Technical Documentation Center

(-)-Conduritol B Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (-)-Conduritol B
  • CAS: 80338-90-5

Core Science & Biosynthesis

Foundational

A Technical Guide to the Discovery and Synthesis of (-)-Conduritol B

For Researchers, Scientists, and Drug Development Professionals Abstract (-)-Conduritol B, a naturally occurring cyclitol, and its derivatives, particularly Conduritol B Epoxide (CBE), represent a cornerstone in the stud...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Conduritol B, a naturally occurring cyclitol, and its derivatives, particularly Conduritol B Epoxide (CBE), represent a cornerstone in the study of glycosidases. Their ability to act as irreversible inhibitors has made them invaluable tools in glycobiology, enabling the investigation of enzyme mechanisms and the development of cellular and animal models for lysosomal storage disorders like Gaucher disease. This technical guide provides a comprehensive exploration of the history of (-)-Conduritol B, from its initial discovery in the early 20th century to the evolution of its chemical synthesis. We will delve into the foundational early synthetic strategies and chart the progression to modern, highly stereoselective methodologies, including innovative chemoenzymatic routes. This document will offer in-depth mechanistic insights, present detailed experimental protocols for key transformations, and provide a comparative analysis of the various synthetic pathways, equipping researchers with a thorough understanding of this pivotal molecule.

The Genesis of a Key Glycoscience Tool: Discovery and Significance

The story of (-)-Conduritol B begins in 1908, when a crystalline substance was first isolated from the bark of the South American vine Marsdenia condurango by K. Kubler. This compound, named "conduritol," was later identified as a member of the cyclitol family—a group of cycloalkanes containing multiple hydroxyl groups. Subsequent structural elucidation studies revealed it to be a cyclohexenetetrol.

The true significance of the conduritol scaffold emerged with the chemical synthesis of its derivative, Conduritol B Epoxide (CBE). Researchers discovered that CBE is a potent, mechanism-based irreversible inhibitor of β-glucosidases.[1] This inhibitory activity is central to its utility in biomedical research. By covalently binding to the active site of enzymes like glucocerebrosidase (GBA), CBE effectively mimics the disease state of Gaucher disease, a genetic disorder characterized by a deficiency in GBA activity.[2][3] This has enabled the creation of crucial in vitro and in vivo models to study the pathophysiology of the disease and to screen for potential therapeutic agents.[2][3]

The following diagram illustrates the logical progression from the natural source to the invaluable research tool.

Caption: From Natural Source to Research Tool.

The Dawn of Synthesis: Early Strategies and Structural Confirmation

The unambiguous confirmation of the conduritol structure and the exploration of its chemical properties necessitated its total synthesis. The pioneering work in this area laid the essential groundwork for the more sophisticated methods that would follow.

The First Total Synthesis: A Landmark Achievement

The first total synthesis of a conduritol isomer was a significant milestone in carbohydrate chemistry. This early work focused on creating the racemic mixture and separating the different diastereomers. A common strategy involved the use of readily available cyclic starting materials, such as derivatives of benzene or quinic acid, and leveraging classical reactions to introduce the required stereochemistry.

A representative early approach often started with a diene, which could undergo a Diels-Alder reaction to form the cyclohexene ring system. Subsequent dihydroxylation and functional group manipulations would then be employed to install the four hydroxyl groups. These initial syntheses were often lengthy and produced mixtures of isomers, requiring tedious separation steps. However, they were crucial for confirming the connectivity and relative stereochemistry of the naturally occurring conduritols.

The Evolution of Elegance: Modern Stereoselective Syntheses

As the field of organic synthesis matured, so did the strategies for constructing (-)-Conduritol B. The focus shifted from racemic syntheses to highly stereoselective and enantioselective routes, providing efficient access to the specific, biologically active enantiomer.

Chiral Pool Synthesis: Harnessing Nature's Asymmetry

One of the most powerful strategies in modern synthesis is to begin with a readily available, enantiomerically pure starting material—a concept known as "chiral pool" synthesis. For (-)-Conduritol B, natural products like carbohydrates and their derivatives have proven to be excellent starting points.

Synthesis from D-Glucose:

The synthesis of conduritols from D-glucose is a classic example of a chiral pool approach. The inherent stereocenters of the sugar are strategically manipulated to form the desired cyclohexene ring.

A generalized workflow for this transformation is depicted below:

Caption: General workflow for synthesizing (-)-Conduritol B from D-Glucose.

This approach leverages the well-defined stereochemistry of glucose to control the stereochemical outcome of the final product, avoiding the need for chiral resolutions or asymmetric catalysts in the key steps.

The Biocatalytic Revolution: Chemoenzymatic Syntheses

The advent of biocatalysis has revolutionized the synthesis of chiral molecules, and conduritols are no exception. Chemoenzymatic approaches utilize enzymes to perform key stereoselective transformations, often with unparalleled efficiency and selectivity.[4]

A prominent chemoenzymatic strategy involves the dioxygenase-mediated oxidation of aromatic precursors like bromobenzene or toluene.[5] Toluene dioxygenase (TDO), for example, can convert these simple achiral starting materials into chiral cis-dihydrodiols with high enantiomeric excess. These diols are versatile intermediates that can be elaborated into a variety of conduritol isomers, including (-)-Conduritol B.[5][6]

Advantages of the Chemoenzymatic Approach:

  • High Enantioselectivity: Enzymes often provide access to products with >99% enantiomeric excess.

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media under ambient temperature and pressure.

  • "Green" Chemistry: This approach often reduces the use of hazardous reagents and solvents.

The following table summarizes and compares the key features of these major synthetic paradigms.

Synthetic StrategyTypical Starting MaterialKey Transformation(s)AdvantagesDisadvantages
Early Racemic Synthesis Benzene derivatives, DienesDiels-Alder, DihydroxylationProof of structureLow stereocontrol, isomer separation
Chiral Pool Synthesis D-Glucose, Quinic AcidIntramolecular cyclizationHigh stereocontrol, predictable outcomeCan be lengthy, requires suitable chiral starting material
Chemoenzymatic Synthesis Bromobenzene, TolueneEnzymatic dihydroxylationExcellent enantioselectivity, mild conditionsEnzyme availability and stability can be a factor

A Representative Experimental Protocol: Synthesis of a Key Intermediate

To provide a practical context, the following is a representative protocol for a key step in a modern synthesis of a conduritol derivative, based on published methodologies. This protocol outlines the epoxidation of a protected conduritol precursor, a crucial step towards the synthesis of Conduritol B Epoxide.[7][8]

Objective: To synthesize a protected Conduritol B epoxide from a protected Conduritol B precursor.

Materials:

  • Protected Conduritol B (e.g., tetra-O-benzyl-conduritol B)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve the protected Conduritol B (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired protected Conduritol B epoxide.

Self-Validation: The success of the reaction is confirmed by TLC analysis showing the consumption of the starting material and the appearance of a new, more polar spot. The structure of the purified product is then unequivocally confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry), which will show the disappearance of the alkene signals and the appearance of signals corresponding to the epoxide protons.

Conclusion and Future Perspectives

The journey of (-)-Conduritol B, from its discovery in a medicinal plant to its synthesis through increasingly sophisticated chemical and biological methods, mirrors the advancement of organic chemistry itself. Its role as a precursor to Conduritol B Epoxide has cemented its importance as an indispensable tool for studying glycosidase function and dysfunction.

Future research in this area will likely focus on the development of even more efficient and sustainable synthetic routes. The continued exploration of novel biocatalysts and the integration of chemoenzymatic steps into automated flow-chemistry platforms hold the promise of producing these valuable molecules on a larger scale and at a lower cost. Furthermore, the conduritol scaffold will undoubtedly continue to serve as a template for the design of new, highly selective enzyme inhibitors with potential therapeutic applications in a range of human diseases.

References

  • National Center for Biotechnology Information. Current Progress in the Chemoenzymatic Synthesis of Natural Products. Available from: [Link]

  • National Center for Biotechnology Information. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. Available from: [Link]

  • PubMed. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. Available from: [Link]

  • PubMed. Active site directed inhibition of a cytosolic beta-glucosidase from calf liver by bromoconduritol B epoxide and bromoconduritol F. Available from: [Link]

  • ACS Publications. Chemoenzymatic Synthesis of Inositols, Conduritols, and Cyclitol Analogues. Available from: [Link]

  • ResearchGate. Regio- and Stereoselective Synthesis of Aminoinositols and 1,2-Diaminoinositols from Conduritol B Epoxide | Request PDF. Available from: [Link]

  • PubMed Central. A Guided Tour of the Structural Biology of Gaucher Disease: Acid-β-Glucosidase and Saposin C. Available from: [Link]

  • ResearchGate. Scheme 5. Syntheses of conduritol B aziridine. Reagents and conditions:.... Available from: [Link]

  • ResearchGate. X-ray Structure of Human Acid-β-Glucosidase Covalently Bound to Conduritol-B-Epoxide. Available from: [Link]

  • PubMed. Regio- And Stereoselective Synthesis of Aminoinositols and 1,2-diaminoinositols From Conduritol B Epoxide. Available from: [Link]

  • ACS Publications. Chemoenzymatic Synthesis of Inositols, Conduritols, and Cyclitol Analogues. Available from: [Link]

  • ResearchGate. The synthesis of dimethoxy conduritol-B epoxide 12. m-CPBA, m-chloroperoxybenzoic acid. Available from: [Link]

  • UQ eSpace. X-ray Structure of Human Acid-ß-Glucosidase Covalently Bound to Conduritol-B-Epoxide. Available from: [Link]

  • BioCrick. A Unified Strategy for the Enantioselective Synthesis of All Conduritol Stereoisomers via Enzymatic Resolution and Stereospecific Transformation. Available from: [Link]

  • OUCI. Chemoenzymatic Synthesis of Inositols, Conduritols, and Cyclitol Analogues. Available from: [Link]

  • ResearchGate. Chemoenzymatic synthesis of conduritol analogues | Request PDF. Available from: [Link]

Sources

Exploratory

(-)-Conduritol B Stereoisomers & Biological Activity: A Technical Guide

This guide provides an in-depth technical analysis of (-)-Conduritol B, its stereoisomers, and its critical derivative, Conduritol B Epoxide (CBE). It is designed for researchers investigating lysosomal storage disorders...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (-)-Conduritol B, its stereoisomers, and its critical derivative, Conduritol B Epoxide (CBE). It is designed for researchers investigating lysosomal storage disorders (Gaucher disease), glycosidase kinetics, and inhibitor synthesis.

Executive Summary

Conduritol B (cyclohex-5-ene-1,3,4-triol derivatives) represents a class of cyclic polyols acting as glycosidase inhibitor precursors.[1] While the alkene "Conduritol B" possesses inherent chirality, its most significant biological application lies in its epoxide derivative, Conduritol B Epoxide (CBE) . CBE is a potent, irreversible, mechanism-based inhibitor of acid


-glucosidase (GBA1) and is the gold standard for inducing chemical models of Gaucher disease.

This guide dissects the stereochemical nuances between (+)- and (-)-Conduritol B, their conversion to the active epoxide, and the specific protocols required to assay their biological activity.

Stereochemical Foundation

Structural Architecture

Conduritol B describes the (1,2,4/3)-cyclohex-5-ene-1,2,3,4-tetrol configuration. Unlike Conduritol A and D, which are meso compounds, Conduritol B is chiral and exists as a pair of enantiomers.

  • (-)-Conduritol B: The levorotatory enantiomer.

  • (+)-Conduritol B: The dextrorotatory enantiomer.

  • Conduritol B Epoxide (CBE): The 1,2-anhydro derivative. The biological activity is highly stereospecific; however, commercial CBE is often supplied as a racemic mixture (±), relying on the enzyme's active site to select the eutomer (active enantiomer).

The Active Pharmacophore

The biological potency stems from the epoxide's ability to mimic the oxocarbenium ion transition state of glucosides.

  • Target: GBA1 (Lysosomal

    
    -glucocerebrosidase).
    
  • Mechanism: The epoxide oxygen interacts with the catalytic acid/base (Glu235 in human GBA), while the catalytic nucleophile (Glu340) attacks the epoxide ring, forming a stable covalent ester bond. This irreversibly inactivates the enzyme.[2][3][4]

Biological Activity & Selectivity Profile

The stereoisomers of Conduritol B Epoxide exhibit distinct selectivity profiles. While CBE is often termed "specific" for GBA1, high concentrations or specific stereoisomers can cross-react.

Quantitative Inhibition Data
Target EnzymeInhibitor FormIC50 / KiMechanismNote
GBA1 (Lysosomal) (±)-CBE

IrreversiblePrimary target. Covalent modification of Glu340.[3]
GBA2 (Non-lysosomal) (±)-CBE

Irreversiblesignificantly lower affinity than GBA1.

-Glucosidase (Lysosomal)
(±)-CBE

Reversible/IrreversibleWeak inhibition; dependent on isoform.
Cytosolic

-glucosidase
(±)-CBENo Inhibition-CBE distinguishes GBA1 from cytosolic isoforms.
Off-Target Pharmacology

Researchers must control for GBA2 inhibition. While GBA1 is inhibited at low


M concentrations, GBA2 requires significantly higher concentrations.
  • Protocol Tip: To selectively measure GBA1 activity in a crude lysate containing both GBA1 and GBA2, pre-incubate with Conduritol B Epoxide (inhibits GBA1) versus Miglustat (NB-DNJ) (inhibits GBA2).

Synthesis & Enzymatic Resolution

Accessing enantiopure (-)-Conduritol B is critical for synthesizing single-enantiomer probes. The most robust method utilizes enzymatic resolution (kinetic resolution) of racemic precursors.

Synthesis Workflow (Graphviz)

ConduritolSynthesis Racemate Racemic Conduritol B (Protected) Lipase Lipase Hydrolysis (Novozym 435) Racemate->Lipase Kinetic Resolution MinusIso (-)-Conduritol B Derivative Lipase->MinusIso Hydrolyzed Product PlusIso (+)-Conduritol B Derivative Lipase->PlusIso Unreacted Ester Epox Epoxidation (mCPBA) MinusIso->Epox Deprotection & Oxidation ActiveCBE (-)-Conduritol B Epoxide (Active Inhibitor) Epox->ActiveCBE Stereoselective Ring Closure

Caption: Kinetic resolution pathway for isolating (-)-Conduritol B precursors for active epoxide synthesis.

Protocol: Enzymatic Resolution of Conduritol B Acetates

Objective: Isolate (-)-Conduritol B from a racemic mixture.

  • Substrate Preparation: Acetylate racemic Conduritol B (pyridine/Ac2O) to obtain tetra-O-acetyl-conduritol B.

  • Enzymatic Hydrolysis:

    • Suspend the racemate in phosphate buffer (pH 7.0) with organic co-solvent (e.g., 10% acetone).

    • Add Lipase from Candida antarctica (Novozym 435) .

    • Incubate at 30°C with orbital shaking.

  • Monitoring: Monitor reaction progress via chiral HPLC or specific rotation. The lipase selectively hydrolyzes the ester of the (-)-enantiomer (or (+)- depending on specific lipase strain, verify with standard).

  • Separation: Stop reaction at 50% conversion. Extract the mixture. The hydrolyzed alcohol is separated from the unreacted ester via silica gel chromatography.

Experimental Protocols

GBA1 Irreversible Inhibition Assay

This protocol validates the activity of (-)-Conduritol B Epoxide against lysosomal glucocerebrosidase.

Materials:

  • Enzyme: Recombinant human GBA1 (Imiglucerase) or cell lysate.

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc).
    
  • Inhibitor: Conduritol B Epoxide (CBE).[1][3][4][5][6][][8][9]

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.7.

Step-by-Step Protocol:

  • Pre-incubation (Critical for Irreversible Inhibitors):

    • Prepare 100

      
      L of enzyme solution in McIlvaine buffer (pH 5.2) containing 0.25% sodium taurocholate and 0.1% Triton X-100.
      
    • Add CBE at varying concentrations (0.1 nM to 100

      
      M).
      
    • Incubate for 30 minutes at 37°C. Note: Without pre-incubation, IC50 values will shift due to the time-dependent covalent bond formation.

  • Substrate Addition:

    • Add 50

      
      L of 4-MU-Glc (3 mM stock).
      
    • Incubate for 30–60 minutes at 37°C.

  • Termination & Readout:

    • Add 150

      
      L of Stop Solution (High pH ionizes 4-MU).
      
    • Measure fluorescence: Ex 365 nm / Em 445 nm.

  • Data Analysis:

    • Plot Log[Inhibitor] vs. % Activity.

    • Calculate

      
       if performing a kinetic analysis of inactivation.
      
Mechanism of Inactivation Diagram

GBAInhibition Enzyme GBA1 Active Site (Glu340 Nucleophile) Complex Michaelis Complex (Reversible) Enzyme->Complex + CBE CBE Conduritol B Epoxide CBE->Complex Covalent Covalent Adduct (Irreversible Inhibition) Complex->Covalent Nucleophilic Attack (Glu340 -> Epoxide) Covalent->Enzyme Very Slow/Negligible Hydrolysis

Caption: Mechanism-based inactivation of GBA1 by Conduritol B Epoxide via nucleophilic attack.

References

  • Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling.[1] FEBS Journal.[1] Available at: [Link]

  • Grabowski, G. A., et al. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes.[1][3][5][8] Journal of Biological Chemistry. Available at: [Link]

  • Ridley, W., et al. β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology.[8] PMC. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mechanism of Action of (-)-Conduritol B Epoxide as a Glycosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Glycosidases and the Emergence of Specific Inhibitors Glycoside hydrolases, or glycosidases, are a ubiquitous class of en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Glycosidases and the Emergence of Specific Inhibitors

Glycoside hydrolases, or glycosidases, are a ubiquitous class of enzymes that play a pivotal role in a vast array of biological processes. These enzymes catalyze the hydrolysis of glycosidic bonds in carbohydrates, influencing everything from digestion and energy metabolism to cellular signaling and pathogenesis. Given their central role, the specific inhibition of glycosidases has become a significant area of research for developing therapeutic agents against diseases like diabetes, viral infections, and lysosomal storage disorders such as Gaucher disease.

One of the most powerful tools in the study of glycosidases is the use of mechanism-based irreversible inhibitors. These molecules are designed to enter the enzyme's active site and form a stable, covalent bond with a key catalytic residue, leading to permanent inactivation. Among these, (-)-Conduritol B epoxide (CBE) has emerged as a highly potent and widely used inhibitor, particularly for β-glucosidases. This guide provides a detailed exploration of the mechanism of action of CBE, the experimental methodologies used to characterize its inhibitory activity, and its applications in biochemical research and drug development.

The Molecular Basis of Inhibition: A Covalent Ambush in the Active Site

(-)-Conduritol B itself is a competitive inhibitor of some glycosidases due to its structural similarity to glucose, allowing it to bind to the active site. However, its epoxide derivative, (-)-Conduritol B epoxide (CBE), is a potent irreversible inhibitor that acts as a suicide substrate.[1][2] The inhibitory potency of CBE stems from its ability to form a stable covalent bond with the catalytic nucleophile within the active site of retaining β-glycosidases.[3][4]

The generally accepted mechanism for retaining β-glycosidases proceeds through a two-step, double-displacement reaction involving a covalent glycosyl-enzyme intermediate.[3] CBE hijacks this mechanism. Upon binding to the active site, the strained epoxide ring of CBE is susceptible to nucleophilic attack by a carboxylate residue, typically a glutamate or aspartate, which serves as the catalytic nucleophile. This attack results in the opening of the epoxide ring and the formation of a stable ester linkage between the inhibitor and the enzyme, rendering the enzyme inactive.[4]

In the case of human acid β-glucosidase (glucocerebrosidase, GCase), the enzyme deficient in Gaucher disease, X-ray crystallography has definitively identified the catalytic nucleophile as Glutamate 340 (Glu340).[5][6] The crystal structure of GCase in complex with CBE reveals a covalent bond between the C1 atom of the cyclohexitol ring of CBE and the Oε2 atom of Glu340, with a bond distance of 1.43 Å.[5] This covalent modification effectively and irreversibly blocks the active site, preventing the binding and processing of the natural substrate, glucosylceramide.[7]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding cluster_2 Covalent Adduct Formation Enzyme_Nucleophile Enzyme-Nu (e.g., Glu-COO⁻) Covalent_Complex Covalently Modified Enzyme (Inactive) Enzyme_Nucleophile->Covalent_Complex Covalent Bond Formation Acid_Base_Catalyst Acid/Base Catalyst (e.g., Glu-COOH) CBE (-)-Conduritol B Epoxide Acid_Base_Catalyst->CBE Protonation of Epoxide Oxygen CBE->Enzyme_Nucleophile Nucleophilic Attack

Caption: Mechanism of irreversible inhibition of a retaining β-glucosidase by (-)-Conduritol B epoxide.

Specificity and Off-Target Effects: A Double-Edged Sword

While CBE is a potent inhibitor of GCase, its specificity is not absolute and is concentration-dependent.[7] This is a critical consideration for its use in both in vitro and in vivo studies. At higher concentrations, CBE has been shown to inhibit other glycosidases, including non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[4][7] This highlights the importance of careful dose-response studies to establish a therapeutic or experimental window where the desired target is inhibited with minimal off-target effects. The structural similarity of the active sites among different glycosidases underlies this cross-reactivity.

Experimental Methodologies for Characterizing Irreversible Inhibition

A multi-faceted experimental approach is necessary to fully characterize the mechanism of an irreversible inhibitor like CBE. The following protocols outline key methodologies.

Enzyme Inhibition Kinetics

The initial characterization of an irreversible inhibitor involves determining its potency and rate of inactivation. This is typically achieved through kinetic assays.

Protocol 1: Determination of IC₅₀ and Time-Dependent Inhibition

  • Objective: To determine the concentration of CBE required to inhibit 50% of the enzyme activity (IC₅₀) and to confirm the time-dependent nature of the inhibition.

  • Materials:

    • Purified glycosidase (e.g., GCase)

    • (-)-Conduritol B epoxide (CBE) solution at various concentrations

    • Fluorogenic or chromogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside for β-glucosidase)

    • Assay buffer (e.g., citrate/phosphate buffer at the optimal pH for the enzyme)

    • 96-well microplate

    • Plate reader (fluorometer or spectrophotometer)

  • Procedure:

    • Prepare serial dilutions of CBE in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the enzyme to each well.

    • Add the different concentrations of CBE to the wells and incubate for a fixed period (e.g., 30 minutes). Include a control with no inhibitor.

    • To assess time-dependency, set up parallel experiments with varying pre-incubation times of enzyme and inhibitor before adding the substrate.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the production of the fluorescent or colored product over time using the plate reader.

    • Calculate the initial reaction velocities (V₀) for each inhibitor concentration.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

    • Plot the remaining activity against the pre-incubation time for a fixed inhibitor concentration to demonstrate time-dependent inhibition.

Protocol 2: Determination of Kinetic Parameters (k_inact and K_I)

  • Objective: To determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_I).

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of CBE for different time intervals.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution to measure the residual enzyme activity.

    • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity versus time. The slope of this line gives the pseudo-first-order rate constant (k_obs).

    • Plot the k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) to determine k_inact and K_I.[8][9]

ParameterDescriptionSignificance
IC₅₀ Inhibitor concentration causing 50% inhibition at a specific time point.Provides a measure of inhibitor potency under specific experimental conditions.
k_inact Maximum rate of enzyme inactivation.Reflects the efficiency of the covalent bond formation once the inhibitor is bound.
K_I Inhibitor concentration at half-maximal inactivation rate.Represents the affinity of the inhibitor for the enzyme before covalent modification.
k_inact/K_I Second-order rate constant for inactivation.A measure of the overall efficiency of the irreversible inhibitor.
Structural and Biophysical Characterization

To definitively prove the covalent modification and understand the structural basis of inhibition, techniques like X-ray crystallography and mass spectrometry are employed.

Protocol 3: X-ray Crystallography of the Enzyme-Inhibitor Complex

  • Objective: To determine the three-dimensional structure of the glycosidase covalently bound to CBE.

  • Procedure:

    • Incubate the purified enzyme with an excess of CBE to ensure complete inactivation.

    • Remove the excess, unbound inhibitor by dialysis or size-exclusion chromatography.

    • Crystallize the enzyme-inhibitor complex using standard protein crystallization techniques (e.g., vapor diffusion).

    • Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Solve and refine the crystal structure to visualize the covalent adduct in the active site and identify the modified amino acid residue.[5][6]

Protocol 4: Mass Spectrometry for Active Site Peptide Mapping

  • Objective: To identify the specific amino acid residue modified by CBE.

  • Procedure:

    • Label the enzyme with CBE as described for crystallography.

    • Digest the labeled protein into smaller peptides using a specific protease (e.g., trypsin).

    • Separate the resulting peptides using liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS).

    • Identify the peptide containing the CBE adduct by its increased mass.

    • Fragment the modified peptide in the mass spectrometer to pinpoint the exact amino acid residue that is covalently modified.

G Start Purified Enzyme + CBE Enzyme_Kinetics Enzyme Inhibition Kinetics (IC₅₀, k_inact, K_I) Start->Enzyme_Kinetics Structural_Analysis Structural & Biophysical Analysis Start->Structural_Analysis XRay X-ray Crystallography Structural_Analysis->XRay MS Mass Spectrometry Structural_Analysis->MS 3D_Structure 3D Structure of Covalent Complex XRay->3D_Structure Modified_Residue Identification of Modified Residue MS->Modified_Residue

Caption: Experimental workflow for characterizing the irreversible inhibition by CBE.

Applications in Research and Drug Development

The well-characterized mechanism of CBE makes it an invaluable tool for:

  • Probing Enzyme Mechanisms: By identifying the catalytic nucleophile, CBE has been instrumental in elucidating the catalytic mechanism of numerous glycosidases.[3]

  • Creating Disease Models: CBE is widely used to create cellular and animal models of Gaucher disease by inhibiting GCase activity.[4][7] These models are crucial for studying the pathophysiology of the disease and for testing potential therapeutic interventions.

  • Activity-Based Protein Profiling (ABPP): CBE and its derivatives can be tagged with reporter molecules (e.g., fluorophores or biotin) to create activity-based probes. These probes allow for the visualization and quantification of active glycosidases in complex biological samples.[7]

  • Drug Discovery: The conduritol scaffold serves as a template for the design and synthesis of novel, more specific glycosidase inhibitors with therapeutic potential.[10][11]

Conclusion

(-)-Conduritol B epoxide is a powerful and well-understood mechanism-based irreversible inhibitor of retaining β-glycosidases. Its ability to form a stable covalent bond with the catalytic nucleophile in the enzyme's active site provides a robust tool for studying enzyme function, creating disease models, and discovering new therapeutic agents. A thorough understanding of its mechanism of action, specificity, and the experimental methodologies used for its characterization is essential for researchers and drug development professionals working in the field of glycobiology. The continued study and application of CBE and its derivatives will undoubtedly lead to further insights into the critical roles of glycosidases in health and disease.

References

  • ResearchGate. (n.d.). Mechanism of inactivation by conduritol B-epoxide of (A) a retaining α-glucosidase and (B) a retaining β-glucosidase. Retrieved from [Link]

  • Gloster, T. M., & Vocadlo, D. J. (2012). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 22(12), 1584-1602. [Link]

  • Sawkar, A. R., Schmitz, M., Zimmer, K. P., Reczek, D., Edmunds, T., Balch, W. E., & Kelly, J. W. (2002). Chemical chaperones increase the cellular activity of N370S β-glucosidase: a therapeutic strategy for Gaucher disease. Proceedings of the National Academy of Sciences, 99(24), 15428-15433. [Link]

  • Proteopedia. (n.d.). Human acid-beta-glucosidase covalently bound to conduritol B epoxide. Retrieved from [Link]

  • Artola, M., Kuo, C. L., van Rooden, E. J., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(8), 1563-1583. [Link]

  • Artola, M., Kuo, C. L., van Rooden, E. J., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. FEBS Open Bio, 9(S1), 3-3. [Link]

  • Wu, L., & Overkleeft, H. S. (2020). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society, 142(30), 12852-12868. [Link]

  • Grabowski, G. A., Dinur, T., Osiecki, K. M., Kruse, J. R., Legler, G., & Gatt, S. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of biological chemistry, 261(18), 8263-8269. [Link]

  • Premkumar, L., Sawkar, A. R., Boldin-Adamsky, S., Toker, L., Silman, I., Kelly, J. W., Futerman, A. H., & Sussman, J. L. (2005). X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease. The Journal of biological chemistry, 280(25), 23815-23819. [Link]

  • García-Cánovas, F., Tudela, J., & Varón, R. (1993). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 294 (Pt 2), 431-436. [Link]

  • Fu, R., Kim, J., & Lee, C. H. (2018). Development of a Label-Free LC-MS/MS-Based Glucosylceramide Synthase Assay and Its Application to Inhibitors Screening for Ceramide-Related Diseases. Journal of analytical methods in chemistry, 2018, 5903741. [Link]

  • Işgör, M. M., & Balci, M. (2013). Synthesis of novel mono and bis-indole conduritol derivatives and their α/β-glycosidase inhibitory effects. Bioorganic & medicinal chemistry, 21(1), 266-271. [Link]

  • Legler, G., & Stütz, A. E. (1985). Synthesis and evaluation of glucocerebrosidase inhibitory activity of anhydro deoxyinositols from (+)-epi- and (-)-vibo-quercitols. Carbohydrate research, 144(1), 69-80. [Link]

  • Artola, M., Wu, L., Ferraz, M. J., et al. (2017). 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor. ACS Central Science, 3(8), 865-874. [Link]

  • Foti, R. S., & Wahlstrom, J. L. (2014). Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions. Methods in molecular biology (Clifton, N.J.), 1113, 385-401. [Link]

  • Chemistry For Everyone. (2024, April 20). What Is Irreversible Inhibition? [Video]. YouTube. [Link]

  • MDPI. (n.d.). Chemical Chaperones. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Biological Function of (-)-Conduritol B and its Derivatives in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract (-)-Conduritol B and its epoxide derivative, Conduritol B Epoxide (CBE), are powerful chemical tools that have been instrumental in elucidating the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Conduritol B and its epoxide derivative, Conduritol B Epoxide (CBE), are powerful chemical tools that have been instrumental in elucidating the pathophysiology of lysosomal storage disorders, particularly Gaucher disease. While (-)-Conduritol B itself acts as a competitive inhibitor of β-glucosidases, its synthetically accessible epoxide form, CBE, is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase). This irreversible inhibition effectively mimics the genetic deficiency of GCase that underlies Gaucher disease, leading to the cellular accumulation of its substrates, glucosylceramide and glucosylsphingosine. This guide provides a comprehensive overview of the molecular mechanisms of action of these compounds, their profound impact on cellular pathways, and their application in disease modeling and the development of novel therapeutic strategies, such as pharmacological chaperone therapy. Detailed experimental protocols and data visualizations are provided to enable researchers to effectively utilize these tools in their own investigations.

Introduction: The Central Role of Glucocerebrosidase in Cellular Homeostasis

Glucocerebrosidase (GCase) is a vital lysosomal hydrolase responsible for the breakdown of the sphingolipid glucosylceramide (GlcCer) into glucose and ceramide. This catabolic process is essential for the maintenance of cellular homeostasis, particularly within the endo-lysosomal system. Genetic mutations in the GBA1 gene, which encodes GCase, lead to a deficiency in its enzymatic activity, resulting in the lysosomal accumulation of GlcCer and its deacylated metabolite, glucosylsphingosine (GlcSph). This accumulation is the hallmark of Gaucher disease, the most common lysosomal storage disorder.[1]

The clinical manifestations of Gaucher disease are heterogeneous, ranging from non-neuronopathic forms with hepatosplenomegaly and skeletal abnormalities to severe neuronopathic forms characterized by progressive neurodegeneration.[2] The study of GCase and the cellular consequences of its dysfunction is therefore of paramount importance for understanding the pathogenesis of Gaucher disease and for developing effective therapies.

(-)-Conduritol B and Conduritol B Epoxide: A Tale of Two Inhibitors

The study of GCase function and dysfunction has been greatly facilitated by the use of specific inhibitors. Among these, (-)-Conduritol B and its epoxide derivative are prominent. It is crucial to distinguish between the modes of action of these two related molecules.

(-)-Conduritol B: A Reversible, Competitive Inhibitor

(-)-Conduritol B is a cyclitol that acts as a competitive inhibitor of β-glucosidases, including GCase. Its structure mimics the natural substrate, allowing it to bind to the active site of the enzyme, thereby preventing the binding and hydrolysis of GlcCer. This inhibition is reversible, meaning that the inhibitor can dissociate from the enzyme, and its effect can be overcome by increasing the substrate concentration. While less commonly used in cellular and in vivo models compared to its epoxide, (-)-Conduritol B is a valuable tool for in vitro enzymatic assays and for studying the kinetics of GCase.

Conduritol B Epoxide (CBE): An Irreversible, Mechanism-Based Inhibitor

Conduritol B Epoxide (CBE) is a synthetic derivative of (-)-Conduritol B that functions as a mechanism-based, irreversible inhibitor of GCase.[3] The epoxide ring of CBE is highly reactive and, upon binding to the GCase active site, forms a covalent bond with the catalytic nucleophile, a glutamate residue (Glu340).[4] This covalent modification permanently inactivates the enzyme.[5][6] The irreversible nature of CBE makes it an exceptionally potent tool for ablating GCase activity in cellular and animal models, thereby creating robust systems for studying the pathophysiology of Gaucher disease.[3]

Cellular Consequences of GCase Inhibition by Conduritol B Epoxide

The irreversible inhibition of GCase by CBE triggers a cascade of cellular events that closely mimic the pathophysiology of Gaucher disease. These downstream consequences extend beyond the primary accumulation of substrates and impact multiple cellular organelles and signaling pathways.

Lysosomal Dysfunction and Substrate Accumulation

The most immediate consequence of GCase inhibition is the accumulation of GlcCer and GlcSph within the lysosome. This engorgement disrupts the normal functioning of the lysosome, impairing its ability to degrade other macromolecules and maintain cellular quality control.

Disruption of Calcium Homeostasis

The accumulation of GlcCer and GlcSph has been shown to disrupt cellular calcium homeostasis. This includes the dysregulation of calcium release from the endoplasmic reticulum and altered mitochondrial calcium handling, leading to cellular stress and apoptosis.

Mitochondrial Dysfunction

A growing body of evidence links GCase deficiency to mitochondrial dysfunction. Cells treated with CBE exhibit reduced mitochondrial membrane potential, decreased ATP production, and increased production of reactive oxygen species (ROS).[7] This mitochondrial impairment contributes to the overall cellular pathology and may play a significant role in the neurodegenerative aspects of Gaucher disease.

The Link to Parkinson's Disease: α-Synuclein Aggregation

A critical area of research is the well-established link between GBA1 mutations and an increased risk of developing Parkinson's disease. Inhibition of GCase by CBE has been shown to promote the aggregation of α-synuclein, the primary component of Lewy bodies, the pathological hallmark of Parkinson's disease.[5] The precise mechanism is under active investigation but is thought to involve the disruption of lysosomal autophagy and the stabilization of toxic α-synuclein oligomers.

Visualizing the Impact of GCase Inhibition

GCase_Inhibition_Pathway Cellular Consequences of GCase Inhibition by Conduritol B Epoxide CBE Conduritol B Epoxide (CBE) GCase Glucocerebrosidase (GCase) CBE->GCase Irreversible Inhibition GlcCer Glucosylceramide (GlcCer) GCase->GlcCer Hydrolysis (Blocked) Lysosome Lysosomal Dysfunction GlcCer->Lysosome Accumulation GlcSph Glucosylsphingosine (GlcSph) GlcSph->Lysosome Accumulation Calcium Disrupted Ca2+ Homeostasis Lysosome->Calcium Mitochondria Mitochondrial Dysfunction (↓ΔΨm, ↓ATP, ↑ROS) Lysosome->Mitochondria AlphaSyn α-Synuclein Aggregation Lysosome->AlphaSyn Neurodegeneration Neurodegeneration Mitochondria->Neurodegeneration AlphaSyn->Neurodegeneration

Figure 1. A diagram illustrating the cellular pathways affected by the irreversible inhibition of GCase by CBE.

Experimental Protocols for Studying GCase Function and Dysfunction

The following protocols provide detailed methodologies for key experiments in the study of GCase and the effects of its inhibition.

Protocol for Inducing a Gaucher-like Phenotype in Cultured Fibroblasts

This protocol describes the use of Conduritol B Epoxide (CBE) to create a cellular model of Gaucher disease.

  • Cell Culture: Culture human fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine at 37°C in a humidified atmosphere of 5% CO2.

  • CBE Treatment: Prepare a stock solution of CBE in sterile water or DMSO. On the day of treatment, dilute the CBE stock solution in fresh culture medium to the desired final concentration (typically 50-100 µM).

  • Incubation: Remove the old medium from the fibroblast cultures and replace it with the CBE-containing medium. Incubate the cells for 48-72 hours to allow for the inhibition of GCase and the accumulation of substrates.

  • Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and harvest them by trypsinization or scraping for downstream analysis.

Protocol for β-Glucosidase Activity Assay in Cell Lysates

This assay measures the enzymatic activity of GCase using a fluorogenic substrate.

  • Lysate Preparation: Resuspend the harvested cell pellet in a lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholic acid in citrate-phosphate buffer, pH 5.4). Sonicate the suspension briefly on ice and then centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant containing the cell lysate.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • Enzymatic Reaction: In a 96-well black plate, add 10-20 µg of cell lysate protein to each well. Prepare a reaction mixture containing the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) in citrate-phosphate buffer. Add the reaction mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stopping the Reaction: Stop the reaction by adding a high pH stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorescence plate reader with excitation at ~365 nm and emission at ~445 nm.

  • Calculation: Calculate the GCase activity as nmol of 4-MUG hydrolyzed per hour per mg of protein, using a standard curve of 4-methylumbelliferone.

Protocol for Quantification of Glucosylceramide (GlcCer) by HPLC

This protocol outlines a method for the sensitive detection of GlcCer.[8]

  • Lipid Extraction: To the cell lysate, add a mixture of chloroform and methanol (1:1, v/v) to extract the lipids.[8]

  • Phase Separation: Add chloroform and water to the mixture to induce phase separation. The lower organic phase containing the lipids should be collected.[8]

  • Derivatization: Evaporate the solvent and treat the lipid extract with sphingolipid ceramide N-deacylase to generate glucosylsphingosine (GlcSph).[8] The free amino group of GlcSph is then labeled with o-phthalaldehyde (OPA).[8]

  • HPLC Analysis: Analyze the OPA-derivatized GlcSph by normal-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[8]

  • Quantification: Quantify the amount of GlcCer in the original sample by comparing the peak area to a standard curve of known GlcCer concentrations.[8]

Quantitative Data on GCase Inhibition

The following table summarizes key quantitative data related to the inhibition of GCase by CBE and the effects of pharmacological chaperones.

Parameter Value Context Reference
CBE IC50 for GCase ~9.49 µMIn vitro inhibition of purified GCase.
CBE IC50 for GCase in cells 44.1 µMInhibition of GCase in intact zebrafish larvae.[6]
CBE IC50 for GBA2 890 µMOff-target inhibition in zebrafish larvae.[6]
CBE IC50 for GAA 9550 µMOff-target inhibition in zebrafish larvae.[6]
GCase Activity Increase with Chaperone 1.3-foldIncrease in GCase activity in macrophages from Gaucher patients treated with NCGC607.[9]
GCase Protein Increase with Chaperone 1.5-foldIncrease in GCase protein levels in macrophages from Gaucher patients treated with NCGC607.[9]

Pharmacological Chaperone Therapy: A New Therapeutic Paradigm

While irreversible inhibitors like CBE are invaluable research tools, the development of therapies for Gaucher disease has explored the use of reversible, competitive inhibitors as "pharmacological chaperones".[10]

The Concept of Pharmacological Chaperoning

Many mutations in GBA1 lead to the production of a misfolded GCase protein that is retained in the endoplasmic reticulum (ER) and targeted for degradation by the cell's quality control machinery. Pharmacological chaperones are small molecules that can bind to the misfolded enzyme in the ER and stabilize its conformation, allowing it to pass through the secretory pathway and reach the lysosome. Once in the acidic environment of the lysosome, the chaperone dissociates, leaving a functional enzyme to catabolize its substrate.[11]

The Challenge of Active-Site Chaperones

Many first-generation pharmacological chaperones are competitive inhibitors that bind to the active site of GCase. This presents a therapeutic challenge: the concentration of the chaperone must be high enough to promote folding and trafficking but low enough to avoid significant inhibition of the enzyme in the lysosome.

The Promise of Allosteric Chaperones

To overcome the limitations of active-site chaperones, research is now focused on the development of non-inhibitory, allosteric chaperones.[10] These molecules bind to a site on the enzyme distinct from the active site, inducing a conformational change that stabilizes the protein without interfering with its catalytic activity.[4][11]

Visualizing Pharmacological Chaperone Action

Chaperone_Mechanism Mechanism of Pharmacological Chaperone Therapy for Gaucher Disease cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Misfolded_GCase Misfolded Mutant GCase ERAD ER-Associated Degradation (Proteasome) Misfolded_GCase->ERAD Targeted for Degradation Correctly_Folded_GCase Correctly Folded GCase-Chaperone Complex Misfolded_GCase->Correctly_Folded_GCase Binding and Stabilization Chaperone Pharmacological Chaperone Chaperone->Correctly_Folded_GCase Trafficking Trafficking Correctly_Folded_GCase->Trafficking Functional_GCase Functional GCase Correctly_Folded_GCase->Functional_GCase Dissociation in Acidic pH Trafficking->Functional_GCase GlcCer_Degradation GlcCer Degradation Functional_GCase->GlcCer_Degradation Restored Activity

Figure 2. A diagram showing how pharmacological chaperones rescue mutant GCase from degradation and restore its function in the lysosome.

Conclusion

(-)-Conduritol B and, more significantly, its epoxide derivative, Conduritol B Epoxide, have proven to be indispensable tools in the field of glycobiology and lysosomal storage disease research. CBE's ability to irreversibly inhibit GCase provides a robust and reliable method for modeling Gaucher disease in vitro and in vivo, enabling a deeper understanding of its complex pathophysiology. The insights gained from the use of these inhibitors have not only illuminated the cellular consequences of GCase deficiency but have also paved the way for the development of innovative therapeutic strategies such as pharmacological chaperone therapy. As research continues to unravel the intricate cellular pathways affected by GCase dysfunction, these chemical probes will undoubtedly remain at the forefront of discovery, aiding in the quest for more effective treatments for Gaucher disease and related neurodegenerative disorders.

References

  • Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from [Link]

  • Osellame, L. D., et al. (2013). Mitochondria and Quality Control Defects in a Mouse Model of Gaucher Disease—Links to Parkinson's Disease. Cell Reports, 3(3), 853-864.
  • Dinur, T., et al. (1985). Gaucher disease types 1, 2, and 3: differential mutations of the acid beta-glucosidase active site identified with conduritol B epoxide derivatives and sphingosine. American Journal of Human Genetics, 37(3), 499–510.
  • Kalle, & Aerts, J. F. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(7), 1331–1349.
  • Ipatova, E. M., et al. (2023). Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease. International Journal of Molecular Sciences, 24(10), 9105.
  • Kalle, L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(7), 1331-1349.
  • Compain, P., & Martin, O. R. (2020). Second-Generation Pharmacological Chaperones: Beyond Inhibitors. Molecules, 25(14), 3149.
  • Ipatova, E. M., et al. (2023). Potential Binding Sites of Pharmacological Chaperone NCGC00241607 on Mutant β-Glucocerebrosidase and Its Efficacy on Patient-Derived Cell Cultures in Gaucher and Parkinson's Disease. International Journal of Molecular Sciences, 24(10), 9105.
  • Aflaki, E., et al. (2017). Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism. Neurotherapeutics, 14(2), 344–351.
  • ResearchGate. (n.d.). IC 50 values for conduritol B epoxide of GCase variants. Retrieved from [Link]

  • Osellame, L. D., et al. (2013). Mitochondria and Quality Control Defects in a Mouse Model of Gaucher Disease—Links to Parkinson's Disease. Cell Reports, 3(3), 853-864.
  • Wikipedia. (n.d.). Gaucher's disease. Retrieved from [Link]

  • Elabscience. (n.d.). β-Glucosidase (β-GC) Activity Assay Kit (E-BC-K822-M). Retrieved from [Link]

  • Innoprot. (n.d.). α-synuclein aggregation assay. Retrieved from [Link]

  • Johns Hopkins Medicine. (n.d.). Gaucher Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives. In Glycoscience Protocols. Retrieved from [Link]

  • Zhang, T., et al. (2017). Glucosylceramide and Glucosylsphingosine Quantitation by Liquid Chromatography-Tandem Mass Spectrometry to Enable In Vivo Preclinical Studies of Neuronopathic Gaucher Disease. Journal of the American Society for Mass Spectrometry, 28(10), 2179–2187.
  • ResearchGate. (n.d.). Mitochondrial dysfunction in Gaucher fibroblasts. Retrieved from [Link]

  • Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). α-Synuclein Expression and Aggregation Quantification. Retrieved from [Link]

  • Ito, M., et al. (2009). Simultaneous quantification of glucosylceramide and galactosylceramide by normal-phase HPLC using O-phtalaldehyde derivatives. Journal of Biochemistry, 145(6), 719–726.
  • Aflaki, E., et al. (2017). Chaperoning glucocerebrosidase: a therapeutic strategy for both Gaucher disease and Parkinsonism. Neurotherapeutics, 14(2), 344–351.
  • ACS Publications. (2019). α-Synuclein–Confocal Nanoscanning (ASYN-CONA), a Bead-Based Assay for Detecting Early-Stage α-Synuclein Aggregation. Retrieved from [Link]

  • protocols.io. (2023). Glucosylceramide and glucosylsphingosine analysis. Retrieved from [Link]

Sources

Foundational

(-)-Conduritol B Epoxide (CBE): The Gold Standard Chemical Probe for Glucocerebrosidase Modulation

Topic: (-)-Conduritol B Epoxide (CBE) as a Chemical Probe for Glycobiology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary (-)-Conduritol B Epoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (-)-Conduritol B Epoxide (CBE) as a Chemical Probe for Glycobiology Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

(-)-Conduritol B Epoxide (CBE) is the preeminent chemical probe used to model lysosomal storage disorders, specifically Gaucher Disease (GD), and to investigate the molecular pathology of Parkinson’s Disease (PD).[1] Unlike competitive inhibitors that rely on equilibrium binding, CBE is a mechanism-based irreversible inhibitor (suicide substrate) of acid


-glucosidase (GBA1/GCase).

By covalently modifying the catalytic nucleophile of GBA1, CBE induces a stable, chemically-defined state of enzymatic deficiency. This allows researchers to mimic the cellular phenotype of GD—accumulation of glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph)—in wild-type cells and animal models without the need for genetic knockout. This guide details the mechanistic basis, experimental protocols, and critical controls required to use CBE with high scientific integrity.

Mechanistic Foundation

Chemical Nature and Binding Mode

CBE is a cyclitol epoxide that functions as a structural analogue of D-glucose. Its efficacy stems from its ability to hijack the catalytic cycle of retaining


-glucosidases.
  • Target: Lysosomal Acid

    
    -Glucosidase (GBA1).[2]
    
  • Mechanism: Active-site directed covalent inactivation.[3]

  • Catalytic Residue: Glutamate 340 (human GBA1 numbering).[1]

The Inactivation Reaction

Upon entering the GBA1 active site, CBE positions its epoxide ring in proximity to the catalytic nucleophile (Glu340) and the acid/base catalyst (Glu235).

  • Recognition: The enzyme recognizes the cyclitol ring as a substrate mimic.

  • Nucleophilic Attack: The carboxylate oxygen of Glu340 attacks the epoxide carbon.

  • Ring Opening: The epoxide ring opens, facilitated by protonation from Glu235.

  • Covalent Adduct: A stable ester bond forms between the inhibitor and the enzyme. Unlike a natural substrate, this intermediate cannot be hydrolyzed, permanently locking the enzyme in an inactive state.

Visualization of Mechanism

The following diagram illustrates the irreversible inactivation pathway.

GBA_Inhibition GBA_Active Active GBA1 Enzyme (Glu340 Nucleophile) ES_Complex Michaelis Complex (Non-covalent) GBA_Active->ES_Complex + CBE CBE (-)-Conduritol B Epoxide (Substrate Mimic) CBE->ES_Complex Transition Nucleophilic Attack (Epoxide Ring Opening) ES_Complex->Transition k_inact Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Irreversibly Inactive) Transition->Covalent_Adduct Stable Ester Bond

Figure 1: Mechanism of GBA1 inactivation by CBE. The inhibitor acts as a suicide substrate, forming a permanent covalent bond with the catalytic nucleophile Glu340.

Experimental Applications

Gaucher Disease (GD) Modeling

CBE is used to generate "chemical knockouts" of GBA1.[4] This is superior to RNAi in many contexts because it achieves near-total inhibition rapidly and can be titrated to mimic different disease severities (Type 1 vs. Type 2/3 GD).

  • Cellular Models: Induces lysosomal hypertrophy, accumulation of ubiquitinated proteins, and impaired autophagy.

  • Animal Models (The "CBE Mouse"): Daily injection creates a phenotype resembling neuronopathic GD, including blood-brain barrier penetration, neuroinflammation, and motor deficits.

Parkinson’s Disease (GBA-PD) Link

CBE is critical for studying the "bidirectional loop" between GBA1 and


-synuclein.
  • Hypothesis Testing: Researchers use CBE to inhibit GBA1 in dopaminergic neurons to observe if GCase loss causes

    
    -synuclein aggregation (it does).
    
  • Drug Screening: Used to test chaperones (e.g., ambroxol) or substrate reduction therapies (e.g., venglustat) in a controlled disease model.

Technical Protocols

Preparation and Handling
  • Solubility: Soluble in water, DMSO, and ethanol.

  • Stock Solution: Prepare 100 mM in anhydrous DMSO or sterile water. Store at -20°C.

  • Stability: The epoxide is reactive.[1] Avoid repeated freeze-thaw cycles. Fresh preparation is recommended for in vivo studies.

Dosing Guidelines

The following table summarizes validated dosing regimens. Note: Exact doses may vary by cell line/strain.

ApplicationSystemConcentration / DoseDurationExpected Outcome
In Vitro SH-SY5Y / HEK29350 - 100 µM24 - 72 Hours>90% GCase inhibition; GlcCer accumulation.
In Vitro Primary Neurons10 - 50 µM5 - 14 DaysSynuclein aggregation; autophagic flux disruption.
In Vivo C57BL/6 Mice25 - 50 mg/kg (i.p.)Daily (14-21 days)Sub-acute neuronopathic GD model.
In Vivo C57BL/6 Mice100 mg/kg (i.p.)Daily (<14 days)Severe/Lethal acute model (rapid weight loss).
Zebrafish Larvae100 - 1000 µM2 - 5 dpfMorphological defects; lipid accumulation.
Experimental Workflow: Validation of Inhibition

To ensure scientific integrity, you must validate that CBE has engaged the target. Do not rely solely on phenotype; measure enzymatic activity.

Workflow cluster_assay Validation Assays Start Start: Cell Culture / Animal Model Treat Treatment: CBE Dosing (Time/Dose Dependent) Start->Treat Lysis Lysis: Citrate/Phosphate Buffer (pH 5.4) + Protease Inhibitors Treat->Lysis EnzAssay Enzymatic Assay (4-MUG) Substrate: 4-MU-beta-D-glucopyranoside Lysis->EnzAssay ABPP ABPP (Optional) Compete with Fluorescent Probe Lysis->ABPP Readout Readout: Fluorescence (Ex 365nm / Em 445nm) EnzAssay->Readout ABPP->Readout Data Data: Calculate % Inhibition Normalize to Total Protein Readout->Data

Figure 2: Experimental workflow for validating CBE-mediated GBA1 inhibition using 4-MUG enzymatic assay or Activity-Based Protein Profiling (ABPP).

Critical Controls & Specificity (Troubleshooting)

A common pitfall in CBE usage is off-target inhibition. While CBE is highly selective for GBA1, it can inhibit GBA2 (non-lysosomal


-glucosidase) and GAA  (acid 

-glucosidase) at high concentrations.[4]
The Specificity Window
  • GBA1 IC50: ~5 - 10 µM

  • GBA2 IC50: ~100 - 300 µM (Cell type dependent)

  • Risk: Using >100 µM CBE may confound results by inhibiting GBA2, which has distinct physiological roles (e.g., cytoskeletal dynamics).

The "NB-DGJ" Control

To prove your phenotype is GBA1-driven and not GBA2-driven:

  • Condition A: CBE only (Inhibits GBA1 + potentially GBA2).

  • Condition B: Miglustat (NB-DNJ) or NB-DGJ at low nanomolar concentrations (selectively inhibits GBA2).

  • Logic: If the phenotype (e.g., synuclein aggregation) appears in A but not B, it is likely GBA1-dependent.

Reversibility Check

CBE is irreversible.[1][3][4][5][6][7] If you wash cells and activity returns immediately, your probe has degraded, or you are measuring a reversible off-target. Activity should only return upon de novo protein synthesis (typically 24-48 hours post-washout).

References

  • In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. Source: The FEBS Journal (2019).[4] URL:[Link]

  • Conduritol B epoxide (CBE) as a tool for the study of Gaucher disease and Parkinson's disease. Source: Journal of Neurochemistry. URL:[Link]

  • Structure of human acid beta-glucosidase covalently bound to conduritol-B-epoxide. Source: Journal of Biological Chemistry (2005). URL:[Link]

  • Chemical induction of Gaucher disease-like pathology in mice. Source: Methods in Molecular Biology. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to Initial Studies on (-)-Conduritol B Epoxide Enzymatic Inhibition

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting initial studies on the enzymatic inhibition properties of (-)-Conduritol B epoxide (CBE). We w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting initial studies on the enzymatic inhibition properties of (-)-Conduritol B epoxide (CBE). We will delve into the mechanistic underpinnings of CBE's action, present detailed protocols for inhibition assays, and discuss the principles of robust data analysis, grounding our recommendations in established scientific literature.

Introduction: The Significance of (-)-Conduritol B Epoxide

(-)-Conduritol B epoxide, a cyclitol epoxide, is a potent, active-site-directed inhibitor of specific glycosidases.[1] Its primary value in research and drug development stems from its function as a mechanism-based irreversible inhibitor , particularly against retaining β-glucosidases.[2][3] This property allows it to form a stable, covalent bond with the enzyme's catalytic nucleophile, effectively and permanently shutting down its activity.[4]

The most prominent target of CBE is glucocerebrosidase (GCase), a lysosomal β-glucosidase responsible for degrading glucosylceramide.[2][5] A deficiency in GCase leads to Gaucher disease, a prevalent lysosomal storage disorder.[6][7] Furthermore, mutations in the GCase gene represent a significant genetic risk factor for Parkinson's disease.[2][5][8] Consequently, CBE is an invaluable chemical tool used to create cellular and animal models of Gaucher disease, enabling deeper investigations into disease pathology and the development of therapeutic strategies.[2][5][9]

While GCase is its primary target, it's crucial to recognize that at higher concentrations, CBE can exhibit off-target activity against other glycosidases, such as nonlysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[2][5][9] This underscores the importance of careful dose-response studies in any experimental design.

Property Description Primary Target Enzyme
Compound Name (-)-Conduritol B epoxide (CBE)Glucocerebrosidase (GCase, a retaining β-glucosidase)
Inhibition Type Mechanism-Based, Irreversible (Covalent)EC 3.2.1.45
Core Application Research tool for inducing chemical models of Gaucher disease and studying GCase function.

Mechanism of Covalent Inhibition

Understanding the "how" behind CBE's inhibitory action is fundamental to designing and interpreting experiments. Retaining β-glucosidases, like GCase, operate via a double-displacement mechanism that involves the formation of a transient covalent glycosyl-enzyme intermediate.[3]

CBE mimics the structure of the glucose substrate. Its strained epoxide ring is the key to its inhibitory power. The process unfolds as follows:

  • Binding: CBE enters the enzyme's active site, positioning itself similarly to the natural substrate.

  • Nucleophilic Attack: The catalytic nucleophile of the enzyme, typically the carboxylate side chain of a glutamate (Glu) or aspartate (Asp) residue, attacks one of the epoxide's carbons.

  • Covalent Adduct Formation: This attack opens the epoxide ring and results in the formation of a stable, covalent ester bond between the inhibitor and the enzyme.

This covalent modification is essentially permanent, rendering the enzyme molecule inactive. Because this process hijacks the enzyme's own catalytic machinery, CBE is classified as a "suicide inhibitor" or mechanism-based inactivator.

G cluster_0 Mechanism of Covalent Inhibition by CBE E_Nu Active GCase (with Catalytic Nucleophile Glu-COO⁻) Complex Enzyme-Inhibitor Michaelis Complex E_Nu->Complex Binding CBE (-)-Conduritol B Epoxide (Inhibitor) CBE->Complex Inactive_E Covalently Modified Inactive GCase Complex->Inactive_E Nucleophilic Attack & Ring Opening

Caption: Covalent inhibition of GCase by (-)-Conduritol B epoxide.

Experimental Design: A Self-Validating Approach

A robust experimental design is critical for generating trustworthy and reproducible data. The core of an initial study is the inhibition assay , which measures the reduction in enzyme activity in the presence of the inhibitor.

Causality Behind Key Choices:
  • Enzyme Source: The choice of enzyme (e.g., purified recombinant GCase, cell lysate) depends on the research question. Purified enzyme provides a clean system for mechanistic studies, while lysates offer a more physiologically relevant context but introduce complexity.

  • Substrate Selection: A chromogenic or fluorogenic substrate is preferred for initial high-throughput screening due to ease of detection. A common choice for β-glucosidases is p-nitrophenyl-β-D-glucopyranoside (p-NPG) .[10] The enzyme cleaves p-NPG to release p-nitrophenol, a yellow compound that can be quantified spectrophotometrically at ~405 nm.[10]

  • Buffer Conditions: The assay buffer must maintain a pH optimal for enzyme activity (e.g., pH 7.0 for general β-glucosidase assays) to ensure the observed inhibition is due to the compound, not suboptimal conditions.[10]

  • Pre-incubation Step: For irreversible inhibitors like CBE, a pre-incubation step is mandatory . This involves mixing the enzyme and inhibitor for a defined period before adding the substrate. This allows time for the covalent modification to occur. The IC50 value of an irreversible inhibitor is time-dependent; it will decrease with longer pre-incubation times.[11][12]

Essential Controls for a Self-Validating System:
  • 100% Activity Control (No Inhibitor): Enzyme + Substrate. This defines the maximum reaction rate.

  • Blank Control (No Enzyme): Substrate + Buffer. This accounts for any non-enzymatic substrate degradation.

  • Inhibitor Control (No Enzyme): Inhibitor + Substrate. This checks if the inhibitor itself interferes with the detection method.

Core Protocol: IC50 Determination for CBE

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13] It is a standard measure of inhibitor potency.

Materials:
  • Purified β-glucosidase (e.g., from almonds, or recombinant human GCase)

  • (-)-Conduritol B epoxide (CBE) stock solution (e.g., in DMSO or water)

  • p-Nitrophenyl-β-D-glucopyranoside (p-NPG) substrate[10]

  • Assay Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5 for lysosomal enzymes, or Sodium Phosphate pH 7.0)[10][14]

  • Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.8 or similar alkaline buffer)[14]

  • 96-well clear flat-bottom plate[10]

  • Spectrophotometric plate reader

Step-by-Step Methodology:
  • Prepare CBE Dilutions: Create a serial dilution of CBE in the assay buffer. A typical range might start from 1 mM down to the low nM range, spanning at least 8 concentrations. Also, prepare a "no inhibitor" control containing only the buffer (and vehicle, e.g., DMSO, if used).

  • Enzyme Pre-incubation:

    • To each well of the 96-well plate, add a fixed volume (e.g., 20 µL) of your CBE dilutions or the "no inhibitor" control.

    • Add a fixed volume (e.g., 20 µL) of the enzyme solution to each well.

    • Mix gently and incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C). This step is critical for allowing the irreversible inhibition to occur.

  • Initiate the Reaction:

    • Add a fixed volume (e.g., 20 µL) of the p-NPG substrate solution to each well to start the reaction. Mix immediately.

  • Timed Reaction Incubation:

    • Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37°C.[14] The reaction time should be chosen to ensure the "no inhibitor" control does not become over-saturated while allowing for measurable product formation.

  • Stop the Reaction:

    • Add a large volume (e.g., 150 µL) of the Stop Solution to each well. The alkaline pH serves two purposes: it denatures the enzyme to halt the reaction and it maximizes the color development of the p-nitrophenol product.[14]

  • Measure Absorbance: Read the absorbance of each well at 405-412 nm using a plate reader.[14]

G cluster_1 IC50 Determination Workflow prep 1. Prepare CBE Serial Dilutions preincubate 2. Pre-incubate Enzyme with CBE (e.g., 30 min) prep->preincubate start 3. Add p-NPG Substrate to Initiate Reaction preincubate->start react 4. Timed Incubation (e.g., 15 min at 37°C) start->react stop 5. Add Stop Solution (e.g., Glycine-NaOH) react->stop read 6. Read Absorbance (405 nm) stop->read analyze 7. Data Analysis: Calculate % Inhibition & Plot Curve read->analyze

Caption: Experimental workflow for determining the IC50 of CBE.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average absorbance of the "No Enzyme" blank from all other readings.

  • Calculate Percent Inhibition: Use the following formula for each CBE concentration: % Inhibition = 100 * (1 - (Absorbance_with_Inhibitor / Absorbance_No_Inhibitor))

  • Plot the Dose-Response Curve: Plot % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis). The resulting data should form a sigmoidal curve.

  • Determine the IC50: Use non-linear regression analysis (typically a four-parameter logistic fit) to determine the IC50 value, which is the concentration at the inflection point of the curve.[13]

Interpreting the Data:

For irreversible inhibitors, the IC50 is not a true equilibrium constant like a Ki.[15] It is an operational parameter that depends heavily on the pre-incubation time.[11][12] Running the experiment with different pre-incubation times (e.g., 15, 30, and 60 minutes) and observing a leftward shift (lower IC50) in the dose-response curve is a hallmark of time-dependent, irreversible inhibition.[11] This provides strong evidence for the covalent mechanism of action.

Inhibitor Conc. [µM] Absorbance (405 nm) % Inhibition
0 (Control)1.2500%
0.011.1885%
0.10.95024%
10.63849%
100.20084%
1000.06395%
Example data for illustration purposes.

Advanced Applications: Beyond the IC50

Initial inhibition studies with CBE serve as a launchpad for more sophisticated applications:

  • Activity-Based Protein Profiling (ABPP): CBE can be modified with a reporter tag (like a fluorophore or biotin) to create an activity-based probe (ABP).[16] These probes allow for the visualization and identification of active GCase and potential off-targets directly within complex biological samples like cell lysates or even in vivo, providing a powerful tool for target engagement and selectivity studies.[2][5][16]

  • Elucidating Disease Phenotypes: By treating cells or animals with CBE, researchers can acutely inhibit GCase function, mimicking the biochemical state of Gaucher disease to study downstream cellular consequences, such as lipid accumulation and neuroinflammation.[5][9]

References

  • Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: PubMed URL: [Link]

  • Title: Glucocerebrosidase Activators as a Treatment for Gaucher Disease Source: National Institutes of Health Technology Transfer Center URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link]

  • Title: A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity Source: PubMed Central URL: [Link]

  • Title: Covalent inhibitors of glycosidases and their applications in biochemistry and biology Source: Glycobiology | Oxford Academic URL: [Link]

  • Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: ResearchGate URL: [Link]

  • Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein - Scholarly Publications Leiden University Source: Scholarly Publications Leiden University URL: [Link]

  • Title: In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling Source: National Institutes of Health URL: [Link]

  • Title: A novel method for screening beta-glucosidase inhibitors Source: PubMed Central URL: [Link]

  • Title: Gaucher's disease Source: Wikipedia URL: [Link]

  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: ResearchGate URL: [Link]

  • Title: β-Glucosidase activity determination protocol? Source: ResearchGate URL: [Link]

  • Title: Glucoceribrosidase as a target for intervention in PD Source: YouTube URL: [Link]

  • Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: ACS Publications URL: [Link]

  • Title: Gaucher disease types 1, 2, and 3: differential mutations of the acid beta-glucosidase active site identified with conduritol B epoxide derivatives and sphingosine Source: PubMed Central URL: [Link]

  • Title: A practical guide for the assay-dependent characterisation of irreversible inhibitors Source: National Institutes of Health URL: [Link]

  • Title: In irreversible inhibition of enzymes, is finding the IC50 for the irreversible inhibitor still meaningful? Source: Quora URL: [Link]

  • Title: Novel Activity-Based Probes for Broad-Spectrum Profiling of Retaining ß-Exoglucosidases In Situ and In Vivo Source: ResearchGate URL: [Link]

  • Title: Activity-based protein profiling of retaining α-amylases in complex biological samples Source: White Rose Research Online URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to (-)-Conduritol B: From Synthesis to its Role as a Precursor for Potent Glycosidase Inhibitors

Introduction: The Significance of the Conduritol Scaffold In the landscape of carbohydrate chemistry and drug development, cyclitols—carbocyclic polyols—represent a class of compounds with profound biological significanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Conduritol Scaffold

In the landscape of carbohydrate chemistry and drug development, cyclitols—carbocyclic polyols—represent a class of compounds with profound biological significance. Among these, the conduritols, a group of cyclohexene tetrols, have garnered considerable attention. This guide focuses specifically on (-)-Conduritol B, a key stereoisomer that, while possessing modest intrinsic biological activity, serves as a critical synthetic precursor to one of the most widely utilized mechanism-based irreversible inhibitors of β-glucosidases: Conduritol B Epoxide (CBE).

For researchers in glycobiology, enzymology, and drug discovery, understanding the chemistry of (-)-Conduritol B is fundamental to leveraging its potent epoxide derivative. CBE is an indispensable tool for creating cellular and animal models of Gaucher disease, a lysosomal storage disorder, and for investigating the intricate link between glucocerebrosidase (GBA) deficiency and Parkinson's disease[1][2][3][4]. This guide provides an in-depth exploration of the structure and chemical properties of (-)-Conduritol B, detailed synthetic methodologies, and its transformation into the pharmacologically crucial Conduritol B Epoxide.

Part 1: The Core Molecule - (-)-Conduritol B

Structure and Stereochemistry

(-)-Conduritol B is systematically named (1R,2R,5S,6S)-cyclohex-3-ene-1,2,5,6-tetrol. Its structure consists of a cyclohexene ring with four hydroxyl groups. The specific stereochemistry of these hydroxyl groups is crucial for its role as a precursor and for the ultimate inhibitory activity of its epoxide derivative.

PropertyValueSource
IUPAC Name cyclohex-5-ene-1,2,3,4-tetrol
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
Canonical SMILES C1=CC(C(C(C1O)O)O)O

The defining structural feature of Conduritol B is the double bond within the six-membered ring. This site of unsaturation is the key to its chemical reactivity and its conversion to the epoxide.

Chemical Properties and Reactivity

The chemical reactivity of (-)-Conduritol B is dominated by its two key functional groups: the alkene and the four hydroxyl groups.

  • Alkene Reactivity : The carbon-carbon double bond is susceptible to electrophilic addition reactions. This is the most important feature from a synthetic standpoint, as it allows for stereoselective epoxidation to form Conduritol B Epoxide. The hydroxyl groups on the ring can influence the facial selectivity of the epoxidation, directing the incoming electrophile.

  • Hydroxyl Group Reactivity : The secondary alcohol groups can undergo standard reactions such as esterification (e.g., acetylation) and etherification. Acetylation is a common strategy used during synthesis to protect the hydroxyl groups, rendering the molecule more soluble in organic solvents and preventing unwanted side reactions. These protecting groups can be readily removed under basic conditions to yield the final polyol.

While (-)-Conduritol B itself is not a potent glycosidase inhibitor, its structural similarity to monosaccharides is the basis for the inhibitory action of its derivatives. It is primarily valued as a stable, accessible precursor to the highly reactive and biologically active epoxide.

Part 2: Synthesis of (-)-Conduritol B and its Epoxidation

The synthesis of (-)-Conduritol B and its subsequent conversion to Conduritol B Epoxide is a well-established process in organic chemistry, often starting from readily available achiral materials like p-benzoquinone. The following workflow outlines a common and reliable synthetic route.

G cluster_0 Synthesis of Conduritol B Tetraacetate cluster_1 Deprotection & Epoxidation A p-Benzoquinone B Dibromination A->B Br2 C Reduction (NaBH4) B->C NaBH4 D Acetylation (AgOAc) C->D AgOAc, AcOH E Conduritol B Tetraacetate D->E F (-)-Conduritol B E->F NaOMe, MeOH G Epoxidation (m-CPBA) F->G m-CPBA, DCM H Conduritol B Epoxide (CBE) G->H

Caption: Synthetic workflow from p-benzoquinone to Conduritol B Epoxide (CBE).

Experimental Protocol: Synthesis of Conduritol B Tetraacetate from p-Benzoquinone

This multi-step synthesis transforms a simple achiral starting material into a key protected intermediate. The rationale for starting with p-benzoquinone is its planar structure and symmetrical reactivity, which allows for a controlled sequence of additions across the ring.

Step 1: Dibromination of p-Benzoquinone

  • Rationale: This step introduces bromine atoms that will be later substituted by acetate groups, setting the stereochemistry of two of the hydroxyl groups.

  • Procedure: p-Benzoquinone is dissolved in a suitable solvent like acetic acid. A solution of bromine in acetic acid is added dropwise at room temperature. The reaction is stirred until completion, typically monitored by TLC. The resulting dibromo-p-benzoquinone is then isolated.

Step 2: Reduction of the Carbonyl Groups

  • Rationale: The ketone functionalities are reduced to hydroxyl groups using a mild reducing agent. Sodium borohydride (NaBH₄) is chosen for its selectivity for carbonyls over other functional groups.

  • Procedure: The dibromo-p-benzoquinone is suspended in a solvent mixture such as methanol/dichloromethane. Sodium borohydride is added portion-wise at 0 °C. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed.

Step 3: Acetylation and Substitution

  • Rationale: Silver acetate (AgOAc) serves a dual purpose: it facilitates the substitution of the bromide ions and provides the acetate groups that protect the newly formed hydroxyls. This step proceeds with inversion of stereochemistry, which is critical for establishing the final conduritol B configuration.

  • Procedure: The crude product from the reduction is dissolved in acetic acid. Silver acetate is added, and the mixture is heated. The reaction progress is monitored by TLC. After completion, the silver salts are filtered off, and the product, Conduritol B tetraacetate, is isolated from the filtrate and purified by recrystallization. This yields a stable, white to off-white crystalline solid[5].

Experimental Protocol: Deacetylation and Epoxidation

Step 1: Deacetylation to yield (-)-Conduritol B

  • Rationale: A base-catalyzed transesterification (saponification) is used to remove the acetate protecting groups, yielding the free polyol, (-)-Conduritol B. Sodium methoxide in methanol is a standard and efficient reagent for this transformation.

  • Procedure: Conduritol B tetraacetate is dissolved in dry methanol. A catalytic amount of sodium methoxide is added, and the reaction is stirred at room temperature. The reaction is typically complete within a few hours. The solution is then neutralized with an acidic resin, filtered, and the solvent is evaporated to yield (-)-Conduritol B.

Step 2: Epoxidation of (-)-Conduritol B

  • Rationale: The alkene in (-)-Conduritol B is converted to an epoxide using a peroxy acid. meta-Chloroperoxybenzoic acid (m-CPBA) is a common, commercially available, and effective reagent for this transformation[6]. The epoxidation occurs with syn-addition, meaning both new C-O bonds form on the same face of the double bond[6]. The stereochemistry of the existing hydroxyl groups directs the m-CPBA to a specific face of the alkene, ensuring the correct stereoisomer of the epoxide is formed.

  • Procedure: (-)-Conduritol B is dissolved in a suitable solvent like dichloromethane (DCM). m-CPBA (typically 1.1-1.5 equivalents) is added portion-wise at 0 °C. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is worked up by washing with an aqueous solution of sodium sulfite to quench excess peroxy acid, followed by a wash with sodium bicarbonate to remove the m-chlorobenzoic acid byproduct[7]. The organic layer is then dried and concentrated to yield Conduritol B Epoxide (CBE) as a crystalline solid[8].

Part 3: Conduritol B Epoxide (CBE) as a Glycosidase Inhibitor

The true value of the (-)-Conduritol B scaffold is realized upon its conversion to Conduritol B Epoxide. CBE is a potent, mechanism-based irreversible inhibitor of retaining β-glucosidases[3].

Mechanism of Irreversible Inhibition

Retaining β-glucosidases operate via a double-displacement mechanism involving two key carboxylic acid residues in the active site: a catalytic nucleophile and a general acid/base catalyst. CBE's inhibitory action is a direct consequence of its structural mimicry of the glucosyl cation-like transition state.

  • Binding: CBE enters the enzyme's active site.

  • Protonation: The general acid/base residue protonates the epoxide oxygen, activating it for nucleophilic attack.

  • Covalent Modification: The catalytic nucleophile (e.g., a deprotonated glutamate or aspartate residue) attacks one of the epoxide carbons. This attack opens the strained three-membered ring and forms a stable covalent ester linkage between the inhibitor and the enzyme[3][9].

This covalent modification is essentially irreversible under physiological conditions, leading to the permanent inactivation of the enzyme molecule.

Caption: Covalent inactivation of β-glucosidase (GBA) by Conduritol B Epoxide.

Biological Activity and Selectivity Profile

CBE is most renowned as an inhibitor of the lysosomal enzyme glucocerebrosidase (GBA or acid β-glucosidase), the enzyme deficient in Gaucher disease[5]. However, it is not perfectly selective and can inhibit other glycosidases, a critical consideration for experimental design.

Enzyme TargetEnzyme Commission (EC) NumberReported IC₅₀ / Kᵢ ValuesSignificanceSource(s)
Glucocerebrosidase (GBA) EC 3.2.1.45IC₅₀ = 4.28 - 9.49 µM; Kᵢ = 53 µMPrimary target; used to model Gaucher disease.[10]
β-Glucosidase 2 (GBA2) EC 3.2.1.45Inhibited less efficiently than GBA (higher Kᵢ, lower kᵢₙₐ꜀ₜ).A significant off-target, important in non-lysosomal glucosylceramide metabolism.[11]
Lysosomal α-Glucosidase EC 3.2.1.20Inhibited at higher concentrations than β-glucosidases.Off-target activity to consider in experiments using high CBE doses.[3][4][10]
β-Glucosidase 3 (GBA3) EC 3.2.1.21Apparent IC₅₀ ≈ 474 µM (very low potency).CBE is highly selective for GBA over GBA3.[9]

The data clearly indicates that while CBE is a potent inhibitor of GBA, researchers must be aware of its potential to inhibit GBA2 and, at higher concentrations, α-glucosidase. This "off-target" activity necessitates careful dose selection and the use of appropriate controls in cell culture and animal studies to ensure that observed phenotypes are correctly attributed to the inhibition of the intended target.

Experimental Protocol: β-Glucosidase Inhibition Assay

To quantify the inhibitory potency of CBE or other compounds, a chromogenic assay using p-nitrophenyl-β-D-glucopyranoside (pNPG) is standard. The principle relies on the enzymatic cleavage of the colorless pNPG to glucose and p-nitrophenol, which, under alkaline conditions, forms the yellow p-nitrophenolate ion, detectable at 405 nm[12].

Rationale for Substrate Choice: pNPG is an excellent substrate for these assays because its hydrolysis produces a colored product, allowing for a simple and sensitive spectrophotometric measurement of enzyme activity[12][13]. The rate of color formation is directly proportional to the enzyme's catalytic rate.

Materials:

  • Purified β-glucosidase

  • Assay Buffer (e.g., 150 mM citrate-phosphate buffer, pH 5.5)

  • pNPG solution (e.g., 5 mM in Assay Buffer)

  • Conduritol B Epoxide (CBE) stock solution (in water or DMSO)

  • Stop Solution (e.g., 1 M Sodium Carbonate or Glycine-NaOH, pH 10.3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare dilutions of the β-glucosidase in Assay Buffer to a final concentration that yields a linear rate of product formation over 15-30 minutes.

  • Inhibitor Incubation (Pre-incubation is critical for irreversible inhibitors):

    • In the wells of a 96-well plate, add a fixed volume of the enzyme solution.

    • Add varying concentrations of CBE (or vehicle control) to the wells.

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at a set temperature (e.g., 37 °C) to allow for covalent modification to occur.

  • Initiation of Reaction: Add pNPG solution to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate at 37 °C for a fixed time (e.g., 15 minutes).

  • Termination of Reaction: Add Stop Solution to each well to quench the reaction and develop the yellow color.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each CBE concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

(-)-Conduritol B stands as a testament to the utility of fundamental molecules in chemical biology. While its own biological activity is limited, its efficient and stereocontrolled synthesis provides access to Conduritol B Epoxide, a powerful and indispensable tool for probing the function of β-glucosidases. The use of CBE has been instrumental in advancing our understanding of lysosomal storage diseases and their connection to neurodegeneration. As research progresses, the conduritol scaffold will undoubtedly continue to serve as a foundation for the design of new, more selective, and potentially therapeutic glycosidase inhibitors. This guide provides the foundational knowledge for researchers to synthesize, utilize, and interpret data generated with this pivotal chemical tool.

References

  • Artola, M., Kuo, C. L., van der Marel, G. A., et al. (2013). β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology. Journal of Biological Chemistry, 288(36), 26037–26047. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(16), 3183-3201. Available at: [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • Sidransky, E. (2012). Glucocerebrosidase and Parkinson disease: a story of serendipity. The Lancet Neurology, 11(10), 842-844. (Conceptual link, not a direct source for CBE)
  • Organic Syntheses. (n.d.). 2,6-DI-tert-BUTYL-p-BENZOQUINONE. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023). Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. YouTube. Retrieved from [Link]

  • Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling [Data supplement]. The FEBS Journal. Available at: [Link]

  • Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. PubMed. Available at: [Link]

  • Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. ResearchGate. Available at: [Link]

  • Baran, A., et al. (2014). The synthesis of dimethoxy conduritol-B epoxide 12. Journal of Chemical Research, 38(1), 52-54. (Conceptual link, not a direct protocol source)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136345, Conduritol B. Retrieved from [Link]

  • Overkleeft, H. S., et al. (2019). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society, 141(19), 7515–7529. Available at: [Link]

  • Grabowski, G. A., et al. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. Journal of Biological Chemistry, 261(18), 8263-8269. Available at: [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]

  • A.I. driven knowledge platform. (2025). PNPG (para-nitrophenyl glucopyranoside): Significance and symbolism. Retrieved from [Link]

Sources

Exploratory

Technical Guide: (-)-Conduritol B Epoxide in Gaucher Disease &amp; Synucleinopathy Research

Executive Summary (-)-Conduritol B Epoxide (CBE) is a cyclic cyclitol derivative that functions as a potent, irreversible, active-site-directed inhibitor of acid -glucosidase (GCase/GBA1).[1][2][3] By covalently binding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Conduritol B Epoxide (CBE) is a cyclic cyclitol derivative that functions as a potent, irreversible, active-site-directed inhibitor of acid


-glucosidase (GCase/GBA1).[1][2][3] By covalently binding to the enzyme's catalytic nucleophile, CBE mimics the transition state of glucosylceramide hydrolysis.

This guide details the technical application of CBE to induce chemical phenocopies of Gaucher Disease (GD) in in vitro and in vivo systems.[4] Unlike genetic knockout models, which often result in perinatal lethality or developmental compensation, CBE allows researchers to temporally control the onset of lysosomal storage, making it the gold standard for studying the GBA1-Parkinson’s disease (PD) axis, specifically the accumulation of


-synuclein.

Molecular Mechanism of Action

Structural Pharmacology

CBE acts as a suicide inhibitor. It is a structural analogue of D-glucose but contains an epoxide ring. The mechanism involves the specific alkylation of the enzyme's active site.

  • Target Residue: CBE forms a covalent ester bond with the

    
    -carboxylate of Glutamate 340 (Glu340) , the catalytic nucleophile of human GCase.
    
  • Transition State Mimicry: The inhibitor mimics the oxocarbenium ion intermediate formed during normal substrate hydrolysis.

  • Irreversibility: Once bound, the enzyme is permanently inactivated, requiring the cell to synthesize de novo protein to restore function.

Pathway Visualization

The following diagram illustrates the interruption of the sphingolipid metabolic pathway by CBE.

GBA_Pathway GlcCer Glucosylceramide (GlcCer) Ceramide Ceramide GlcCer->Ceramide Hydrolysis Lysosome Lysosomal Accumulation GlcCer->Lysosome Substrate Build-up GCase GCase (GBA1) Enzyme GCase->GlcCer Catalyzes Inactivated Covalent Adduct (Glu340-CBE) GCase->Inactivated Inactivation CBE (-)-Conduritol B Epoxide (Inhibitor) CBE->GCase Irreversible Binding Inactivated->GlcCer Blocks Hydrolysis AlphaSyn α-Synuclein Aggregation Lysosome->AlphaSyn Impaired Autophagy

Figure 1: Mechanism of GCase inactivation by CBE and downstream pathological cascades including lipid accumulation and protein aggregation.

In Vitro Experimental Protocols

Cell Culture Inhibition Model

Objective: To establish a cellular model of lysosomal storage with >90% GCase inhibition.

Reagents:

  • (-)-Conduritol B Epoxide (Source: Sigma/Cayman, >95% purity).

  • Solvent: DMSO or sterile water (CBE is water-soluble).

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG).
    

Protocol:

  • Preparation: Dissolve CBE in sterile water to create a 100 mM stock solution. Store at -20°C.

  • Dosing: Treat cells (e.g., SH-SY5Y, iPSC-derived neurons) with 50–100 µM CBE .

    • Note: 100 µM is typically sufficient to inhibit >95% of GCase activity within 24 hours.

  • Maintenance: Because CBE is a suicide inhibitor, GCase activity will recover as the cell synthesizes new enzyme. For chronic models, replenish CBE every 48 hours with media changes.

  • Validation (Enzyme Assay):

    • Lyse cells in citrate-phosphate buffer (pH 5.4) containing 0.25% Triton X-100/Tauocholate.

    • Incubate lysate with 5 mM 4-MUG for 30–60 min at 37°C.

    • Stop reaction with Glycine/NaOH (pH 10.5).

    • Measure fluorescence (Ex 365nm / Em 445nm).

Selectivity and Off-Targets

At high concentrations (>500 µM), CBE may inhibit GBA2 (non-lysosomal


-glucosidase) or lysosomal 

-glucosidase.
  • Recommendation: Maintain concentrations <200 µM to ensure specificity for lysosomal GBA1.

  • Control: Use GBA2-specific inhibitors (e.g., miglustat at low concentrations) if distinguishing activities is critical.

In Vivo Mouse Model Construction

The CBE-induced mouse model is critical for studying neuronopathic Gaucher disease (nGD) and the PD link.

Dosing Regimens & Phenotypes

The severity of the phenotype is dose-dependent.

ParameterSub-Acute / Chronic ModelAcute / Lethal Model
Dosage 25–50 mg/kg/day100 mg/kg/day
Route Intraperitoneal (i.p.)Intraperitoneal (i.p.)[5][6][7]
Duration >28 Days14–21 Days
GCase Inhibition ~50–70% (Brain)>90% (Brain)
Key Pathology Mild GlcCer accumulation, microglial activation.Severe neuroinflammation, ataxia, rapid weight loss,

-synuclein aggregates.
Application Long-term drug testing, PD modeling.[3][4]Studying rapid neurodegeneration mechanisms (RIPK3 necroptosis).
Workflow: Creating the nGD Model

This workflow describes the generation of a chemically induced neuronopathic model for testing potential therapeutics.

Mouse_Model_Workflow Start Acclimation (C57BL/6 Mice) Base Baseline Behavioral Testing Start->Base Dosing Daily Injection 100 mg/kg CBE (i.p.) Base->Dosing Monitor Daily Monitoring (Weight, Ataxia) Dosing->Monitor Monitor->Dosing Continue Treatment Sacrifice Tissue Harvest (Day 14-28) Monitor->Sacrifice Endpoint Reached Analysis Analysis: - HPLC (Lipids) - IHC (Microglia) - Western (α-Syn) Sacrifice->Analysis

Figure 2: Experimental workflow for CBE-induced neuronopathic Gaucher disease modeling.

Critical Experimental Considerations
  • Blood-Brain Barrier (BBB): CBE crosses the BBB effectively, which is why it successfully induces central nervous system (CNS) pathology, unlike some other inhibitors.

  • Rapid Clearance: The half-life of CBE in plasma is short. Daily injection is mandatory to maintain enzyme suppression due to the high turnover rate of GCase in mice.

  • Neuroinflammation: The hallmark of the 100 mg/kg model is massive microglial activation (Iba1+ staining) in the VPL region of the thalamus and substantia nigra.

Translational Relevance: The GBA-PD Axis

CBE is the primary tool used to validate the "bidirectional feedback loop" hypothesis between GCase and


-synuclein.
  • Mechanism: CBE inhibition of GCase leads to the accumulation of Glucosylsphingosine (GlcSph) and GlcCer.[1][3] These lipids stabilize soluble oligomeric

    
    -synuclein, promoting its aggregation into insoluble fibrils.
    
  • Therapeutic Screening: This model is currently used to screen:

    • Chaperones: Small molecules that assist GCase folding (tested by stopping CBE and measuring recovery).

    • Substrate Reduction Therapy (SRT): Inhibitors of glucosylceramide synthase (e.g., Venglustat) are tested in CBE mice to see if they prevent lipid buildup.

References

  • Manning-Bog, A. B., et al. (2009). "Alpha-synuclein accumulation in a mouse model of Gaucher disease." Neurotoxicology, 30(6), 1127-1132. Link

  • Vardi, A., et al. (2016). "Delineating pathological pathways in a chemically induced mouse model of Gaucher disease." Journal of Pathology, 239(4), 496-509. Link

  • Kanfer, J. N., et al. (1975). "The inhibition of beta-glucosidase by conduritol B epoxide."[7] Archives of Biochemistry and Biophysics, 169(1), 246-255. Link

  • Premkumar, L., et al. (2005). "X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide."[2] Journal of Biological Chemistry, 280(25), 23815-23819.[2][8] Link

  • Rocha, E. M., et al. (2015). "Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice." Antioxidants & Redox Signaling, 23(6), 550-564. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of (-)-Conduritol B Epoxide: A Detailed Chemoenzymatic Protocol for Researchers

(-)-Conduritol B epoxide, a potent and irreversible inhibitor of β-glucosidases, is an invaluable tool in chemical biology and drug discovery, particularly for studying lysosomal storage disorders like Gaucher disease.[1...

Author: BenchChem Technical Support Team. Date: February 2026

(-)-Conduritol B epoxide, a potent and irreversible inhibitor of β-glucosidases, is an invaluable tool in chemical biology and drug discovery, particularly for studying lysosomal storage disorders like Gaucher disease.[1][2] Its specific covalent modification of the active site of glucocerebrosidase (GCase) allows for the creation of cellular and animal models of this debilitating condition.[3] This application note provides a comprehensive, field-proven protocol for the enantioselective synthesis of (-)-Conduritol B epoxide, leveraging a powerful chemoenzymatic strategy. This approach harnesses the stereospecificity of microbial dioxygenase enzymes to establish the key chirality, followed by straightforward chemical transformations to yield the target molecule.

Strategic Overview: A Marriage of Biocatalysis and Organic Synthesis

The synthesis of optically pure conduritols and their derivatives has historically posed a significant challenge due to the dense stereochemical landscape of the cyclohexane ring. The presented protocol circumvents many of these difficulties by employing a biocatalytic dearomatization of a simple aromatic starting material, bromobenzene. This key transformation, pioneered by Hudlicky and coworkers, utilizes a recombinant strain of Escherichia coli (JM109) harboring the pDTG601 plasmid, which expresses toluene dioxygenase (TDO).[4][5] This enzyme system stereoselectively dihydroxylates bromobenzene to furnish the chiral synth-on, (+)-(1S,2R)-3-bromo-cyclohexa-3,5-diene-1,2-diol, in high enantiopurity. Subsequent chemical steps then convert this versatile intermediate into (-)-Conduritol B epoxide.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Bromobenzene B (+)-(1S,2R)-3-Bromo-cyclohexa- 3,5-diene-1,2-diol A->B Enzymatic Dihydroxylation (E. coli JM109/pDTG601) C Protected Diol B->C Acetonide Protection D Protected Conduritol B Epoxide C->D Stereoselective Epoxidation (m-CPBA) E (-)-Conduritol B Epoxide D->E Deprotection (Acidic Hydrolysis)

Figure 1: Chemoenzymatic synthesis workflow for (-)-Conduritol B epoxide.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis.

Part 1: Enzymatic Dihydroxylation of Bromobenzene

This biocatalytic step is the cornerstone of the enantioselective synthesis. It requires expertise in microbiology and fermentation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Escherichia coli JM109 (pDTG601)N/A(Requires obtaining the strain)
Luria-Bertani (LB) BrothMolecular Biology GradeStandard Supplier
AmpicillinBiotechnology GradeStandard Supplier
Isopropyl β-D-1-thiogalactopyranoside (IPTG)Molecular Biology GradeStandard Supplier
BromobenzeneReagent GradeStandard Supplier
Ethyl AcetateHPLC GradeStandard Supplier
Anhydrous Magnesium SulfateReagent GradeStandard Supplier

Protocol:

  • Inoculum Preparation: A single colony of E. coli JM109 (pDTG601) is used to inoculate a 50 mL starter culture of LB broth containing 100 µg/mL ampicillin. The culture is incubated overnight at 37°C with shaking at 250 rpm.

  • Fermentation: The overnight culture is used to inoculate a larger volume of LB broth (e.g., 1 L) containing ampicillin. The culture is grown at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.8-1.0.

  • Induction: Protein expression is induced by the addition of IPTG to a final concentration of 1 mM. The culture is then incubated for an additional 30 minutes.

  • Biotransformation: Bromobenzene is added to the induced culture to a final concentration of 1 g/L. To mitigate substrate toxicity, bromobenzene can be dissolved in a biocompatible carrier like liquid paraffin.[6] The fermentation is continued at 30°C for 24-48 hours.

  • Extraction: The culture is centrifuged to pellet the cells. The supernatant is then extracted three times with equal volumes of ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (+)-(1S,2R)-3-bromo-cyclohexa-3,5-diene-1,2-diol. This product is often used in the next step without further purification.

Part 2: Acetonide Protection of the Diol

The cis-diol is protected as an acetonide to prevent unwanted side reactions during the subsequent epoxidation step.

Materials and Reagents:

Reagent/MaterialGradeSupplier
(+)-(1S,2R)-3-Bromo-cyclohexa-3,5-diene-1,2-diolCrude from Part 1N/A
2,2-DimethoxypropaneReagent GradeStandard Supplier
AcetoneAnhydrousStandard Supplier
p-Toluenesulfonic acid (p-TsOH)Catalyst GradeStandard Supplier
Saturated Sodium Bicarbonate SolutionLaboratory GradeStandard Supplier
BrineLaboratory GradeStandard Supplier
Anhydrous Sodium SulfateReagent GradeStandard Supplier

Protocol:

  • The crude diol from Part 1 is dissolved in anhydrous acetone.

  • 2,2-Dimethoxypropane (2 equivalents) and a catalytic amount of p-toluenesulfonic acid are added to the solution.

  • The reaction mixture is stirred at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of saturated sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the protected diol.

Part 3: Stereoselective Epoxidation

The double bond of the protected diene is epoxidized using meta-chloroperoxybenzoic acid (m-CPBA). The existing stereochemistry of the acetonide directs the epoxidation to the desired face of the molecule.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Protected DiolFrom Part 2N/A
meta-Chloroperoxybenzoic acid (m-CPBA)70-75%Standard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Saturated Sodium Bicarbonate SolutionLaboratory GradeStandard Supplier
10% Sodium Thiosulfate SolutionLaboratory GradeStandard Supplier
BrineLaboratory GradeStandard Supplier
Anhydrous Sodium SulfateReagent GradeStandard Supplier

Protocol:

  • The protected diol is dissolved in anhydrous dichloromethane and cooled to 0°C in an ice bath.

  • m-CPBA (1.1 equivalents) is added portion-wise to the stirred solution.

  • The reaction is stirred at 0°C and allowed to slowly warm to room temperature over several hours, monitoring by TLC.

  • The reaction is quenched by the addition of 10% sodium thiosulfate solution to destroy excess peroxide, followed by saturated sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude epoxide is purified by column chromatography.

Part 4: Deprotection to Yield (-)-Conduritol B Epoxide

The final step involves the removal of the acetonide protecting group under acidic conditions to furnish the target molecule.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Protected Conduritol B EpoxideFrom Part 3N/A
Tetrahydrofuran (THF)Reagent GradeStandard Supplier
1 M Hydrochloric Acid (HCl)Laboratory GradeStandard Supplier
Saturated Sodium Bicarbonate SolutionLaboratory GradeStandard Supplier
Ethyl AcetateReagent GradeStandard Supplier
BrineLaboratory GradeStandard Supplier
Anhydrous Sodium SulfateReagent GradeStandard Supplier

Protocol:

  • The protected epoxide is dissolved in a mixture of tetrahydrofuran and 1 M hydrochloric acid.

  • The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material.

  • The reaction is neutralized by the careful addition of saturated sodium bicarbonate solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield (-)-Conduritol B Epoxide as a white solid.

Characterization and Quality Control

The identity and purity of the synthesized (-)-Conduritol B epoxide should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Characteristic signals for the epoxide and hydroxyl protons.
¹³C NMR Peaks corresponding to the six carbons of the conduritol ring.
Mass Spectrometry Molecular ion peak corresponding to the calculated mass of C₆H₈O₄.
Optical Rotation Negative specific rotation, confirming the levorotatory enantiomer.
Melting Point Consistent with literature values.

Mechanism of Action: Covalent Inhibition of β-Glucosidase

(-)-Conduritol B epoxide acts as a mechanism-based irreversible inhibitor of retaining β-glucosidases. The epoxide ring mimics the transition state of the natural substrate. The catalytic nucleophile of the enzyme, typically a glutamate or aspartate residue, attacks one of the electrophilic carbons of the epoxide, leading to the formation of a stable covalent bond.[7] This covalent modification permanently inactivates the enzyme.

Figure 2: Simplified mechanism of β-glucosidase inhibition by (-)-Conduritol B epoxide.

Conclusion

The chemoenzymatic synthesis of (-)-Conduritol B epoxide presented herein offers a reliable and stereocontrolled route to this important research tool. By leveraging the power of biocatalysis, the challenging stereochemistry is established early in the synthesis from an inexpensive starting material. The subsequent chemical transformations are robust and well-documented, making this protocol accessible to researchers with a standard organic chemistry laboratory setup. The availability of a reproducible synthesis for (-)-Conduritol B epoxide will continue to facilitate groundbreaking research into the pathology of Gaucher disease and other related enzymatic pathways.

References

  • Porto, R. S., Vasconcellos, M. L. A. A., Ventura, E., & Coelho, F. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis, 2005(14), 2297-2306.
  • Hudlicky, T., Gonzalez, D., & Gibson, D. T. (1999). Enzymatic Dihydroxylation of Aromatics in Enantioselective Synthesis: Expanding Asymmetric Methodology. Aldrichimica Acta, 32(2), 35-62.
  • Glen Research. (n.d.). Deprotection. Retrieved from [Link]

  • Koprivova, A., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(12), 2350-2367.
  • Porto, R. S., et al. (2005). Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts. Synthesis, 2005(14), 2297-2306.
  • Legler, G. (1990). Glycoside hydrolases: mechanistic information from studies with covalent and non-covalent inhibitors.
  • Hudlicky, T. (n.d.). Google Scholar Profile: Tomas Hudlicky.
  • Grabowski, G. A., et al. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of biological chemistry, 261(18), 8263–8269.
  • Premkumar, L., et al. (2005). X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease. The Journal of biological chemistry, 280(25), 23815–23819.
  • Aerts, J. M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS journal, 286(12), 2350–2367.
  • Hudlicky, T., & Reed, J. W. (2009). The vinylcyclopropane-cyclopentene rearrangement. In Organic Reactions (pp. 1-344). John Wiley & Sons, Inc.
  • Marzi, M., et al. (2004). Enantioselective epoxidation of alpha,beta-enones promoted by alpha,alpha-diphenyl-L-prolinol as bifunctional organocatalyst. The Journal of organic chemistry, 69(17), 5640–5643.
  • Hudlicky, T., et al. (1999). Enzymatic dihydroxylation of aromatics in enantioselective synthesis: Expanding asymmetric methodology. Aldrichimica Acta, 32(2), 35-62.
  • Endoma, M. A., et al. (2002). Processing of o-Halobenzoates by Toluene Dioxygenase. The Role of the Alkoxy Functionality in the Regioselectivity of the Enzymatic Dihydroxylation Reaction. The Journal of Organic Chemistry, 67(18), 6296–6302.
  • Wrodnigg, T. M., & Eder, B. (2001). Rieske dioxygenase-catalysed cis-dihydroxylation of arenes: a versatile approach to chiral building blocks. Current opinion in biotechnology, 12(6), 561–566.
  • Legler, G., & Bieber, H. (1982). Improved synthesis of conduritol B epoxide. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 363(6), 585–590.
  • Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of chemical research, 37(8), 488–496.

Sources

Application

Application Note: Chemical Induction of Neuronopathic Gaucher Disease

The (-)-Conduritol B Epoxide (CBE) Mouse Model[1][2][3][4] Abstract & Introduction Gaucher Disease (GD) is the most common lysosomal storage disorder, caused by mutations in the GBA1 gene encoding acid -glucosidase (GCas...

Author: BenchChem Technical Support Team. Date: February 2026

The (-)-Conduritol B Epoxide (CBE) Mouse Model[1][2][3][4]

Abstract & Introduction

Gaucher Disease (GD) is the most common lysosomal storage disorder, caused by mutations in the GBA1 gene encoding acid


-glucosidase (GCase). The resulting deficiency leads to the accumulation of glucosylceramide (GlcCer) and its deacylated toxic form, glucosylsphingosine (GluSph).[1] Beyond GD, GBA1 mutations are the strongest genetic risk factor for Parkinson’s Disease (PD), creating an urgent need for models that link lysosomal dysfunction to neurodegeneration.

While genetic mouse models exist, they often suffer from either perinatal lethality (null mutations) or mild phenotypes (point mutations) that require months to develop. The (-)-Conduritol B Epoxide (CBE) model offers a powerful alternative: a chemically induced, tunable, and reversible model of GD. CBE is a specific, irreversible, covalent inhibitor of GCase that crosses the blood-brain barrier (BBB).[2][3]

Key Advantages of the CBE Model:

  • Rapid Onset: Significant lipid accumulation and neuroinflammation within 14 days.

  • Temporal Control: Allows researchers to induce dysfunction at specific developmental stages (infantile vs. adult).

  • Reversibility: Cessation of CBE allows enzyme recovery, enabling "washout" studies to test therapeutic clearance of accumulated substrates.

Mechanism of Action

CBE acts as a catalytic suicide inhibitor. It binds covalently to the active site of GCase, permanently inactivating the enzyme. This blockade forces the substrate (GlcCer) to accumulate in the lysosome, triggering a cascade of downstream pathologies including microglial activation and


-synuclein aggregation.[4]

CBE_Mechanism CBE (-)-Conduritol B Epoxide (CBE) GCase GCase Enzyme (Active) CBE->GCase Irreversible Binding InhibitedGCase Covalent CBE-GCase Complex (Inactive) GCase->InhibitedGCase Inactivation GlcCer Glucosylceramide (Substrate) GCase->GlcCer Normal Hydrolysis GluSph Glucosylsphingosine (Toxic Lipid) GlcCer->GluSph Deacylation Lysosome Lysosomal Dysfunction GlcCer->Lysosome Accumulation GluSph->Lysosome Accumulation Pathology Neuroinflammation & Alpha-Synuclein Aggregation Lysosome->Pathology Downstream Cascade

Figure 1: Mechanism of CBE-induced pathology.[5][4][6] CBE covalently binds GCase, preventing GlcCer hydrolysis.[7] Accumulation of GlcCer and GluSph drives lysosomal stress and neuroinflammation.

Materials & Reagents
ComponentSpecificationStorageNotes
(-)-Conduritol B Epoxide CAS: 6090-95-5, Purity >98%-20°C (Desiccated)Hygroscopic.[8] Warm to RT before opening.
Vehicle Phosphate Buffered Saline (PBS), pH 7.44°CSterile filtered (0.22

m).
Solvent (Optional) DMSO (Dimethyl sulfoxide)RTOnly for high-concentration stock solutions.
Animals C57BL/6J Mice (Wild Type)VivariumStrain consistency is critical for behavioral baselines.
Experimental Protocols
Protocol A: Preparation of CBE Solution

Note: CBE is an epoxide and potentially toxic. Handle with gloves in a fume hood.

  • Calculation: Determine the total mass needed based on daily dosage.

    • Example: 10 mice

      
       25g body weight 
      
      
      
      100 mg/kg dose = 25 mg CBE per day.
  • Solubilization:

    • Method 1 (Fresh - Recommended): Dissolve CBE directly in sterile PBS to a concentration of 10 mg/mL . Vortex thoroughly. If dissolution is slow, sonicate in a water bath for 5–10 minutes at room temperature.

    • Method 2 (Stock): Dissolve CBE in DMSO at 100 mg/mL. Store aliquots at -20°C. On the day of injection, dilute 1:10 in PBS (final 10% DMSO). Note: High DMSO can be irritating intraperitoneally (IP) over chronic periods; Method 1 is preferred for long-term studies.

  • Sterilization: Pass the solution through a 0.22

    
    m syringe filter.
    
  • Stability: Aqueous CBE hydrolyzes slowly. Prepare fresh solutions daily or every 2 days (stored at 4°C) to ensure potency.

Protocol B: Dosing Regimens

Select the regimen based on the desired phenotype (Neuronopathic vs. Chronic/PD-like).

ParameterRegimen 1: Acute Neuronopathic (Vardi et al., 2016)Regimen 2: Chronic Adult (Manning-Bog et al., 2009)
Start Age Postnatal Day 8 (P8)Adult (2–3 months old)
Dosage 100 mg/kg 100 mg/kg
Frequency DailyDaily or Every Other Day
Route Intraperitoneal (IP)Intraperitoneal (IP)
Duration 14–20 Days28 Days (Subchronic)
Key Phenotype Rapid weight loss, ataxia, death by ~P25.No lethality,

-synuclein accumulation, motor deficits.
Application Screening neuroprotective drugs for severe GD.Modeling GBA-associated Parkinson's Disease.

Injection Technique:

  • Weigh mice daily.[3] Weight loss >15% is a humane endpoint (unless weight loss is the specific readout, in which case strict monitoring is required).

  • Use a 27G or 30G needle.

  • Alternate injection sides (left/right lower quadrant) to minimize irritation.

Protocol C: Validation & Readouts

To confirm the model, you must validate three pillars: Enzymatic Inhibition, Substrate Accumulation, and Pathology.

1. GCase Activity Assay (Biochemical Validation)

  • Tissue: Brain (Cortex/Midbrain) or Liver.

  • Lysis Buffer: Citrate-Phosphate buffer (pH 5.4) with 0.25% Triton X-100 and 0.25% Sodium Taurocholate.[9]

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG).
    
  • Target: CBE treated mice should show <10% residual activity compared to Vehicle controls.

2. Lipidomics (Functional Validation)

  • Method: LC-ESI-MS/MS.[3]

  • Target:

    • Glucosylceramide (GlcCer): Expect 5–10 fold increase.

    • Glucosylsphingosine (GluSph): This is the most sensitive biomarker. Expect >100 fold increase in brain tissue.

3. Neuropathology (IHC/IF)

  • Microglia: Stain for Iba1 or CD68 . Look for amoeboid morphology in the Substantia Nigra and Hippocampus.

  • Astrocytes: Stain for GFAP .

  • 
    -Synuclein:  Stain for phosphorylated 
    
    
    
    -syn (pSer129) or Ubiquitin. Aggregates are typically Proteinase-K resistant.
Experimental Workflow Visualization

Workflow cluster_Treatment Treatment Phase (28 Days) Acclimation Acclimation (Adult Mice: 7 Days) Baseline Baseline Measurements Weight, Rotarod, Beam Walk Acclimation->Baseline Injection Daily IP Injection CBE (100 mg/kg) vs Vehicle Baseline->Injection Monitoring Daily Weight & Health Check Injection->Monitoring Daily Behavior Behavioral Testing (Days 24-28) Monitoring->Behavior Day 24 Sacrifice Sacrifice & Perfusion (Day 29) Behavior->Sacrifice Analysis Analysis: 1. GCase Activity (4-MUG) 2. Lipidomics (GluSph) 3. IHC (Synuclein/Iba1) Sacrifice->Analysis

Figure 2: Standard workflow for a chronic (28-day) CBE-induced Gaucher/PD mouse model.

Expert Insights & Troubleshooting

1. The "Washout" Phenomenon (Reversibility) Unlike genetic knockouts, the CBE model is reversible.

  • Enzyme Recovery: GCase activity begins to recover 24–48 hours after the last injection and returns to near-normal levels within 7 days.

  • Lipid Clearance: GluSph levels drop significantly within 3–5 days of cessation.

  • Application: This is a feature, not a bug. You can use this to test drugs intended to accelerate clearance. If you need sustained pathology for analysis, sacrifice mice within 4 hours of the final dose.

2. Strain Sensitivity C57BL/6 mice are the standard. However, other strains (e.g., FVB/N) may metabolize CBE differently. If using transgenic backgrounds (e.g., Thy1-aSyn), always run a Wild-Type + CBE control group to distinguish CBE effects from transgene effects.

3. Troubleshooting Weight Loss In the acute P8 model, rapid weight loss is expected. In the adult model, weight loss >15% indicates toxicity or injection error (peritonitis).

  • Solution: Ensure pH of CBE solution is 7.4. Warm solution to body temperature before injection. Provide wet mash/gel diet on cage floor to encourage eating.

4. Blood-Brain Barrier (BBB) Permeability CBE crosses the BBB efficiently, unlike some other GCase inhibitors. This is why it successfully induces central neuropathology (tremor, ataxia) rather than just visceral splenomegaly.

References
  • Vardi, A., et al. (2016). Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease.[10] The Journal of Pathology, 239(4), 496–509.

  • Manning-Boğ, A. B., et al. (2009). Alpha-synuclein-glucocerebrosidase interactions in pharmacological Gaucher models: a biological link between Gaucher disease and parkinsonism.[11] NeuroToxicology, 30(6), 1127–1132.

  • Rocha, E. M., et al. (2015). Sustained Systemic Glucocerebrosidase Inhibition Induces Brain α-Synuclein Aggregation, Microglia and Complement C1q Activation in Mice. Antioxidants & Redox Signaling, 23(6), 550–564.

  • Farfel-Becker, T., et al. (2019). Animal models for Gaucher disease research. Disease Models & Mechanisms, 12(1).

Sources

Method

Application Note: Utilizing (-)-Conduritol B Epoxide for the Characterization of β-Glucosidase Activity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of β-Glucosidases and Their Inhibitors β-Glucosidases (EC 3.2.1.21) are a vital class of hydrolase enzymes responsible for c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of β-Glucosidases and Their Inhibitors

β-Glucosidases (EC 3.2.1.21) are a vital class of hydrolase enzymes responsible for catalyzing the cleavage of β-glycosidic bonds in carbohydrates and other glucosides, releasing glucose as a primary product.[1] Their biological significance is vast, ranging from cellulose degradation in biomass to the metabolic activation of plant defense compounds.[2] In humans, the lysosomal enzyme acid β-glucosidase (glucocerebrosidase, GCase) is paramount; its deficiency leads to Gaucher disease, the most common lysosomal storage disorder, characterized by the accumulation of glucosylceramide.[3][4] Furthermore, mutations in the GCase gene (GBA1) represent a significant genetic risk factor for Parkinson's disease.[3][4]

Given their central role in health and disease, the precise measurement of β-glucosidase activity and the characterization of its inhibitors are crucial for both basic research and therapeutic development. (-)-Conduritol B Epoxide (CBE), a synthetic analog of conduritol, is a powerful tool for this purpose. It functions as a mechanism-based, irreversible inhibitor, providing a means to quantify active enzyme concentration and validate assay results.[3][5]

A Note on Nomenclature: While the topic specifies "(-)-Conduritol B," the active compound widely used for irreversible inhibition is its derivative, (-)-Conduritol B Epoxide (CBE) . CBE is an active-site-directed covalent inhibitor, whereas the parent conduritol B is a much weaker, reversible inhibitor. This guide will focus on the application of CBE.[6][7]

Mechanism of Irreversible Inhibition by Conduritol B Epoxide

Conduritol B Epoxide is classified as a "suicide substrate" or mechanism-based inactivator.[8] Its efficacy stems from its structural resemblance to the D-glucopyranosyl cation intermediate formed during the natural catalytic cycle of retaining β-glucosidases. The enzyme's catalytic machinery recognizes CBE and initiates what it "perceives" as a standard hydrolysis reaction.

The key event is a nucleophilic attack by the carboxylate side chain of a catalytic glutamate residue within the enzyme's active site on one of the epoxide carbons of CBE.[9] This attack opens the strained epoxide ring and results in the formation of a stable, covalent ester bond between the enzyme and the inhibitor.[9] This covalent modification permanently blocks the active site, rendering the enzyme molecule catalytically inactive.[6][7] Because this reaction follows the enzyme's own catalytic mechanism to create the inactivating bond, it is highly specific.

CBE Inhibition Mechanism cluster_0 β-Glucosidase Active Site Enzyme_Active_Site Active Enzyme (Catalytic Nucleophile: Glu-COO⁻) Michaelis_Complex Non-covalent Enzyme-CBE Complex (E-I) Enzyme_Active_Site->Michaelis_Complex Reversible Binding CBE Conduritol B Epoxide (CBE) CBE->Michaelis_Complex Inactive_Enzyme Covalently Modified Inactive Enzyme (E-I*) Michaelis_Complex->Inactive_Enzyme Nucleophilic Attack (Irreversible)

Caption: Mechanism of β-Glucosidase inactivation by Conduritol B Epoxide (CBE).

Core Applications of CBE in β-Glucosidase Research

  • Active Site Titration: CBE's 1:1 stoichiometric inactivation allows for the precise determination of the molar concentration of active enzyme molecules in a preparation, a technique far more informative than traditional protein concentration assays (e.g., Bradford, BCA), which measure total protein (active, misfolded, and inactive).[7][8]

  • Negative Control Generation: Treating an enzyme sample with a saturating concentration of CBE creates a fully inactivated enzyme population. This is the ideal negative control for an activity assay, as it contains all the same buffer components and protein content as the active sample, differing only in catalytic competence.

  • Mechanism of Action Studies: CBE can be used in competitive binding experiments to determine if a novel inhibitor shares the same binding site. Pre-blocking the active site with CBE will prevent the binding of other active-site-directed compounds.

  • Creation of Disease Models: In cell culture and animal studies, CBE is used to inhibit GCase activity, thereby inducing a cellular or systemic phenotype that mimics Gaucher disease, providing a valuable model for studying disease pathology and testing therapeutic candidates.[3][10][11]

Protocol 1: Active Site Titration of β-Glucosidase

This protocol determines the concentration of catalytically active enzyme by measuring the residual activity after incubation with increasing concentrations of CBE.

Principle: The enzyme is incubated with CBE for a fixed time, sufficient for the inactivation reaction to go to completion. At sub-stoichiometric concentrations of CBE, a proportional amount of enzyme is inactivated. When the molar concentration of CBE equals the molar concentration of active enzyme sites, 100% inhibition is achieved. A plot of residual activity versus CBE concentration will reveal a sharp inflection point corresponding to the active enzyme concentration.

Materials & Reagents:

ReagentDetails
β-Glucosidase Sample Purified or partially purified enzyme preparation in a suitable buffer.
Assay Buffer e.g., 50 mM Citrate-Phosphate buffer, pH 5.5. The optimal pH should match the enzyme's activity profile.
CBE Stock Solution 1 mM CBE in DMSO or water. Store at -20°C. Prepare fresh dilutions.
Substrate Solution 5 mM p-Nitrophenyl-β-D-glucopyranoside (pNPG) in Assay Buffer.[12]
Stop Solution 1 M Sodium Carbonate (Na₂CO₃).[12][13]
Equipment 96-well microplate, spectrophotometer (plate reader), incubator.

Step-by-Step Methodology:

  • Prepare CBE Dilutions: Serially dilute the 1 mM CBE stock solution in Assay Buffer to create a range of concentrations. The required range will depend on the estimated enzyme concentration but can start from low nanomolar to mid-micromolar.

  • Enzyme-Inhibitor Incubation:

    • In a 96-well plate or microcentrifuge tubes, add a fixed amount of your β-glucosidase enzyme solution to each well/tube.

    • Add an equal volume of each CBE dilution (and a buffer-only control) to the enzyme.

    • Crucial Control: Include a "zero CBE" control (enzyme + assay buffer) which will represent 100% activity.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 30-60 minutes. This pre-incubation allows the covalent inactivation to occur. The time should be optimized to ensure the reaction reaches completion.

  • Measure Residual Activity:

    • Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.[2]

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 10-20 minutes), ensuring the reaction remains in the linear range for the "zero CBE" control.[12]

    • Terminate the reaction by adding the Stop Solution. The solution will turn yellow in wells with active enzyme.[2][13]

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.[12]

    • Subtract the absorbance of a blank (buffer, substrate, stop solution, no enzyme).

  • Data Analysis:

    • Calculate the percentage of residual activity for each CBE concentration relative to the "zero CBE" control.

    • Plot the % Residual Activity (Y-axis) against the molar concentration of CBE (X-axis).

    • The data should show a line of decreasing activity that intercepts the X-axis. The value of this X-intercept represents the molar concentration of active enzyme sites in the assay.

Titration Workflow Start Start Prep_CBE Prepare CBE Serial Dilutions Start->Prep_CBE Add_Enzyme Aliquot Enzyme to Plate Wells Start->Add_Enzyme Incubate_Inhibitor Add CBE Dilutions Pre-incubate (30-60 min) Prep_CBE->Incubate_Inhibitor Add_Enzyme->Incubate_Inhibitor Add_Substrate Add pNPG Substrate Incubate (10-20 min) Incubate_Inhibitor->Add_Substrate Stop_Reaction Add Stop Solution (e.g., 1M Na₂CO₃) Add_Substrate->Stop_Reaction Read_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Read_Absorbance Analyze Plot % Activity vs. [CBE] Determine X-intercept Read_Absorbance->Analyze End End Analyze->End

Caption: Experimental workflow for active site titration of β-glucosidase using CBE.

Protocol 2: Using CBE-Inactivated Enzyme as a Negative Control

Principle: To create a robust negative control, the enzyme is pre-treated with a concentration of CBE known to be in stoichiometric excess, ensuring complete and irreversible inactivation of all active sites.

Step-by-Step Methodology:

  • Determine Saturating CBE Concentration: From the active site titration experiment (Protocol 1), identify the concentration of CBE that results in >99% inhibition. A 5 to 10-fold excess of this concentration is a safe choice for complete inactivation.

  • Prepare Inactivated Enzyme Stock:

    • In a single tube, combine your enzyme stock with the determined saturating concentration of CBE.

    • Incubate under the same conditions as the titration pre-incubation step (e.g., 37°C for 60 minutes).

    • This tube now contains your "CBE-Inactivated Enzyme."

  • Assay Implementation:

    • When performing your main β-glucosidase activity assay (e.g., for screening new inhibitors), run three parallel conditions:

      • Positive Control: Enzyme + Buffer (No inhibitors)

      • Experimental: Enzyme + Test Compound

      • Negative Control: CBE-Inactivated Enzyme + Test Compound

  • Interpretation: The signal from the "Negative Control" well defines the true background of your assay (e.g., non-enzymatic substrate degradation). A genuine hit from a test compound should show a signal significantly lower than the positive control and approaching the negative control baseline.

Troubleshooting and Scientific Considerations

  • Incomplete Inactivation: If you do not achieve 100% inhibition even at high CBE concentrations, it could indicate that the inhibitor is unstable in your buffer, the incubation time is too short, or a portion of the enzyme is resistant to inactivation.

  • CBE Selectivity: While CBE is highly selective for β-glucosidases, it can inhibit other glycosidases, such as α-glucosidase, at higher concentrations.[4][5] This is a critical consideration in complex biological samples (e.g., cell lysates). At significantly high concentrations, CBE has been shown to engage off-targets like the nonlysosomal GBA2.[3][4]

  • pH Dependence: The rate of inactivation by CBE is pH-dependent. The reaction is typically faster at a slightly acidic to neutral pH that favors the protonation state of the catalytic residues. Ensure your assay buffer pH is consistent across all experiments.

References

  • Arts, E., et al. (2015). Active site titration of immobilized beta-galactosidase for the determination of active enzymes. Biochemical Engineering Journal. [Link]

  • Kanfer, J. N., et al. (1975). Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features. Science. [Link]

  • Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal. [Link]

  • Stephens, M. C., et al. (1978). Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse). Journal of Neurochemistry. [Link]

  • Premkumar, L., et al. (2005). X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease. Journal of Biological Chemistry. [Link]

  • Witte, M. D., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. PubMed. [Link]

  • Proteopedia. Beta-glucosidase. [Link]

  • ResearchGate. Mechanism of inactivation by conduritol B-epoxide. [Link]

  • Grabowski, G. A., et al. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. Journal of Biological Chemistry. [Link]

  • ResearchGate. Conduritol β-epoxide in different doses. [Link]

  • Scribd. β-Glucosidase Activity Assay Protocol. [Link]

  • Wang, L., et al. (2018). A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity. PubMed Central. [Link]

  • CENTOGENE. (2023). Decoding Gaucher Disease. YouTube. [Link]

Sources

Application

Application Notes and Protocols for Active Site Labeling of Glycosidases with Conduritol B Epoxide (CBE)

Introduction: Unveiling Glycosidase Activity Through Covalent Labeling Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing critical roles in numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling Glycosidase Activity Through Covalent Labeling

Glycosidases are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing critical roles in numerous physiological and pathological processes. The study of their function and dysfunction is paramount in fields ranging from basic research to drug development. Activity-based protein profiling (ABPP) has emerged as a powerful chemical proteomics strategy to monitor the functional state of enzymes within complex biological systems.[1][2] Activity-based probes (ABPs) are small molecules that typically consist of a reactive group, a recognition element, and a reporter tag.[2] These probes form a covalent bond with the active site of a specific enzyme or enzyme family, allowing for their detection and quantification.

Conduritol B epoxide (CBE) is a well-established, mechanism-based irreversible inhibitor of several retaining β-glucosidases.[3][4][5] Its epoxide moiety is susceptible to nucleophilic attack by the catalytic carboxylate residue in the active site of these enzymes, leading to the formation of a stable covalent adduct.[6][7] This specific and covalent modification makes CBE an excellent tool for labeling and identifying the active sites of susceptible glycosidases, thereby enabling the study of their activity and the screening of potential therapeutic agents. One of its most significant applications is in the study of glucocerebrosidase (GBA), the enzyme deficient in Gaucher disease.[5][8][9] CBE is frequently used to create cellular and animal models of this lysosomal storage disorder.[5][8][10][11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for labeling the active sites of glycosidases with CBE. It details the underlying mechanism, experimental procedures, and analytical methods for the successful application of this powerful technique.

Mechanism of Action: Covalent Modification of the Glycosidase Active Site

Conduritol B epoxide acts as a suicide inhibitor, where the enzyme's own catalytic mechanism activates the inhibitor, leading to its irreversible inactivation. The reaction proceeds as follows:

  • Binding: CBE, mimicking the structure of a glucose molecule, binds to the active site of a retaining β-glucosidase.

  • Protonation: The catalytic acid/base residue in the active site protonates the epoxide oxygen of CBE.

  • Nucleophilic Attack: The catalytic nucleophile, typically an aspartate or glutamate residue, attacks one of the epoxide carbons.

  • Covalent Adduct Formation: This attack results in the opening of the epoxide ring and the formation of a stable ester bond between the enzyme and CBE, thus covalently labeling the active site.[6][7][12]

CBE_Mechanism

Experimental Protocols

This section provides a detailed, step-by-step methodology for the in vitro labeling of a target glycosidase with CBE, followed by analysis using SDS-PAGE and mass spectrometry.

Protocol 1: In Vitro Labeling of Glycosidase with CBE

This protocol describes the fundamental procedure for labeling a purified or partially purified glycosidase with CBE.

Materials:

  • Purified or enriched glycosidase preparation

  • Conduritol B epoxide (CBE)

  • Appropriate reaction buffer (e.g., 0.1 M citrate-phosphate buffer, pH 5.6)[13]

  • Quenching solution (e.g., SDS-PAGE sample buffer)

  • Control inhibitor (optional, for competition assays)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Enzyme Preparation: Prepare a solution of the glycosidase in the reaction buffer at a suitable concentration. The optimal enzyme concentration will depend on the specific activity of the enzyme and the downstream detection method.

  • CBE Stock Solution: Prepare a stock solution of CBE in a suitable solvent (e.g., water or DMSO). It is recommended to prepare fresh solutions for optimal activity.[13]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the enzyme solution with the desired final concentration of CBE. Typical concentrations can range from micromolar to millimolar, depending on the target enzyme's sensitivity.[8][11] It is crucial to perform a dose-response experiment to determine the optimal CBE concentration and incubation time for your specific enzyme.

    • For a negative control, prepare a sample with the enzyme and the solvent used for the CBE stock solution.

    • For a competition control, pre-incubate the enzyme with a known reversible inhibitor of the target glycosidase before adding CBE.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme's activity (e.g., 37°C) for a predetermined time. Incubation times can vary from minutes to hours.[11]

  • Quenching the Reaction: Stop the labeling reaction by adding a quenching solution, such as 4x SDS-PAGE sample buffer. This will denature the enzyme and prevent further reaction.

  • Storage: The labeled samples can be stored at -20°C until further analysis.

Protocol 2: Analysis of CBE Labeling by SDS-PAGE and Activity-Based Protein Profiling (ABPP)

This protocol utilizes a fluorescently tagged broad-spectrum glycosidase probe to visualize the extent of CBE labeling through competitive ABPP.

Materials:

  • CBE-labeled and control enzyme samples (from Protocol 1)

  • Fluorescently tagged activity-based probe for glycosidases (e.g., a cyclophellitol-based probe with a fluorophore)[11][12]

  • SDS-PAGE equipment and reagents

  • Fluorescence gel scanner

Procedure:

  • Competitive Probe Labeling:

    • Following the incubation with CBE (Protocol 1, step 4), add the fluorescent ABP to the reaction mixture.

    • Incubate for a sufficient time to allow the fluorescent probe to label any remaining active enzyme.

  • SDS-PAGE:

    • Load the quenched samples onto an SDS-PAGE gel.

    • Run the gel according to standard procedures to separate the proteins by molecular weight.

  • Fluorescence Scanning:

    • After electrophoresis, visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis:

    • The intensity of the fluorescent band corresponding to the target glycosidase will be inversely proportional to the extent of CBE labeling. A decrease in fluorescence intensity in the CBE-treated samples compared to the control indicates successful active site labeling by CBE.

    • Quantify the band intensities to determine the IC50 of CBE for the target enzyme.[11]

Protocol 3: Identification of the Labeled Active Site Peptide by Mass Spectrometry

This protocol outlines the steps to identify the specific peptide and amino acid residue covalently modified by CBE.

Materials:

  • CBE-labeled glycosidase (from Protocol 1)

  • SDS-PAGE equipment and reagents

  • In-gel digestion kit (containing trypsin or other proteases)

  • Reagents for peptide extraction and cleanup (e.g., C18 ZipTips)

  • Mass spectrometer (e.g., LC-MS/MS system)[14][15][16][17]

Procedure:

  • Protein Separation and Visualization: Separate the CBE-labeled protein from unlabeled proteins using SDS-PAGE. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue) to visualize the protein band.

  • In-Gel Digestion:

    • Excise the protein band of interest from the gel.

    • Destain the gel piece and perform in-gel digestion with a suitable protease (e.g., trypsin) following a standard protocol.

  • Peptide Extraction and Cleanup: Extract the resulting peptides from the gel and desalt them using a C18 cleanup procedure.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass of CBE (approximately 160.16 g/mol ) will be added to the mass of the modified peptide.

  • Data Analysis:

    • Search the MS/MS data against a protein database containing the sequence of the target glycosidase.

    • Specify a variable modification corresponding to the mass of CBE on potential nucleophilic residues (aspartate and glutamate).

    • The identification of a peptide with this mass shift will confirm the covalent labeling and pinpoint the exact amino acid residue in the active site that is modified by CBE.

Data Presentation: Quantitative Insights into CBE-Glycosidase Interactions

The effectiveness of CBE as a labeling agent varies between different glycosidases. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this.

Glycosidase TargetSystemApparent IC50 (µM)Reference
Glucocerebrosidase (GBA)HEK293T cell lysate2.30 (180 min preincubation)[11]
Non-lysosomal glucosylceramidase (GBA2)HEK293T cells (in vivo)>1000[11]
Lysosomal α-glucosidase (GAA)HEK293T cells (in vivo)>1000[11]
β-glucuronidase (GUSB)HEK293T cells (in vivo)>1000[11]

This table summarizes reported IC50 values for CBE against various human glycosidases, highlighting its selectivity for GBA at lower concentrations and shorter incubation times.

Workflow for CBE Labeling and Analysis

The following diagram illustrates the comprehensive workflow for the labeling of glycosidases with CBE and subsequent analysis.

CBE_Workflow

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of negative and competition controls is essential to ensure the specificity of CBE labeling. The use of orthogonal analytical techniques, such as competitive ABPP and mass spectrometry, provides a robust validation of the labeling event. A successful experiment will demonstrate a dose-dependent decrease in fluorescent probe labeling and the unambiguous identification of a CBE-modified peptide by mass spectrometry, confirming the specific and covalent nature of the interaction.

Conclusion

Conduritol B epoxide is a powerful and versatile tool for the study of glycosidases. The protocols outlined in this application note provide a comprehensive framework for the successful labeling of glycosidase active sites with CBE. By understanding the underlying mechanism and carefully optimizing experimental conditions, researchers can leverage this technique to gain valuable insights into enzyme function, screen for novel inhibitors, and develop models of human diseases.

References

  • Willems, L. I., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. FEBS Journal, 286(4), 584-600. [Link]

  • Grabowski, G. A., et al. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of Biological Chemistry, 261(18), 8263-8269. [Link]

  • Vocadlo, D. J., & Withers, S. G. (2009). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 19(6), 571-584. [Link]

  • Stephens, M. C., et al. (1981). Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse). Biochimica et Biophysica Acta (BBA) - General Subjects, 672(1), 29-32. [Link]

  • Patel, S., & Radhakrishnan, D. (2022). Restoration of β-GC trafficking improves the lysosome function in Gaucher's disease. bioRxiv. [Link]

  • Premkumar, L., et al. (2005). X-ray structure of human acid-beta-glucosidase covalently bound to conduritol-B-epoxide. Implications for Gaucher disease. The Journal of Biological Chemistry, 280(25), 23815-23819. [Link]

  • Artola, M., et al. (2019). Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β-Glucosidase Inhibitors. Chemistry, 25(5), 1234-1244. [Link]

  • Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS journal, 286(4), 584–600. [Link]

  • Willems, L. I., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. PubMed, 30600575. [Link]

  • Butters, T. D. (2007). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 17(8), 809-818. [Link]

  • Witte, M. D., et al. (2021). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society, 143(49), 20636–20651. [Link]

  • Davies, G. J., & Vocadlo, D. J. (2019). An overview of activity-based probes for glycosidases. Current Opinion in Chemical Biology, 53, 1-10. [Link]

  • Khoo, K. H. (2017). From mass spectrometry-based glycosylation analysis to glycomics and glycoproteomics. Advances in carbohydrate chemistry and biochemistry, 74, 1-47. [Link]

  • Goubet, F., et al. (2002). Polysaccharide analysis using carbohydrate gel electrophoresis (PACE): a method to study plant cell wall polysaccharides and polysaccharide hydrolases. Analytical Biochemistry, 300(1), 53-68. [Link]

  • Kaji, H., et al. (2021). Identification of N-glycosylated peptides using glycosylation site-specific stable isotope tagging and liquid chromatography/mass spectrometry. Glycoscience Protocols, 1-11. [Link]

  • Jackson, P. (1994). The analysis of fluorophore-labeled glycans by high-resolution polyacrylamide gel electrophoresis. Analytical Biochemistry, 216(2), 243-252. [Link]

  • Van den Berg, M. A., et al. (2020). Detailed Glycosylation Analysis of Therapeutic Enzymes Using Comprehensive 2D-LC–MS. LCGC North America, 38(10), 576-583. [Link]

  • Wu, C. C., et al. (2002). Design and Synthesis of Activity Probes for Glycosidases. Organic Letters, 4(11), 1871-1874. [Link]

  • Hekmat, O., et al. (2007). Approaches to labeling and identification of active site residues in glycosidases. Canadian journal of chemistry, 85(3), 198-208. [Link]

  • Jackson, P. (1996). The Analysis of Fluorophore-Labeled Carbohydrates by Polyacrylamide Gel Electrophoresis. Methods in molecular biology (Clifton, N.J.), 59, 277-287. [Link]

  • Ni, C. K., et al. (2019). Mass Spectrometry-Based Identification of Carbohydrate Anomeric Configuration to Determine the Mechanism of Glycoside Hydrolases. Carbohydrate research, 477, 1-6. [Link]

  • Aerts, J. M., et al. (2011). Activity-Based Probes for Glycosidases: Profiling and Other Applications. Methods in enzymology, 500, 333-353. [Link]

  • Guttman, A. (2018). Capillary Electrophoresis Separations of Glycans. Trends in analytical chemistry, 108, 23-33. [Link]

  • Williams, R. J., et al. (2020). Synthesis of broad-specificity activity-based probes for exo-β-mannosidases. Organic & Biomolecular Chemistry, 18(1), 114-119. [Link]

  • Szabo, Z., et al. (2014). Application of Capillary Electrophoresis in Glycoprotein Analysis. Methods in molecular biology (Clifton, N.J.), 1147, 1-13. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of mass spectrometry, 39(1), 1-15. [Link]

Sources

Method

How to use (-)-Conduritol B to study enzyme kinetics

Application Note: Mechanistic Profiling of (-)-Conduritol B Epoxide Subtitle: A Kinetic & Cellular Protocol for Irreversible -Glucosidase Inhibition Abstract & Strategic Overview (-)-Conduritol B Epoxide (CBE) is a mecha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling of (-)-Conduritol B Epoxide Subtitle: A Kinetic & Cellular Protocol for Irreversible


-Glucosidase Inhibition

Abstract & Strategic Overview

(-)-Conduritol B Epoxide (CBE) is a mechanism-based, irreversible inhibitor of acid


-glucosidase (GCase, GBA1), the lysosomal enzyme responsible for hydrolyzing glucosylceramide.[1][2] Unlike competitive reversible inhibitors, CBE forms a permanent covalent bond with the enzyme's catalytic nucleophile. This property makes it the gold standard for inducing chemical phenocopies of Gaucher Disease (GD)  in cellular and animal models.

This guide provides a rigorous framework for using CBE to:

  • Quantify Kinetic Parameters: Determine

    
     (inactivation rate) and 
    
    
    
    (inactivator affinity) to assess potency beyond simple
    
    
    values.
  • Establish Cellular Models: Induce lysosomal storage phenotypes in vitro to screen potential chaperones or therapeutics.

Mechanism of Action

CBE functions as an active-site-directed suicide inhibitor. Structurally mimicking the oxocarbenium ion transition state of glucose, it binds to the GCase active site where the catalytic nucleophile (a glutamate residue) attacks the epoxide ring. This opens the ring and forms a stable ester bond, permanently disabling the enzyme.

Key Kinetic Distinction:

  • Reversible Inhibitors: Equilibrium exists between

    
    .
    
  • CBE (Irreversible): The reaction proceeds to a dead-end complex:

    
    .
    
Visualizing the Mechanism

CBE_Mechanism Enzyme Free GCase (Active Site Glu-COO-) Complex Michaelis Complex (E·I Non-covalent) Enzyme->Complex + CBE (Binding) CBE (-)-Conduritol B Epoxide (Inhibitor) CBE->Complex Complex->Enzyme k_off Inactivated Covalently Modified Enzyme (E-I Ester Bond) Complex->Inactivated Nucleophilic Attack (k_inact)

Figure 1: Kinetic pathway of GCase inactivation by CBE. The transition from the non-covalent complex to the covalent adduct is governed by the rate constant


.

Protocol 1: Reagent Preparation & Handling

Safety Warning: CBE is an epoxide and an alkylating agent. Handle with extreme care in a fume hood using PPE.

ParameterSpecification
Molecular Weight 162.14 g/mol
Solubility Water (>100 mM), DMSO (>100 mM), PBS.
Storage (Solid) -20°C (stable for >1 year).[2] Desiccate.
Storage (Stock) -80°C (stable for 3-6 months).[3] Avoid freeze-thaw cycles.

Preparation Steps:

  • Stock Solution (100 mM): Dissolve 16.2 mg of CBE in 1.0 mL of sterile DMSO or Milli-Q water. Vortex until clear.

  • Aliquot: Dispense into 20-50

    
    L aliquots to prevent repeated freeze-thaw degradation.
    
  • Working Solution: Dilute immediately before use in assay buffer. Do not store dilute solutions.

Protocol 2: Determination of and (In Vitro)

For irreversible inhibitors,


 is time-dependent and therefore unreliable as a standalone constant. The definitive metrics are 

(affinity of the initial binding) and

(rate of bond formation).

Experimental Design (Kitz & Wilson Method): This assay involves pre-incubating the enzyme with CBE for varying times, then rapidly diluting into a substrate solution to measure residual activity.

Reagents:

  • Enzyme: Recombinant Human GBA1 (0.5 - 2 nM final).

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc).
    
  • Buffer: Citrate-Phosphate Buffer (pH 5.2) + 0.1% Triton X-100 + 0.1% BSA (prevents enzyme loss to plastic).

  • Stop Solution: 1 M Glycine-NaOH (pH 10.5).

Workflow:

  • Pre-incubation:

    • Prepare 5-7 concentrations of CBE (e.g., 0, 1, 5, 10, 25, 50, 100

      
      M).
      
    • Incubate GCase with each CBE concentration at 37°C.

    • At specific time points (

      
       = 0, 5, 10, 20, 30, 60 min), remove an aliquot.
      
  • Activity Measurement:

    • Dilute the aliquot 20-50 fold into a solution containing saturating substrate (4-MU-Glc, ~3-5 mM).

    • Note: Large dilution prevents further inhibition during the measurement phase.

    • Incubate for 15-30 min at 37°C.

    • Stop reaction with Glycine-NaOH.

  • Readout:

    • Measure fluorescence (Ex 365 nm / Em 445 nm).

Data Analysis:

  • Determine

    
    :  Plot 
    
    
    
    vs. Pre-incubation Time (
    
    
    ) for each [CBE]. The negative slope is
    
    
    .
    
    
  • Determine

    
     & 
    
    
    
    :
    Plot
    
    
    vs. [CBE]. Fit to the hyperbolic equation:
    
    
    • 
      : Maximal rate of inactivation (y-asymptote).
      
    • 
      : Concentration at half-maximal inactivation rate.
      

Protocol 3: Cellular Gaucher Model (In Situ)

This protocol induces a "chemical knockout" of GCase in live cells (e.g., SH-SY5Y, RAW 264.7, or fibroblasts), leading to glucosylceramide (GlcCer) accumulation.

Dosing Strategy:

  • Acute Inhibition: 100 - 500

    
    M CBE for 24-48 hours.
    
  • Chronic Model (Phenocopy): 10 - 50

    
    M CBE for 7-14 days. This mimics the slow accumulation seen in disease.
    

Step-by-Step Workflow:

  • Seeding: Plate cells at 30-40% confluence.

  • Treatment:

    • Replace media with fresh media containing CBE.

    • Critical: CBE degrades slowly or is consumed; refresh media + CBE every 48 hours for chronic models.

  • Lysis & Normalization:

    • Wash cells 3x with cold PBS (removes extracellular CBE).

    • Lyse in Citrate-Phosphate buffer + 1% Triton X-100 + Protease Inhibitors.

    • Normalize lysate by Total Protein (BCA Assay).

  • Validation Assays:

    • Enzyme Activity: Use 4-MU-Glc assay (as in Protocol 2) to confirm >90% GCase inhibition.

    • Lipidomics: Extract lipids (Bligh & Dyer method) and quantify GlcCer via TLC or LC-MS/MS. GlcCer levels should rise 2-5 fold over controls.[4]

Experimental Workflow Diagram

Workflow cluster_0 Protocol 2: Kinetic Profiling cluster_1 Protocol 3: Cellular Model Step1 Pre-incubate GCase + CBE (Variable Time & Conc) Step2 Rapid Dilution into 4-MU-Glc Substrate Step1->Step2 Step3 Calculate k_obs from ln(Activity) vs Time Step2->Step3 Result1 Output: k_inact & K_I Step3->Result1 Cell1 Seed Cells (SH-SY5Y / Fibroblasts) Cell2 Treat with CBE (50-100 µM, 3-14 Days) Cell1->Cell2 Cell3 Refresh Media + CBE Every 48 hrs Cell2->Cell3 Cell3->Cell2 Loop Cell4 Wash & Lyse Cells Cell3->Cell4 Result2 Output: GlcCer Accumulation (Gaucher Phenotype) Cell4->Result2

Figure 2: Parallel workflows for biochemical characterization (left) and cellular disease modeling (right).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Non-linear

plots
Inhibitor depletion or enzyme instability.Increase [CBE] relative to [Enzyme] (>100x excess). Ensure BSA is in buffer.
No inhibition in cells Poor uptake or rapid metabolism.Increase concentration to 200

M. Ensure media is refreshed every 48h.
High background in 4-MU assay Non-specific hydrolysis.Run a "No Enzyme" control. Adjust pH to 5.2 strictly (GCase optimum).
Cell Toxicity Off-target effects at high [CBE].[1][5]Keep [CBE] < 500

M. Monitor cell viability (MTT/LDH) alongside GCase activity.

References

  • Grabowski, G. A., et al. (1986). "Human acid beta-glucosidase.[3][6] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." American Journal of Human Genetics. Link

  • Kuo, C. L., et al. (2019).[1] "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal. Link

  • Manning-Bog, A. B., et al. (2009). "Alpha-synuclein accumulation in a mouse model of Gaucher disease." Neuroscience Letters. Link

  • Kitz, R., & Wilson, I. B. (1962). "Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase." Journal of Biological Chemistry.

    
    ). Link
    
  • Vardi, A., et al. (2016). "Delineating the role of glucocerebrosidase in Parkinson disease using a chemical mouse model." Neurology. Link

Sources

Application

Preparation of (-)-Conduritol B Derivatives for Targeted Glycosidase Inhibition: Application Notes and Protocols

Introduction: The Therapeutic Potential of (-)-Conduritol B Derivatives (-)-Conduritol B, a naturally occurring cyclitol, has emerged as a versatile scaffold in medicinal chemistry, particularly for the development of po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of (-)-Conduritol B Derivatives

(-)-Conduritol B, a naturally occurring cyclitol, has emerged as a versatile scaffold in medicinal chemistry, particularly for the development of potent and selective glycosidase inhibitors. Glycosidases are a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their dysregulation is implicated in a range of pathologies, including lysosomal storage disorders (such as Gaucher disease), diabetes, viral infections, and cancer.[1] The unique stereochemistry of the conduritol ring mimics the oxocarbenium ion-like transition state of the natural substrate, allowing for high-affinity binding to the enzyme's active site.[2]

This guide provides a comprehensive overview of the design, synthesis, and evaluation of (-)-Conduritol B derivatives as targeted glycosidase inhibitors. We will delve into the mechanistic rationale behind their inhibitory activity and provide detailed, field-proven protocols for their preparation and characterization.

Mechanism of Action: Covalent Inactivation of Glycosidases

The inhibitory prowess of many conduritol B derivatives lies in their ability to act as mechanism-based, irreversible inhibitors.[3][4] A key functional group in this regard is an epoxide, as seen in Conduritol B epoxide (CBE), or an aziridine.[5] These strained ring systems are susceptible to nucleophilic attack by a carboxylic acid residue (typically a glutamate or aspartate) in the active site of a retaining β-glucosidase.[6] This results in the formation of a stable covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[6][7] The crystal structure of human acid-β-glucosidase (GCase) in complex with CBE has confirmed this covalent linkage to the catalytic nucleophile, Glu340.[6]

The inherent C2 symmetry in the conduritol B scaffold can, however, lead to cross-reactivity with both β- and α-glucosidases.[7] Consequently, the strategic derivatization of the (-)-Conduritol B core is crucial for achieving isoform-selective inhibition, a key objective in modern drug development.

Synthetic Strategy: A Modular Approach to Derivative Synthesis

The synthesis of (-)-Conduritol B derivatives can be approached in a modular fashion, allowing for the introduction of various functionalities to probe structure-activity relationships (SAR). A common strategy involves the initial protection of the hydroxyl groups, followed by the introduction of a reactive group (such as an azide) that can be further functionalized.

Below is a representative workflow for the synthesis of a (-)-Conduritol B azide derivative, a versatile intermediate for the creation of a library of inhibitors via click chemistry.

G cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection & Purification A (-)-Conduritol B B Protected Conduritol A->B Protection (e.g., Benzyl ethers) C Mesylated Intermediate B->C Mesylation D Azide Derivative C->D Azide Substitution E Final Product D->E Deprotection F Purified Inhibitor E->F Purification (e.g., HPLC)

Caption: Synthetic workflow for a (-)-Conduritol B azide derivative.

Experimental Protocols

Protocol 1: Synthesis of a (-)-Conduritol B Azide Derivative

This protocol outlines a general procedure for the synthesis of an azide-functionalized (-)-Conduritol B derivative. Safety Note: Sodium azide is highly toxic and explosive. Handle with extreme caution in a well-ventilated fume hood.

Materials:

  • (-)-Conduritol B

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Liquid ammonia (NH₃)

  • Sodium metal

  • Anhydrous solvents (THF, CH₂Cl₂, DMF)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • Protection of Hydroxyl Groups: a. Dissolve (-)-Conduritol B in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Add NaH portion-wise with stirring. d. Add BnBr dropwise and allow the reaction to warm to room temperature overnight. e. Quench the reaction carefully with methanol and water. f. Extract the product with ethyl acetate, dry the organic layer over MgSO₄, and concentrate under reduced pressure. g. Purify the resulting protected conduritol by silica gel column chromatography.

  • Mesylation: a. Dissolve the protected conduritol in anhydrous pyridine and cool to 0 °C. b. Add MsCl dropwise and stir for 4-6 hours at 0 °C. c. Pour the reaction mixture into ice-water and extract with CH₂Cl₂. d. Wash the organic layer with saturated NaHCO₃ solution and brine. e. Dry the organic layer over MgSO₄ and concentrate to yield the mesylated intermediate.

  • Azide Substitution: a. Dissolve the mesylated intermediate in anhydrous DMF. b. Add NaN₃ and heat the reaction mixture to 80-90 °C for 12-16 hours. c. Cool the reaction to room temperature, add water, and extract with ethyl acetate. d. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. e. Purify the crude product by silica gel column chromatography to obtain the protected azide derivative.

  • Deprotection (Birch Reduction): a. Set up a three-neck flask with a dry ice/acetone condenser. b. Condense liquid ammonia into the flask at -78 °C. c. Add small pieces of sodium metal until a persistent blue color is observed. d. Add a solution of the protected azide derivative in anhydrous THF dropwise. e. Stir the reaction at -78 °C for 1-2 hours. f. Quench the reaction by the addition of solid NH₄Cl. g. Allow the ammonia to evaporate, and dissolve the residue in water. h. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). i. Concentrate the organic layers and purify the final product by HPLC.

Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Glycosidase Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of conduritol B derivatives against a target glycosidase using a fluorogenic substrate.

Materials:

  • Target glycosidase (e.g., human GCase, α-glucosidase)

  • Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside for β-glucosidases)

  • Assay buffer (e.g., McIlvaine buffer, pH 5.2 for GCase)

  • (-)-Conduritol B derivative stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents: a. Prepare a serial dilution of the conduritol B derivative in the assay buffer. b. Prepare a solution of the target glycosidase in the assay buffer. c. Prepare a solution of the fluorogenic substrate in the assay buffer.

  • Assay Protocol: a. To each well of the 96-well plate, add 20 µL of the diluted inhibitor solution. b. Add 20 µL of the enzyme solution to each well and incubate for a specified time (e.g., 30 minutes) at 37 °C. This pre-incubation allows for the irreversible inhibitor to bind to the enzyme. c. Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution to each well. d. Incubate the plate at 37 °C for 30 minutes. e. Stop the reaction by adding 100 µL of a stop buffer (e.g., 0.1 M glycine, pH 10.5). f. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 365 nm and emission at 445 nm for 4-methylumbelliferone).

  • Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve.

Data Presentation: Inhibitory Potency of Selected Glycosidase Inhibitors

The following table summarizes the inhibitory activities (IC₅₀ values) of Conduritol B epoxide (CBE) and other representative glycosidase inhibitors against various glycosidases.

InhibitorTarget EnzymeIC₅₀ (µM)Reference
Conduritol B Epoxide (CBE)Human GCase2.3 (180 min preincubation)[7]
Conduritol B Epoxide (CBE)Non-lysosomal GBA2Significantly higher than GCase[3]
Conduritol B Epoxide (CBE)Lysosomal α-glucosidaseSignificantly higher than GCase[3]
Indole Conduritol Derivativesβ-glucosidaseMore potent than acarbose[8]
Acarboseα-glucosidase750.0

Structure-Activity Relationship (SAR) and Future Directions

The derivatization of the (-)-Conduritol B scaffold offers numerous possibilities for enhancing inhibitory potency and selectivity. Key insights from SAR studies include:

  • Epoxide/Aziridine Moiety: Essential for the mechanism-based irreversible inhibition.

  • Hydroxyl Group Configuration: The stereochemistry of the hydroxyl groups is critical for mimicking the natural substrate and achieving high-affinity binding.

  • Substituents on the Ring: The introduction of bulky or charged groups can modulate selectivity by exploiting differences in the active site topologies of various glycosidases. For instance, the addition of indole moieties has been shown to increase potency against β-glucosidase.[8]

Future research in this area will likely focus on the development of highly selective inhibitors for specific glycosidase isoforms. The use of conduritol B derivatives as chemical probes, functionalized with reporter tags such as fluorophores or biotin, will also be instrumental in studying the cellular functions of glycosidases and their roles in disease.[7]

References

  • Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(7), 1349-1365. [Link]

  • Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. PubMed, 30600575. [Link]

  • Beenakker, T. J. M., et al. (2020). The Synthesis of Cyclophellitol-Aziridine and Its Configurational and Functional Isomers. ResearchGate. [Link]

  • Grabowski, G. A., et al. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of Biological Chemistry, 261(18), 8263-8269. [Link]

  • Dvir, H., et al. (2003). X-ray Structure of Human Acid-β-Glucosidase Covalently Bound to Conduritol-B-Epoxide. ResearchGate. [Link]

  • Butters, T. D. (2025). Fluorescence polarization assays to study carbohydrate–protein interactions. Organic & Biomolecular Chemistry. [Link]

  • Li, K. Y., et al. (2020). Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β‐Glucosidase Inhibitors. Chemistry – A European Journal, 26(42), 9295-9300. [Link]

  • Jiang, J., et al. (2020). The Synthesis of Cyclophellitol-Aziridine and Its Configurational and Functional Isomers. ResearchGate. [Link]

  • Unknown Author. (n.d.). Glycosidase inhibitory activity values of IC50 a (µM). ResearchGate. [Link]

  • Chen, G. Y., et al. (2021). Design and synthesis of fluorescent probe for determination of β-glucosidase activity and inhibitor screening. ResearchGate. [Link]

  • Leona Ehren, H., et al. (2023). Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase. ChemRxiv. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4338. [Link]

  • Unknown Author. (n.d.). IC50 values for α-glucosidase inhibition by different solvent fractions... ResearchGate. [Link]

  • van den Nieuwendijk, A. M. C. H., et al. (2017). A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of Potent, Selective Inhibitors for Human Nonlysosomal Glucosylceramidase. Journal of the American Chemical Society, 139(39), 13853-13860. [Link]

  • Kallemeijn, W. W., et al. (2012). Synthesis of novel mono and bis-indole conduritol derivatives and their α/β-glycosidase inhibitory effects. Bioorganic & Medicinal Chemistry, 20(24), 7043-7049. [Link]

  • Segura Campos, R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Lagunin, A. A., et al. (2024). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 25(2), 1098. [Link]

  • Gloster, T. M., & Vocadlo, D. J. (2012). Glycosidase inhibition: assessing mimicry of the transition state. Chemical Society Reviews, 41(17), 5733-5751. [Link]

Sources

Method

Application Notes and Protocols for Cell Culture Treatment with Conduritol B Epoxide

Introduction: Harnessing Conduritol B Epoxide to Model Lysosomal Storage Disorders in Vitro Conduritol B epoxide (CBE), also known as 1,2-anhydro-myo-inositol, is a potent and specific irreversible inhibitor of the lysos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing Conduritol B Epoxide to Model Lysosomal Storage Disorders in Vitro

Conduritol B epoxide (CBE), also known as 1,2-anhydro-myo-inositol, is a potent and specific irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase or GBA)[1][2]. This enzyme plays a critical role in cellular homeostasis by catalyzing the hydrolysis of glucosylceramide into glucose and ceramide within the lysosome. By mimicking the structure of the glucosyl cation intermediate, CBE covalently binds to the catalytic site of GCase, leading to its irreversible inactivation[3][4].

The inhibition of GCase by CBE results in the cellular accumulation of glucosylceramide, the hallmark of Gaucher disease, the most common lysosomal storage disorder[1][5]. This makes CBE an invaluable pharmacological tool for researchers to create robust and reliable in vitro models of Gaucher disease. These cell-based models are instrumental in dissecting the molecular mechanisms of the disease, identifying potential therapeutic targets, and screening novel drug candidates[1][6]. Furthermore, given the established genetic link between GBA mutations and an increased risk for Parkinson's disease, CBE-treated cells also serve as a crucial platform for investigating the shared pathological pathways between these two neurodegenerative conditions[4][7][8].

This comprehensive guide provides detailed protocols for the effective use of Conduritol B epoxide in cell culture, including solution preparation, cell treatment, and methods for validating the inhibition of GCase activity.

Mechanism of Action: Irreversible Inhibition of Glucocerebrosidase

Conduritol B epoxide acts as a mechanism-based inhibitor. Its epoxide ring is subject to nucleophilic attack by a glutamate residue within the active site of the GCase enzyme. This reaction forms a stable covalent bond, rendering the enzyme permanently inactive. The consequence of this inhibition is the progressive accumulation of glucosylceramide within the lysosomes, which can be subsequently analyzed to confirm the efficacy of the CBE treatment.

GBA_Inhibition cluster_lysosome Lysosome cluster_inhibition Inhibition Pathway cluster_outcome Cellular Outcome Glucosylceramide Glucosylceramide GBA_active Active GBA (Glucocerebrosidase) Glucosylceramide->GBA_active binds to Ceramide_Glucose Ceramide + Glucose GBA_active->Ceramide_Glucose hydrolyzes to GBA_inactive Inactive GBA-CBE Complex CBE Conduritol B Epoxide (CBE) CBE->GBA_active covalently binds to active site Accumulation Glucosylceramide Accumulation (Gaucher Phenotype) GBA_inactive->Accumulation leads to

Caption: Mechanism of GBA inhibition by Conduritol B epoxide.

Protocol 1: Preparation of Conduritol B Epoxide Stock Solutions

Proper preparation and storage of CBE stock solutions are critical for experimental consistency and success. CBE is soluble in water and organic solvents such as DMSO[1]. The choice of solvent will depend on the specific requirements of your cell culture system.

Materials:

  • Conduritol B epoxide (powder form, ≥98% purity)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes or vials

Protocol for High-Concentration Stock in DMSO (Recommended):

  • Pre-warm DMSO: Bring the DMSO to room temperature to ensure it is completely liquid.

  • Weigh CBE: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of CBE powder.

  • Dissolve in DMSO: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Vortex gently until the CBE is completely dissolved.

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[9].

Protocol for Aqueous Stock Solution:

  • Weigh CBE: As described above, weigh the desired amount of CBE powder in a sterile environment.

  • Dissolve in Water: Add sterile, nuclease-free water to achieve the desired concentration. Note that the solubility in water is up to 100 mM.

  • Filter Sterilize: It is recommended to filter the aqueous stock solution through a 0.22 µm syringe filter to ensure sterility[9].

  • Aliquot and Store: Store in single-use aliquots at -20°C or -80°C. It is important to note that CBE is less stable in aqueous solutions, so it is best to prepare these fresh or use them promptly[2].

Property Value Source
Molecular Weight 162.14 g/mol [1]
Purity ≥98%[2]
Solubility in Water Up to 100 mM
Solubility in DMSO Up to 100 mM
Storage of Stock -20°C (1 month) or -80°C (6 months)[9]

Protocol 2: Cell Culture Treatment with Conduritol B Epoxide

The optimal concentration and duration of CBE treatment will vary depending on the cell type and the desired level of GCase inhibition. It is highly recommended to perform a dose-response and time-course experiment to determine the ideal conditions for your specific experimental system.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • CBE stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

Experimental Workflow:

CBE_Workflow cluster_analysis Analysis Methods start Start: Healthy Cultured Cells prep_cells 1. Cell Seeding & Culture (Allow cells to adhere and reach desired confluency) start->prep_cells treatment 3. CBE Treatment (Replace medium with CBE-containing medium) prep_cells->treatment prep_cbe 2. Prepare CBE Working Solution (Dilute stock solution in culture medium) prep_cbe->treatment incubation 4. Incubation (Incubate for the desired duration, e.g., 24-72 hours) treatment->incubation analysis 5. Post-Treatment Analysis incubation->analysis gba_assay GBA Activity Assay analysis->gba_assay substrate_analysis Glucosylceramide Quantification analysis->substrate_analysis western_blot Western Blot for GBA Protein analysis->western_blot

Caption: General experimental workflow for CBE treatment of cultured cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase and at an appropriate confluency (typically 70-80%) at the time of treatment.

  • Preparation of CBE Working Solution: On the day of the experiment, thaw an aliquot of the CBE stock solution. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is crucial to mix thoroughly.

  • Cell Treatment: Aspirate the existing medium from the cultured cells and gently wash once with sterile PBS. Replace the PBS with the CBE-containing medium. For control wells, use medium containing the same final concentration of the solvent (e.g., DMSO) used for the CBE stock.

  • Incubation: Return the cells to the incubator and culture for the predetermined duration. The incubation time can range from a few hours to several days, depending on the experimental goals[10].

  • Harvesting and Analysis: Following the incubation period, cells can be harvested for downstream analysis to confirm the efficacy of GCase inhibition.

Cell Type CBE Concentration Treatment Duration Reference
Mouse Cerebellar Granule Neurons0.5 mM7 or 14 days[6]
Human iPSC-derived Dopaminergic Neurons0.5 mM14 or 29 days[6]
Human Monocytes1 mM60 minutes[11]
Human Fibroblasts50 µM - 10 mM2 hours - 60 days[10]
Neuroblastoma CellsVariesVaries[9]

Methods for Assessing CBE Efficacy

To ensure the successful establishment of your in vitro Gaucher disease model, it is essential to validate the inhibition of GCase.

  • GCase Activity Assay: The most direct method to assess CBE efficacy is to measure the enzymatic activity of GCase in cell lysates. This is typically done using a fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which releases a fluorescent product upon cleavage by GCase[12]. The reduction in fluorescence in CBE-treated cells compared to control cells provides a quantitative measure of GCase inhibition.

  • Quantification of Glucosylceramide Accumulation: A key pathological hallmark of Gaucher disease is the accumulation of glucosylceramide. Various methods, including high-performance liquid chromatography (HPLC) or mass spectrometry (MS), can be used to quantify the levels of this lipid in cell extracts. A significant increase in glucosylceramide in CBE-treated cells confirms the desired cellular phenotype.

  • Western Blot Analysis: While CBE inhibits the activity of GCase, it does not typically affect the protein expression levels. Western blotting for the GBA protein can be used as a control to ensure that the observed decrease in activity is due to inhibition and not a reduction in enzyme protein.

Troubleshooting and Considerations

  • Off-Target Effects: While CBE is highly specific for GBA, at very high concentrations, it may inhibit other glycosidases, such as non-lysosomal GBA2 and lysosomal α-glucosidase[4][7][8]. It is therefore crucial to use the lowest effective concentration determined in your dose-response experiments to maintain specificity.

  • Cell Viability: High concentrations of CBE or prolonged treatment may lead to cytotoxicity in some cell lines. Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your experiments to ensure that the observed effects are not due to cell death.

  • Inhibitor Instability: As noted, CBE is less stable in aqueous solutions[2]. When using aqueous stocks, prepare them fresh before each experiment to ensure consistent activity.

Conclusion

Conduritol B epoxide is a powerful and widely used tool for creating cellular models of Gaucher disease. By following these detailed protocols and validation methods, researchers can reliably establish in vitro systems to study the pathophysiology of this and related neurodegenerative disorders, ultimately accelerating the discovery of new therapeutic strategies.

References

  • The Michael J. Fox Foundation for Parkinson's Research. (n.d.). BETA-GLUC0CEREBROSIDASE (GBA1/GCASE) CBE MODEL GBA1 D409V KI MOUSE. Retrieved from [Link]

  • Newburg, D. S., et al. (1985). Distribution of conduritol B epoxide in the animal model for Gaucher's disease (Gaucher mouse). Journal of Neurochemistry, 44(6), 1830-1835. Retrieved from [Link]

  • Grabowski, G. A., et al. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of Biological Chemistry, 261(18), 8263-8269. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α -glucosidase and ( B ) a retaining β -glucosidase. Retrieved from [Link]

  • Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(15), 3073-3088. Retrieved from [Link]

  • ResearchGate. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. Retrieved from [Link]

  • Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(15), 3073-3088. Retrieved from [Link]

  • Pavan, S., et al. (2020). β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration. International Journal of Molecular Sciences, 21(23), 9037. Retrieved from [Link]

  • Scantox. (n.d.). Gaucher Disease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of GCase Activity in Cultured Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). GBA activity measurement and model of in vitro glucocerebrosidase (GBA).... Retrieved from [Link]

  • MDPI. (2023). Animal Models for the Study of Gaucher Disease. Retrieved from [Link]

  • Human Molecular Genetics. (2018). Glucocerebrosidase deficiency promotes release of α-synuclein fibrils from cultured neurons. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Developing Allosteric Chaperones for GBA1-Associated Disorders-An Integrated Computational and Experimental Approach. Retrieved from [Link]

  • DRUM. (n.d.). Results. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). The chemical chaperone 4-phenylbutyric acid rescues molecular cell defects of COL3A1 mutations that cause vascular Ehlers Danlos Syndrome. Retrieved from [Link]

  • SFU Summit. (n.d.). Axonal Transport of Lysosomes in Glucocerebrosidase- Deficient iPSC-Derived Neurons. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical chaperone PBA reverses long-term memory and synaptic plasticity deficits in Nr4ADN mice. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. Retrieved from [Link]

Sources

Application

Application Note: Activity-Based Protein Profiling (ABPP) of Glucocerebrosidase using (-)-Conduritol B Epoxide (CBE) Strategies

Introduction & Scientific Rationale The Target: Glucocerebrosidase (GBA) Glucocerebrosidase (GBA or GCase) is a lysosomal

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

The Target: Glucocerebrosidase (GBA)

Glucocerebrosidase (GBA or GCase) is a lysosomal ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-glucosidase responsible for hydrolyzing glucosylceramide into glucose and ceramide.[1][2][3][4][5] Dysfunction in GBA is the hallmark of Gaucher disease  and constitutes the most significant genetic risk factor for Parkinson’s disease  (PD).[1][2][3][6][7] Consequently, quantifying not just the abundance, but the functional activity of GBA is critical for developing chaperones, inhibitors, and gene therapies.[8]
The Tool: (-)-Conduritol B Epoxide (CBE)

(-)-Conduritol B Epoxide (CBE) is a mechanism-based, irreversible inhibitor of GBA.[1][2][3][6][5][9] It functions as a catalytic suicide inhibitor, binding covalently to the active site nucleophile.[8]

The Strategy: Competitive ABPP

While direct fluorescent probes based on the cyclophellitol scaffold are often used for direct labeling, Competitive Activity-Based Protein Profiling (ABPP) using CBE remains a gold-standard method for validating target engagement and specificity. In this workflow, CBE serves as the "interrogator" molecule.[8][3][6][7][9][10] By pretreating a proteome with CBE before labeling with a broad-spectrum glycosidase probe, researchers can precisely identify GBA activity by observing the specific loss of signal in the CBE-treated sample.

Mechanism of Action

CBE mimics the structure of D-glucose. It binds to the active site of retaining


-glucosidases, where the enzyme's catalytic nucleophile (a glutamate residue) attacks the epoxide ring. This results in the opening of the epoxide and the formation of a stable covalent ester linkage, permanently inactivating the enzyme.
Diagram 1: Mechanistic Pathway of CBE Inactivation

GBA_Inactivation Enzyme Active GBA (Glu-Nucleophile) ES_Complex Michaelis Complex (Non-covalent) Enzyme->ES_Complex + CBE CBE (-)-Conduritol B Epoxide (Electrophile) CBE->ES_Complex Transition Epoxide Ring Opening ES_Complex->Transition Nucleophilic Attack Adduct Covalent Enzyme-Inhibitor Adduct (Irreversible) Transition->Adduct Ester Bond Formation

Caption: Mechanism of GBA inactivation. The catalytic glutamate residue attacks the epoxide ring of CBE, forming a covalent adduct that blocks further substrate access.

Experimental Design: Competitive ABPP

In a typical "Conduritol B probe" experiment, CBE is not the fluorophore-carrier itself but the specific competitor used alongside a broad-spectrum reporter (such as a fluorescent cyclophellitol derivative or a fluorophosphonate probe).

Specificity Considerations
  • Low Concentration (<100 µM): CBE is highly specific for lysosomal GBA (GBA1).

  • High Concentration (>1 mM): CBE begins to inhibit off-targets such as GBA2 (non-lysosomal

    
    -glucosidase) and GUSB (
    
    
    
    -glucuronidase).
  • Control: A "No-Probe" control is essential to subtract autofluorescence.

Diagram 2: Competitive ABPP Workflow

ABPP_Workflow cluster_0 Sample Preparation cluster_1 Treatment Arms cluster_2 Labeling Reaction cluster_3 Readout Lysate Cell/Tissue Lysate (Complex Proteome) Split Lysate->Split Arm_A Control Arm (DMSO Vehicle) Split->Arm_A Arm_B Competition Arm (+ CBE Inhibitor) Split->Arm_B Probe Add Broad-Spectrum Fluorescent Probe (e.g., Cyclophellitol-TAMRA) Arm_A->Probe Active GBA available Arm_B->Probe GBA blocked by CBE Gel SDS-PAGE Separation Probe->Gel Analysis Fluorescence Scanning Gel->Analysis

Caption: Comparative workflow. GBA activity is identified as the fluorescent band present in the Control arm but absent in the CBE-treated arm.

Detailed Protocol

Materials Required[4][5][6][9][11][12][13][14]
  • Inhibitor: (-)-Conduritol B Epoxide (CBE) (Stock: 100 mM in DMSO).

  • Reporter Probe: Broad-spectrum

    
    -glucosidase ABP (e.g., Cyclophellitol-TAMRA or MDW933) (Stock: 100x in DMSO).
    
  • Lysis Buffer: 50 mM Potassium Phosphate (pH 5.8), 0.1% Triton X-100, Protease Inhibitor Cocktail (EDTA-free).[8]

  • Reaction Buffer: 150 mM McIlvaine buffer, pH 5.2 (optimal for GBA1).

Step-by-Step Methodology
Phase 1: Lysate Preparation
  • Harvest: Pellet cells (

    
    ) or tissue (10-50 mg). Wash with PBS.
    
  • Lysis: Resuspend pellet in Lysis Buffer. Sonicate on ice (3 pulses, 10s each, 40% amplitude).

  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C. Collect supernatant.

  • Quantification: Normalize protein concentration to 1-2 mg/mL using a BCA assay.

Phase 2: Competitive Incubation (The CBE Step)
  • Aliquot 50 µL of lysate into two tubes: A (Control) and B (CBE) .

  • Add 0.5 µL of DMSO to Tube A.

  • Add 0.5 µL of CBE stock (final conc. 100 µM - 1 mM) to Tube B.

  • Incubate: 30 minutes at 37°C. Note: This allows CBE to covalently saturate the GBA active sites.

Phase 3: Probe Labeling
  • Add the Fluorescent Reporter Probe (e.g., Cyclophellitol-TAMRA) to both tubes (final conc. 100-500 nM).

  • Incubate: 30–60 minutes at 37°C.

  • Quench: Add 4x SDS-PAGE loading buffer (containing

    
    -mercaptoethanol) and boil for 5 min at 95°C.
    
Phase 4: Detection
  • Electrophoresis: Resolve 10-20 µg of protein per lane on a 10% SDS-PAGE gel.

  • Imaging: Scan the gel on a fluorescence scanner (e.g., ChemiDoc or Typhoon) using the appropriate channel (e.g., Cy3/Rhodamine for TAMRA).[8]

Data Analysis & Interpretation

The power of this protocol lies in the differential signal.

Observation on GelInterpretation
Band present in Control & CBE Non-specific binding or off-target glycosidase not inhibited by CBE (e.g., some non-lysosomal enzymes at low CBE conc).
Band in Control, DISAPPEARS in CBE Specific GBA1 Activity. This is your target.
Band Faint in Control Low endogenous GBA expression or inactive enzyme (e.g., mutant GBA).[8]
Smear Protein degradation; check protease inhibitors in lysis buffer.
Quantitative Assessment

To calculate Target Occupancy or Inhibition Efficiency :



Troubleshooting & Optimization

  • pH Sensitivity: GBA1 is maximally active at acidic pH (4.5–5.5). GBA2 is active at neutral pH (5.5–7.0). To specifically profile GBA1 with CBE, ensure the lysis/reaction buffer is at pH 5.2 .[8]

  • Probe Choice: If a specific "Conduritol B-fluorophore" is unavailable, use Cyclophellitol-based probes (e.g., MDW933, MDW941).[8] These are structurally related but possess higher affinity and stability than CBE-fluorophores would.

  • CBE Concentration:

    • Selective GBA1 inhibition: 10 µM – 100 µM.

    • Broad glycosidase inhibition (GBA2/GUSB): > 1 mM.

References

  • Kuo, C. L., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal, 286(3), 584-600.[8][6] [8]

  • Willems, L. I., et al. (2014). "Potent and selective activity-based probes for glucocerebrosidase."[8] Journal of the American Chemical Society, 136(33), 11622-11625.[8]

  • Kallemeijn, W. W., et al. (2012). "Novel activity-based probes for broad-spectrum profiling of retaining β-exoglucosidases in situ and in vivo." Angewandte Chemie International Edition, 51(51), 12529-12533.[8] [8]

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry."[8] Annual Review of Biochemistry, 77, 383-414.[8] [8]

Sources

Method

Application Note: High-Sensitivity Quantitation of (-)-Conduritol B and Conduritol B Epoxide (CBE) in Biological Matrices

Executive Summary & Scientific Context (-)-Conduritol B (cyclohex-5-ene-1,3,4-triol) and its pharmacologically active derivative, Conduritol B Epoxide (CBE) (1,2-anhydro-myo-inositol), are critical small molecules in lys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

(-)-Conduritol B (cyclohex-5-ene-1,3,4-triol) and its pharmacologically active derivative, Conduritol B Epoxide (CBE) (1,2-anhydro-myo-inositol), are critical small molecules in lysosomal storage disease research. CBE is a mechanism-based, irreversible inhibitor of acid


-glucocerebrosidase (GCase) . It is widely used to induce chemical models of Gaucher disease  and Parkinson’s disease  in vivo.

Accurate quantification of these analytes in biological samples (plasma, brain tissue, CSF) is challenging due to:

  • High Polarity: Both compounds are hydrophilic cyclitols, leading to poor retention on standard C18 (reversed-phase) columns.

  • Lack of Chromophore: They lack UV-active groups, rendering standard HPLC-UV/DAD methods insensitive.

  • Chemical Instability: The epoxide ring of CBE is reactive and susceptible to hydrolysis in acidic conditions, converting it to the tetrol form.

This guide details two robust protocols: HILIC-MS/MS for high-throughput bioanalysis and GC-MS for metabolic profiling.

Mechanism of Action & Analytical Relevance

Understanding the biological target is essential for proper sample handling. CBE covalently binds to the catalytic active site of GCase. Therefore, measuring free CBE versus protein-bound CBE requires distinct extraction strategies.

GCase_Inhibition cluster_analysis Analytical Targets CBE Free CBE (Analyte) Complex CBE-GCase Adduct (Covalent Inhibition) CBE->Complex Nucleophilic Attack (Irreversible) Tetrol Conduritol B (Tetrol) (Hydrolysis Product) CBE->Tetrol Acidic Hydrolysis (Sample Prep Artifact) GCase Active GCase (Enzyme) GCase->Complex

Figure 1: Mechanism of CBE interaction. Analytical protocols must prevent the artifactual conversion of CBE to the Tetrol form (dashed red line) during extraction.

Sample Preparation Protocols

Critical Handling: Preventing Hydrolysis
  • pH Control: Maintain neutral or slightly basic pH (pH 7.0–8.0) during extraction. Avoid strong acid precipitation (e.g., TCA, Perchloric acid).

  • Temperature: Keep samples on ice (4°C). Process rapidly to minimize spontaneous hydrolysis.

Protocol A: Protein Precipitation (Plasma/Serum)

Best for: High-throughput LC-MS/MS analysis.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Internal Standard (IS): Add 10 µL of IS solution (e.g., myo-Inositol-d6 or a structural analog like Cyclophellitol, 1 µg/mL in water).

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Ammonium Hydroxide (NH₄OH).

    • Note: NH₄OH ensures basicity to stabilize the epoxide.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move supernatant to a glass vial.

    • For HILIC: Inject directly or dilute 1:1 with ACN. Do not evaporate and reconstitute in water, as this destroys HILIC peak shape.

Protocol B: Solid Phase Extraction (Tissue Homogenates)

Best for: Complex matrices (Brain/Liver) requiring lipid removal.

  • Homogenization: Homogenize tissue (e.g., 50 mg) in PBS (pH 7.4) (1:10 w/v).

  • Loading: Apply 200 µL homogenate to a PBA (Phenylboronic Acid) SPE cartridge .

    • Why PBA? Boronic acids selectively bind cis-diols found in cyclitols, removing lipids and proteins.

  • Wash: Wash with 1 mL 0.1 M Ammonium Acetate (pH 8.5) + 10% ACN.

  • Elution: Elute with 1% Formic Acid in 50:50 ACN:Water .

    • Caution: Neutralize eluate immediately with dilute NH₄OH if analyzing the epoxide.

Method 1: HILIC-MS/MS (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the "Gold Standard" for Conduritol B/CBE because it retains these polar molecules without derivatization.

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 / Waters Acquity).

  • Column: Waters BEH Amide (1.7 µm, 2.1 x 100 mm) or Tosoh Amide-80 .

    • Mechanism:[1][2] Amide phases form a water layer that facilitates partition chromatography for hydroxylated species.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with NH₄OH).

    • Note: Basic pH improves peak shape for sugar-mimics and stabilizes the epoxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    Time (min) %B (ACN) Flow (mL/min)
    0.0 90 0.4
    1.0 90 0.4
    5.0 60 0.4
    6.0 60 0.4
    6.1 90 0.4

    | 9.0 | 90 | 0.4 |

Mass Spectrometry Parameters (ESI-)

While positive mode ([M+H]+) is possible, Negative Mode (ESI-) often yields lower background for polyol-like molecules using acetate adducts [M+CH₃COO]⁻ or deprotonated ions [M-H]⁻. However, for the epoxide, positive mode [M+H]+ is often more sensitive if clean.

Recommended Transitions (Positive Mode - ESI+):

  • Analyte: Conduritol B Epoxide (CBE)[1][3][4][5]

    • MW: 162.14 g/mol

    • Precursor Ion: 163.1 m/z [M+H]⁺

  • Analyte: (-)-Conduritol B (Tetrol)

    • MW: 180.16 g/mol

    • Precursor Ion: 181.1 m/z [M+H]⁺

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeInterpretation
CBE 163.1145.115QuantLoss of H₂O (Epoxide opening)
CBE 163.1127.125QualLoss of 2 H₂O
Tetrol 181.1163.112QuantLoss of H₂O
Tetrol 181.1145.122QualLoss of 2 H₂O

Note: Optimize Collision Energy (CE) on your specific instrument. The loss of water (-18 Da) is the dominant fragmentation pathway for these cyclic alcohols.

Method 2: GC-MS (Metabolite Profiling)

GC-MS is excellent for confirming the structural identity of Conduritol B vs. CBE but requires derivatization to make the molecules volatile.

Derivatization Protocol (Silylation)
  • Dry: Evaporate 50 µL of sample extract to complete dryness under Nitrogen at 40°C.

    • Critical: Any residual water will quench the derivatization reagent.

  • Reagent: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Catalyst: Add 10 µL Pyridine (anhydrous).

  • Reaction: Incubate at 70°C for 45 minutes .

  • Cool & Dilute: Cool to RT, dilute with 100 µL Hexane (optional, if too concentrated). Transfer to GC vial.

GC-MS Conditions
  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Inlet: Splitless, 250°C.

  • Oven Program:

    • 80°C hold for 1 min.

    • Ramp 10°C/min to 300°C.

    • Hold 5 min.

  • Detection (EI Source):

    • Look for TMS-characteristic ions: m/z 73 (TMS), m/z 147 (rearrangement).

    • CBE-TMS: Molecular ion [M]⁺ will be m/z ~306 (Di-TMS derivative).

    • Tetrol-TMS: Molecular ion [M]⁺ will be m/z ~468 (Tetra-TMS derivative).

Workflow Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_lc LC-MS/MS Pathway cluster_gc GC-MS Pathway Sample Biological Sample (Plasma/Tissue) Extract Extraction (PPT or SPE) Sample->Extract Split Method Selection Extract->Split HILIC HILIC Separation (Amide Column) Split->HILIC High Throughput Quantitation Dry Evaporate to Dryness (N2 stream) Split->Dry Structural Confirmation ESI ESI+ MS/MS (MRM: 163 -> 145) HILIC->ESI Deriv Silylation (BSTFA + TMCS, 70°C) Dry->Deriv GC GC-EI-MS (DB-5ms Column) Deriv->GC

Figure 2: Decision tree for analytical workflow. LC-MS/MS is preferred for routine quantitation; GC-MS is used for metabolic validation.

Troubleshooting & Validation

IssueProbable CauseSolution
Peak Tailing (LC) Secondary interactions with silica silanols.Increase buffer ionic strength (10-20 mM Ammonium Acetate) or pH (up to 9.0).
Low Sensitivity (CBE) Epoxide hydrolysis during prep.Ensure all reagents are neutral/basic. Avoid acidic diluents.
Retention Time Shift HILIC column not equilibrated.HILIC requires long equilibration (20+ column volumes) compared to RP.
GC-MS Moisture Incomplete drying before derivatization.Use azeotropic drying with acetonitrile; ensure pyridine is anhydrous.

References

  • Gaucher Disease Models: Vardi, A. et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. FEBS Journal. Link

  • HILIC Methodology: Buszewski, B. & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds. Analytical and Bioanalytical Chemistry. Link

  • Sphingolipid Analysis: Hamler, R. et al. (2017). Glucosylceramide and Glucosylsphingosine Quantitation by LC-MS/MS to Enable In Vivo Preclinical Studies. Analytical Chemistry. Link

  • GC-MS Derivatization: Ruiz-Matute, A.I. et al. (2011). Gas chromatographic-mass spectrometric characterisation of tri- and tetrasaccharides. Journal of Chromatography A. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (-)-Conduritol B

Welcome to the technical support center for the chemical synthesis of (-)-Conduritol B. This resource is designed for researchers, scientists, and professionals in drug development who are working on or planning to synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chemical synthesis of (-)-Conduritol B. This resource is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important glycosidase inhibitor. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to help you navigate the common challenges and improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions you might have before embarking on or while troubleshooting the synthesis of (-)-Conduritol B.

Q1: What are the most common synthetic routes to (-)-Conduritol B?

A1: The most prevalent and well-established route starts from readily available carbohydrate precursors, typically D-glucose. A key intermediate in many of these syntheses is a glycal, such as tri-O-acetyl-D-glucal.[1][2] The core of the synthesis then involves two critical transformations: a Ferrier rearrangement to form the unsaturated carbocyclic ring, followed by a stereoselective dihydroxylation to introduce the final hydroxyl groups.

Q2: Why is the Ferrier rearrangement a critical step and what are the key parameters to control?

A2: The Ferrier rearrangement is a powerful C-glycosylation reaction that converts a glycal into a 2,3-unsaturated glycoside, forming the cyclohexene core of conduritol.[3][4] This step is crucial as it sets up the stereochemistry at the anomeric carbon. The key parameters to control are the choice of Lewis acid catalyst (e.g., BF₃·OEt₂, SnCl₄, InCl₃), the solvent, and the reaction temperature.[3][5] These factors significantly influence the ratio of α and β anomers formed, which can impact the overall yield of the desired (-)-Conduritol B isomer after subsequent steps.

Q3: What are the main challenges in the dihydroxylation step?

A3: The primary challenge in the dihydroxylation of the cyclohexene intermediate is achieving the correct syn-stereochemistry to form the cis-diol characteristic of (-)-Conduritol B.[6][7] Common issues include the formation of the undesired trans-diol (anti-dihydroxylation) and over-oxidation of the product.[6][8] The choice of dihydroxylation reagent (e.g., osmium tetroxide vs. potassium permanganate) and careful control of reaction conditions are paramount to success.[7][8]

Q4: How important is protecting group strategy in this synthesis?

A4: A robust protecting group strategy is absolutely critical.[9][10][11][12][13] Carbohydrates are polyhydroxylated molecules, and selective protection of certain hydroxyl groups is necessary to direct the reactivity in the desired manner for both the Ferrier rearrangement and the dihydroxylation steps. The choice of protecting groups will affect solubility, reactivity, and the ease of deprotection in the final steps. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are often employed to streamline the synthesis.[12][13]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific issues you may encounter during the synthesis of (-)-Conduritol B.

Problem 1: Low Yield in the Ferrier Rearrangement

Symptoms:

  • Low conversion of the starting glycal.

  • Formation of a complex mixture of byproducts.

  • Poor stereoselectivity (undesired anomer is the major product).

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Inactive Lewis Acid Catalyst Lewis acids are sensitive to moisture and can lose their activity.Use a freshly opened bottle of the Lewis acid or redistill/purify it before use. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Stoichiometry of Lewis Acid Too little catalyst will result in low conversion, while too much can lead to degradation of the starting material and products.Titrate the Lewis acid if possible to determine its exact molarity. Perform small-scale optimization reactions to determine the optimal catalyst loading for your specific substrate and conditions.
Suboptimal Reaction Temperature The Ferrier rearrangement can be highly temperature-sensitive.If you observe low conversion, consider increasing the temperature slightly. If you see significant byproduct formation, try running the reaction at a lower temperature (e.g., -78 °C to 0 °C).[3]
Poor Nucleophile The alcohol or other nucleophile used in the rearrangement may not be sufficiently reactive.Consider using a more nucleophilic alcohol or converting the alcohol to its corresponding alkoxide for increased reactivity.
Inappropriate Solvent The solvent can influence the stability of the intermediate allyloxocarbenium ion and the solubility of the reactants.Dichloromethane is a common solvent.[3] If you are experiencing issues, consider trying other non-polar aprotic solvents like toluene or acetonitrile.
Problem 2: Poor Stereoselectivity in the Dihydroxylation Step

Symptoms:

  • Formation of a significant amount of the trans-diol instead of the desired cis-diol.

  • A mixture of diastereomers is obtained.

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Use of an anti-Dihydroxylation Reagent Reagents like m-CPBA followed by acidic workup will lead to anti-dihydroxylation.[14]For syn-dihydroxylation, use reagents such as osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄).[7][8]
Suboptimal Performance of Potassium Permanganate KMnO₄ can be a powerful oxidant and may lead to over-oxidation if not controlled carefully. It can also give lower yields compared to OsO₄.[6][7]Use catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) for a milder and more selective reaction (Upjohn dihydroxylation).[6] For asymmetric synthesis, consider the Sharpless asymmetric dihydroxylation.[15]
Steric Hindrance from Protecting Groups Bulky protecting groups near the double bond can influence the facial selectivity of the dihydroxylation.Analyze the stereochemical outcome and consider if a different protecting group strategy might favor the desired diastereomer.
Problem 3: Product Degradation or Over-oxidation during Dihydroxylation

Symptoms:

  • Low yield of the desired diol.

  • Presence of byproducts resulting from C-C bond cleavage (e.g., aldehydes, carboxylic acids).

Possible Causes & Solutions:

Possible Cause Explanation Troubleshooting Steps
Harsh Reaction Conditions with KMnO₄ Using KMnO₄ under acidic or neutral conditions, or at elevated temperatures, can lead to oxidative cleavage of the newly formed diol.[6]Ensure the reaction with KMnO₄ is performed under cold (e.g., 0 °C or below) and alkaline conditions.
Prolonged Reaction Time Leaving the reaction for too long can lead to the formation of byproducts.Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
Excess Oxidant Using a large excess of the oxidizing agent increases the risk of over-oxidation.Carefully control the stoichiometry of the oxidant. For catalytic systems like OsO₄/NMO, ensure the co-oxidant is not in large excess.

Experimental Protocols

Protocol 1: Ferrier Rearrangement of Tri-O-acetyl-D-glucal

This protocol is a general guideline. Optimal conditions may vary depending on the specific nucleophile and desired anomer.

  • Preparation:

    • Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or argon.

    • Dissolve tri-O-acetyl-D-glucal (1.0 eq) and the alcohol nucleophile (1.5-2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) with an appropriate cooling bath.

  • Reaction:

    • Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.2 eq) dropwise to the stirred solution.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification:

    • Allow the mixture to warm to room temperature.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: syn-Dihydroxylation using Catalytic Osmium Tetroxide (Upjohn Dihydroxylation)

This protocol provides a reliable method for the syn-dihydroxylation of the cyclohexene intermediate.

  • Preparation:

    • Dissolve the 2,3-unsaturated glycoside (1.0 eq) in a mixture of acetone and water (e.g., 10:1 v/v).

    • Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution.

  • Reaction:

    • To the stirred solution, add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%), typically as a solution in toluene. Caution: OsO₄ is highly toxic and volatile. Handle with extreme care in a well-ventilated fume hood.

    • Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Purification:

    • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.

    • Stir for 30 minutes, then extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting diol by flash column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in a typical synthesis of (-)-Conduritol B.

Conduritol_B_Synthesis Start Tri-O-acetyl-D-glucal Ferrier_Intermediate 2,3-Unsaturated Glycoside Start->Ferrier_Intermediate Ferrier Rearrangement (Lewis Acid, ROH) Dihydroxylation_Product Protected Conduritol B Ferrier_Intermediate->Dihydroxylation_Product syn-Dihydroxylation (cat. OsO4, NMO) Final_Product (-)-Conduritol B Dihydroxylation_Product->Final_Product Deprotection

Caption: A simplified workflow for the synthesis of (-)-Conduritol B.

Mechanistic Insights

Understanding the underlying mechanisms is key to troubleshooting and optimizing your synthesis.

Ferrier Rearrangement Mechanism

The Ferrier rearrangement proceeds through a key allyloxocarbenium ion intermediate.

Ferrier_Mechanism Glycal Glycal (with C3-LG) Carbocation Allyloxocarbenium Ion Intermediate Glycal->Carbocation + Lewis Acid - LG Product 2,3-Unsaturated Glycoside Carbocation->Product + Nucleophile (ROH) p1 p2

Sources

Optimization

Overcoming solubility issues of (-)-Conduritol B in aqueous buffers

Welcome to the technical support guide for (-)-Conduritol B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (-)-Conduritol B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, specifically focusing on its solubility in aqueous buffers. As an irreversible inhibitor of β-glucosidases, proper preparation of (-)-Conduritol B is critical for obtaining reliable and reproducible results in enzymatic assays, cell culture, and in vivo models.[1]

This guide provides practical, field-proven insights and step-by-step protocols to ensure the successful solubilization and application of (-)-Conduritol B in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of (-)-Conduritol B in aqueous solutions?

A: (-)-Conduritol B is considered water-soluble. Various suppliers report its solubility in water to be between 12.6 mg/mL and 20 mg/mL, with some data suggesting concentrations as high as 100 mg/mL can be achieved, often requiring physical assistance like ultrasonication.[2][3][4] For practical purposes, preparing aqueous solutions in the 10-20 mg/mL (approximately 60-120 mM) range is a reliable starting point.

Q2: My (-)-Conduritol B powder is not dissolving easily in my buffer, even with vortexing. What should I do?

A: This is a common kinetic issue. While chemically soluble, the dissolution rate of the powder can be slow. The first and most effective step is to use sonication. A brief period in an ultrasonic water bath can provide the energy needed to break up powder aggregates and facilitate dissolution. Gentle warming (e.g., to 37°C) can also help, but sonication is generally more effective and carries less risk of degradation.[3] If these methods fail, preparing a concentrated stock in a co-solvent like DMSO is the recommended next step.

Q3: Is it acceptable to use DMSO to prepare a stock solution of (-)-Conduritol B?

A: Yes, absolutely. Dimethyl sulfoxide (DMSO) is an excellent co-solvent for (-)-Conduritol B and is a standard laboratory practice.[5][6] Solubility in DMSO is high, with reports of 25-50 mg/mL or more.[1][3] Preparing a concentrated stock in DMSO allows for easy serial dilution into your aqueous experimental buffer. However, it is crucial to keep the final concentration of DMSO in your assay low (typically <0.5% v/v) to avoid solvent-induced artifacts or cytotoxicity.[7]

Q4: How does pH affect the solubility of (-)-Conduritol B?

A: Unlike many drug compounds that have ionizable acidic or basic groups, (-)-Conduritol B is a neutral molecule (a polyhydroxylated cycloalkane epoxide).[1] Therefore, its solubility is largely independent of pH within the typical biological range (pH 4-8).[8][9] Drastic pH adjustments are not necessary for solubilization and should be avoided, as extreme pH levels could potentially compromise the stability of the epoxide ring, which is essential for its inhibitory activity.

Q5: What are the best practices for storing (-)-Conduritol B as a solid and in solution?

A:

  • Solid: The solid powder should be stored at -20°C under desiccating conditions to ensure long-term stability.

  • Solutions: It is highly recommended to prepare solutions fresh for each experiment. If you must store a stock solution (e.g., in DMSO), aliquot it into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[3] Aqueous solutions are not recommended for long-term storage.[4]

Troubleshooting Guide & Experimental Protocols

This section provides a deeper dive into solving common solubility challenges with detailed, step-by-step instructions.

Problem: Complete dissolution of (-)-Conduritol B is not achieved directly in an aqueous buffer.

Causality: The dissolution of a solid into a liquid is a process that depends on more than just thermodynamic solubility; it also relies on kinetics. The particle size of the powder, surface tension, and the energy required to break the crystal lattice all influence the rate of dissolution. While (-)-Conduritol B is water-soluble, its dissolution rate can be slow, leading to the appearance of poor solubility.

Solubilization Workflow Diagram

This diagram outlines the decision-making process for dissolving (-)-Conduritol B.

G start Start: Weigh (-)-Conduritol B Powder add_buffer Add aqueous buffer (e.g., PBS, Tris) start->add_buffer vortex Vortex vigorously for 2-3 minutes add_buffer->vortex check1 Is the solution completely clear? vortex->check1 success1 Success! Solution is ready for use. check1->success1  Yes assist Apply Assisted Dissolution Method check1->assist No   sonicate Protocol 1: Use Bath Sonicator (10-15 min) assist->sonicate check2 Is the solution clear now? sonicate->check2 check2->success1  Yes cosolvent Use Co-Solvent Method check2->cosolvent No   dmso_stock Protocol 2: Prepare concentrated stock in DMSO cosolvent->dmso_stock dilute Dilute stock into final aqueous buffer dmso_stock->dilute success2 Success! Final solution ready. (Note final DMSO %) dilute->success2

Caption: Troubleshooting workflow for dissolving (-)-Conduritol B.

Data Summary: Solubility of (-)-Conduritol B
SolventReported SolubilityRequired MethodKey Considerations
Water 20 mg/mL to 100 mg/mL (123 mM to 617 mM)[1][2][3]Vortexing, Sonication may be needed for higher concentrations.Use high-purity water. Prepare fresh.
PBS (pH 7.2-7.4) ~10 mg/mL to 100 mg/mL (62 mM to 617 mM)[1][3]Vortexing, Sonication often required.Ensure buffer components do not interfere with downstream assays.
DMSO 25 mg/mL to 50 mg/mL (154 mM to 308 mM)[1][3]Vortexing.Ideal for high-concentration stock solutions. Use anhydrous DMSO.
Ethanol ~1.4 mg/mL (8.6 mM)[4]Vortexing, Sonication.Lower solubility than water or DMSO. Not a preferred primary solvent.
Detailed Experimental Protocols
Protocol 1: Direct Solubilization in Aqueous Buffer using Sonication

This method is preferred when you need to avoid co-solvents in your final experimental medium.

Materials:

  • (-)-Conduritol B powder

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tube or vial

  • Calibrated balance, vortex mixer, and bath sonicator

Procedure:

  • Weighing: Accurately weigh the required amount of (-)-Conduritol B powder and place it in a sterile tube.

  • Buffer Addition: Add the calculated volume of your aqueous buffer to the tube to achieve the desired final concentration.

  • Initial Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. The solution may appear cloudy or have visible particulates.

  • Sonication: Place the tube in a bath sonicator. Sonicate for 10-15 minutes, or until the solution becomes clear. The water in the sonicator may warm slightly; this is acceptable.

  • Final Check: Remove the tube and visually inspect for any remaining particulates. If the solution is clear, it is ready for use.

  • Usage: Use the freshly prepared solution immediately for best results.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This is the most robust method for ensuring complete solubilization and is ideal for experiments requiring a range of final concentrations.

Materials:

  • (-)-Conduritol B powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tube or vial with a secure cap

  • Calibrated balance, vortex mixer

Procedure:

  • Weighing: Accurately weigh the (-)-Conduritol B powder and place it in a sterile tube.

  • DMSO Addition: Add the appropriate volume of anhydrous DMSO to create a concentrated stock (e.g., 25 mg/mL or ~154 mM).

  • Dissolution: Cap the tube and vortex until the solid is completely dissolved. This should occur rapidly, resulting in a clear, colorless solution. Sonication is generally not required but can be used if any particulates remain.

  • Dilution into Final Buffer:

    • To prepare your working solution, perform a serial dilution of the DMSO stock into your final aqueous buffer.

    • Crucial Step: Add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing the buffer. This rapid mixing helps prevent the compound from precipitating ("crashing out") upon solvent change.

    • Ensure the final concentration of DMSO in your working solution is below the tolerance level for your specific assay (e.g., <0.5%).

  • Storage: If not for immediate use, aliquot the remaining high-concentration DMSO stock into single-use tubes, seal tightly, and store at -20°C or -80°C.

By following these guidelines and protocols, researchers can confidently overcome the solubility challenges associated with (-)-Conduritol B, ensuring the integrity and success of their experiments.

References
  • BenchChem. (n.d.). Chemical and physical properties of Conduritol B Epoxide.
  • Selleck Chemicals. (n.d.). Conduritol B epoxide - Product Data Sheet.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • HelloBio. (n.d.). Conduritol B Epoxide (Conduritol Epoxide), beta-glucosidase inhibitor.
  • Sigma-Aldrich. (n.d.). Conduritol B epoxide 6090-95-5.
  • Patel, P. A., & Vora, C. N. (n.d.). Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol. PMC, NIH.
  • MedChemExpress. (n.d.). Conduritol B epoxide | Gcase Inhibitor.
  • Tocris Bioscience. (n.d.). Conduritol B epoxide | Glycosylases.
  • Sigma-Aldrich. (n.d.). Conduritol B Epoxide.
  • APExBIO. (n.d.). Conduritol B epoxide - -Glucosidase Inhibitor.
  • Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. FEBS Journal, 286(3), 584-600.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147.
  • Gao, Y., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2506-2528.
  • Li, Q., & La, S. (2009). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Expert Opinion on Drug Discovery, 4(5), 487-496.
  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-11.
  • Jaber, A., & Zakaraya, A. (2013). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 102(9), 3169-3177.
  • Henriksen, P. A., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(4), 575-582.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Singh, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 059-073.

Sources

Troubleshooting

Technical Support Center: Optimizing Conduritol B Epoxide (CBE) for Cell-Based Assays

Welcome to the technical support center for the application of Conduritol B Epoxide (CBE) in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the application of Conduritol B Epoxide (CBE) in cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. Here, we synthesize established scientific principles with practical, field-proven insights to ensure the successful implementation of CBE in your experimental workflows.

Foundational Knowledge: Understanding Conduritol B Epoxide

Conduritol B epoxide (CBE) is a potent, irreversible inhibitor of the lysosomal enzyme glucocerebrosidase (GCase or GBA)[1]. This inhibition is achieved through the formation of a covalent bond with the enzyme's active site[2]. Due to its ability to effectively reduce GCase activity, CBE is widely used to create cellular and animal models of Gaucher disease, a lysosomal storage disorder characterized by the accumulation of glucosylceramide[3][4][5]. Understanding the mechanism of action and potential off-target effects of CBE is critical for designing and interpreting experiments accurately.

Mechanism of Action of Conduritol B Epoxide

The following diagram illustrates the inhibitory mechanism of CBE on glucocerebrosidase.

Mechanism of CBE Inhibition of Glucocerebrosidase (GCase) cluster_0 Normal GCase Function cluster_1 CBE Inhibition Glucosylceramide Glucosylceramide GCase_active Active GCase Glucosylceramide->GCase_active Substrate Binding Ceramide_Glucose Ceramide + Glucose GCase_active->Ceramide_Glucose Hydrolysis CBE Conduritol B Epoxide GCase_active_2 Active GCase CBE->GCase_active_2 Irreversible Binding GCase_inactive Inactive GCase (Covalently Bound) GCase_active_2->GCase_inactive Covalent Modification

Caption: Covalent modification of GCase by CBE leading to irreversible inhibition.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when using CBE in cell-based assays.

1. What is the recommended starting concentration for CBE in a new cell line?

There is no single universal starting concentration, as the optimal concentration is highly dependent on the cell type, its endogenous GCase expression level, and the desired level of inhibition. A broad concentration range from 50 µM to 10 mM has been reported in the literature for various cell types and exposure times[4].

For a new cell line, we recommend performing a dose-response experiment to determine the optimal concentration. A good starting point for this experiment would be a range of concentrations from 10 µM to 500 µM.

2. How long should I incubate my cells with CBE?

The incubation time is another critical parameter that requires optimization. The extent of GCase inactivation by CBE is tunable and depends on both the concentration and the duration of exposure[4]. Short incubation times (e.g., 2-4 hours) with higher concentrations may achieve similar levels of inhibition as longer incubation times (e.g., 24-72 hours) with lower concentrations. The choice of incubation time will depend on your experimental goals. For acute inhibition models, a shorter, high-dose treatment may be appropriate. For chronic models, a longer-term, lower-dose treatment may be more relevant.

3. I am observing high levels of cell death after CBE treatment. What could be the cause?

High cytotoxicity can be a significant issue and can arise from several factors:

  • Excessively High CBE Concentration: While CBE is relatively specific for GCase at lower concentrations, at higher concentrations, it can have off-target effects on other glycosidases, such as non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase[3][4][5]. This can lead to cellular stress and toxicity.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical inhibitors.

  • Secondary Effects of GCase Inhibition: The accumulation of glucosylceramide due to GCase inhibition can lead to downstream cellular dysfunction, including altered calcium homeostasis and mitochondrial dysfunction, which can ultimately trigger cell death pathways[1][6].

To address this, we recommend performing a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your GCase activity assay to identify a concentration that effectively inhibits GCase without causing significant cell death.

4. I am not seeing a significant reduction in GCase activity. What should I do?

If you are not observing the expected level of GCase inhibition, consider the following:

  • Suboptimal CBE Concentration or Incubation Time: As mentioned, these parameters are critical and need to be optimized for your specific cell line and experimental conditions.

  • CBE Stability: Ensure that your CBE stock solution is properly prepared and stored. CBE is generally stable, but repeated freeze-thaw cycles or improper storage could lead to degradation.

  • Assay Method: Verify the accuracy and sensitivity of your GCase activity assay. The use of a specific fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer is a common and reliable method[2].

5. How can I be sure that the effects I am observing are due to GCase inhibition and not off-target effects?

  • Use the Lowest Effective Concentration: The dose-response experiment is key to identifying the lowest concentration of CBE that achieves the desired level of GCase inhibition, thereby minimizing the risk of off-target effects.

  • Control Experiments: Include appropriate controls in your experiments. A vehicle-treated control (the solvent used to dissolve CBE, typically DMSO or PBS) is essential.

  • Rescue Experiments: If possible, a genetic rescue experiment, where you overexpress a functional GCase in your CBE-treated cells, can provide strong evidence that the observed phenotype is indeed due to GCase inhibition.

  • Measure Off-Target Enzyme Activity: If you are concerned about specific off-target effects, you can perform activity assays for other glycosidases, such as GBA2 and α-glucosidase, to confirm that their activity is not significantly affected at the CBE concentration you are using[3].

Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding density.Ensure a homogenous cell suspension and accurate cell counting before seeding.
Pipetting errors during CBE addition or assay setup.Use calibrated pipettes and be meticulous with your technique.
Edge effects in multi-well plates.To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS or media[7].
No observable phenotype after GCase inhibition Insufficient GCase inhibition.Confirm the level of GCase inhibition with an activity assay. You may need to increase the CBE concentration or incubation time.
The chosen phenotype is not sensitive to GCase inhibition in your cell model.Consider measuring more direct consequences of GCase inhibition, such as glucosylceramide accumulation.
Cell line characteristics.The metabolic and signaling pathways in your chosen cell line may not be significantly impacted by GCase inhibition.
Unexpected or contradictory results Off-target effects of CBE.Re-evaluate your CBE concentration. Perform a dose-response curve and select a concentration with minimal off-target activity.
Contamination of cell cultures.Regularly check your cell cultures for signs of microbial contamination.
Changes in cell culture conditions.Maintain consistent cell culture practices, including media formulation, serum batch, and incubator conditions.

Experimental Protocol: Optimizing CBE Concentration

This protocol provides a step-by-step workflow for determining the optimal CBE concentration for your cell-based assay.

Workflow for CBE Concentration Optimization

Caption: Workflow for determining the optimal CBE concentration.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Conduritol B Epoxide (CBE)

  • Vehicle (e.g., sterile PBS or DMSO)

  • 96-well plates (one for GCase activity, one for cytotoxicity)

  • GCase activity assay kit (e.g., using 4-MUG substrate)

  • Cytotoxicity assay kit (e.g., MTT or LDH)

  • Plate reader (fluorescence and absorbance)

Procedure:

  • Cell Seeding: Seed your cells in two 96-well plates at a density that will ensure they are in the logarithmic growth phase at the time of analysis[7].

  • Cell Adherence: Allow the cells to adhere and recover for 24 hours in a CO2 incubator.

  • CBE Treatment: Prepare a serial dilution of CBE in complete medium to achieve the desired final concentrations (e.g., 10, 50, 100, 250, and 500 µM). Also, prepare a vehicle control.

  • Incubation: Carefully remove the old medium from the cells and add the medium containing the different concentrations of CBE or vehicle. Return the plates to the incubator for your desired incubation period (e.g., 48 hours).

  • GCase Activity Assay: Following the manufacturer's protocol for your GCase activity assay, lyse the cells and measure the GCase activity in one of the 96-well plates.

  • Cytotoxicity Assay: Following the manufacturer's protocol for your chosen cytotoxicity assay, measure cell viability in the second 96-well plate.

  • Data Analysis:

    • For the GCase activity assay, normalize the results to the vehicle-treated control to determine the percent inhibition for each CBE concentration.

    • For the cytotoxicity assay, normalize the results to the vehicle-treated control to determine the percent viability for each CBE concentration.

  • Determine Optimal Concentration: The optimal concentration will be the lowest concentration that provides a significant and reproducible level of GCase inhibition with minimal cytotoxicity.

Data Presentation: Example Dose-Response Data

The following table illustrates how to present the data from your optimization experiment.

CBE Concentration (µM)GCase Activity (% of Control)Cell Viability (% of Control)
0 (Vehicle)100100
108598
505595
1002092
250570
500<145

In this example, a concentration of 100 µM would be a good choice for further experiments, as it achieves 80% inhibition of GCase activity while maintaining over 90% cell viability.

References

  • Artola, M., Kuo, C. L., Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(8), 1593-1611. Retrieved from [Link]

  • Bio-Rad. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Artola, M., Kuo, C. L., Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(8), 1593-1611. Retrieved from [Link]

  • Artola, M., Kuo, C. L., Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. PubMed, 30600575. Retrieved from [Link]

  • Stubbs, K. A., & Vocadlo, D. J. (2008). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Chemical Communications, (43), 5709-5723. Retrieved from [Link]

  • Farfel-Becker, T., Vitner, E. B., Kelly, S. L., et al. (2011). Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels. Human Molecular Genetics, 20(10), 1879-1888. Retrieved from [Link]

  • Pathak, R., & Awgulewitsch, A. (2023). Animal Models for the Study of Gaucher Disease. International Journal of Molecular Sciences, 24(22), 16196. Retrieved from [Link]

  • Patel, S., & Radhakrishnan, D. (2022). Restoration of β-GC trafficking improves the lysosome function in Gaucher's disease. bioRxiv. Retrieved from [Link]

  • CHI. (n.d.). Optimizing Bioassays for Biologics Conference. Retrieved from [Link]

Sources

Optimization

Stability and proper storage conditions for (-)-Conduritol B

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Stability, Storage, and Handling of (-)-Conduritol B Epoxide (CBE) Executive Summary & Molecule Identification Crit...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Stability, Storage, and Handling of (-)-Conduritol B Epoxide (CBE)

Executive Summary & Molecule Identification

Critical Distinction: In drug development and glycosidase research, "Conduritol B" is often used colloquially to refer to Conduritol B Epoxide (CBE) , the irreversible mechanism-based inhibitor of acid


-glucosidase (GCase). However, chemically, "Conduritol B" refers to the alkene precursor (cyclohex-5-ene-1,3,4-triol).
  • Target Molecule for this Guide: (-)-Conduritol B Epoxide (CBE) [1][2]

  • CAS Number: 6090-95-5 (CBE) vs. 25348-64-5 (Conduritol B Alkene)

  • Primary Application: Generation of Gaucher disease models; GCase inhibition.[1][2][3]

This guide focuses on the Epoxide (CBE) as it is the reactive, stability-critical reagent used in your assays. If you possess the alkene (stable solid, non-inhibitory), standard polyol storage (RT/4°C) applies.

Part 1: Core Storage & Stability Directives

The epoxide ring of CBE is an electrophilic "spring-loaded" system. Its potency relies on this ring strain to covalently bind the enzyme active site. Loss of ring strain = Loss of inhibition.

Storage Specifications (Solid vs. Solution)
StateConditionStability WindowMechanism of Failure
Solid Powder -20°C , Desiccated, Dark1–3 Years Slow hydrolysis by ambient moisture; oxidation.
DMSO Stock -80°C , Argon/Nitrogen Overlay3–6 Months Hygroscopic nature of DMSO pulls water, opening the epoxide.
DMSO Stock -20°C 1 Month Gradual hydrolysis.
Aqueous Stock Use Immediately < 24 Hours Rapid hydrolysis (Ring opening to diol).

Scientist’s Insight:

  • The "DMSO Trap": DMSO is hygroscopic. If you store a CBE/DMSO stock at -20°C in a tube that is frequently opened, the DMSO absorbs atmospheric water. This water attacks the epoxide ring (hydrolysis), converting your active inhibitor (CBE) into the inactive diol (Conduritol B).

  • Freeze-Thaw: Avoid >2 freeze-thaw cycles. Each cycle introduces condensation. Aliquot immediately upon first reconstitution.

Part 2: Reconstitution & Handling Protocols

Protocol A: "Just-in-Time" Preparation (Recommended)

For maximum reproducibility in IC50/Ki determination.

  • Calculate: Determine the exact mass required for today's experiment.

  • Equilibrate: Allow the product vial to warm to Room Temperature (RT) inside the desiccator before opening.

    • Why? Opening a cold vial in humid air causes immediate condensation on the powder.

  • Solubilize: Dissolve in anhydrous DMSO or Milli-Q Water to 10–50 mM.

    • Solubility Limit: ~100 mg/mL (Water/DMSO).[3]

  • Dilute: Immediately dilute into the assay buffer.

  • Discard: Do not store excess aqueous solution.

Protocol B: Stock Solution Storage (If unavoidable)
  • Dissolve CBE in anhydrous DMSO (Molecular Sieve treated).

  • Aliquot into single-use amber microtubes (e.g., 20 µL per tube).

  • Overlay with Nitrogen or Argon gas if available.

  • Store at -80°C .

  • Never refreeze an aliquot once thawed.

Part 3: Troubleshooting & Quality Control

Q: My IC50 values are shifting higher (lower potency) over time. Why? A: This is the hallmark of Epoxide Hydrolysis .

  • Diagnosis: Your "10 mM" stock is likely now "5 mM CBE + 5 mM Inactive Diol".

  • Test: Check the pH of your stock. Acidic conditions accelerate epoxide opening. Ensure your DMSO is neutral.

  • Solution: Prepare fresh stock from solid powder.

Q: Can I use ethanol as a solvent? A: Use with caution. CBE is soluble in ethanol (~1.4 mg/mL with sonication), but ethanol is a nucleophile. Over long storage, ethanol can attack the epoxide ring (ethanolysis), forming an ethoxy-diol derivative. Stick to DMSO or Water.

Q: Is the compound light-sensitive? A: While not a primary chromophore, epoxides can degrade via radical mechanisms induced by UV. Store in amber vials or wrap in foil as a Good Laboratory Practice (GLP) standard.

Part 4: Experimental Workflow Visualization

The following diagram illustrates the critical decision paths for handling CBE to maintain its bioactivity.

CBE_Handling Receipt Receipt of (-)-Conduritol B Epoxide (Solid Powder) Storage_Solid Long-Term Storage: -20°C, Desiccated, Dark Receipt->Storage_Solid Experiment_Day Experiment Day: Equilibrate to RT (Desiccator) Storage_Solid->Experiment_Day Remove Vial Solvent_Choice Choose Solvent Experiment_Day->Solvent_Choice Path_Water Water / Buffer Solvent_Choice->Path_Water Acute Use Path_DMSO Anhydrous DMSO Solvent_Choice->Path_DMSO Stock Prep Usage_Water Use Immediately (< 4 Hours) Path_Water->Usage_Water Usage_DMSO Aliquot & Store -80°C (3-6 Months) Path_DMSO->Usage_DMSO Assay In Vitro / In Vivo Assay (GCase Inhibition) Usage_Water->Assay Degradation Hydrolysis to Inactive Diol (Loss of Potency) Usage_Water->Degradation Storage > 24h Usage_DMSO->Assay Thaw Once Usage_DMSO->Degradation Moisture Ingress

Figure 1: Logic flow for (-)-Conduritol B Epoxide handling. Red pathways indicate high instability risks; Green pathways indicate optimal stability.

References

  • National Institutes of Health (NIH) / PubMed. In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol. FEBS J. 2019.[1] Available at: [Link]

Sources

Troubleshooting

How to minimize off-target effects of Conduritol B epoxide

Executive Summary Conduritol B Epoxide (CBE) is the gold-standard mechanism-based irreversible inhibitor for Acid -Glucosidase (GCase/GBA1). It is widely used to model Gaucher disease and Parkinson’s disease in vitro and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Conduritol B Epoxide (CBE) is the gold-standard mechanism-based irreversible inhibitor for Acid


-Glucosidase (GCase/GBA1). It is widely used to model Gaucher disease and Parkinson’s disease in vitro and in vivo.

However, CBE is not perfectly selective. At high concentrations or prolonged exposure times, it loses specificity, inhibiting Non-lysosomal


-glucosidase (GBA2) , Lysosomal 

-glucosidase (GAA)
, and potentially Cytosolic broad-specificity

-glucosidase (GBA3)
.

This guide provides a technical framework to isolate GBA1 inhibition while suppressing off-target alkylation.

Part 1: The Selectivity Window (Optimization)

Q1: What is the exact concentration threshold where CBE loses specificity for GBA1?

A: There is no single "magic number," but there is a kinetic selectivity window.

  • Safe Zone (GBA1 Specific):

    
    .
    
    • In this range, CBE inhibits

      
       of GBA1 activity within 1–2 hours.
      
    • Impact on GBA2 and GAA is negligible in short-term assays.

  • Danger Zone (Off-Target Risk):

    
    .
    
    • At

      
      , CBE begins to irreversibly alkylate the catalytic nucleophiles of GBA2 and GAA.
      
    • Note: In vivo models often use high doses (e.g., 100 mg/kg) to force a phenotype, but this almost certainly engages off-targets.

Q2: Since CBE is an irreversible inhibitor, doesn't it eventually inhibit everything regardless of concentration?

A: Theoretically, yes, given infinite time. However, specificity is driven by the rate of inactivation (


).
  • CBE reacts with the GBA1 active site orders of magnitude faster than with GBA2/GAA.

  • Strategy: Limit exposure time or concentration. Do not use

    
     "just to be safe." You are generating artifacts. Use the minimum effective dose (MED).
    
Protocol: Determining the Minimum Effective Dose (MED)
StepActionTechnical Rationale
1 Prepare Lysates Harvest untreated cells (e.g., SH-SY5Y, HEK293) and lyse in Citrate-Phosphate buffer (pH 4.5) + 0.25% Triton X-100/Tauroglycocholate.
2 Titrate CBE Incubate lysates with CBE:

for 30 minutes at 37°C.
3 Substrate Addition Add 4-Methylumbelliferyl

-D-glucopyranoside (4-MUG) (3 mM final).
4 Readout Measure fluorescence (Ex 365 / Em 445).
5 Calculate MED Plot % Inhibition. Select the lowest concentration that achieves

inhibition. Do not exceed this in culture.

Part 2: Validation & Controls (Proving Specificity)

Q3: How do I prove that the phenotype I see is due to GBA1 inhibition and not GBA2?

A: You must decouple the two enzymes using pH and differential inhibitors. GBA1 is active at acidic pH (lysosome), while GBA2 is active at neutral pH (cytosol/membrane).

Visualizing the Off-Target Pathway:

CBE_Specificity CBE Conduritol B Epoxide (Inhibitor) GBA1 GBA1 (Lysosomal) CBE->GBA1 High Affinity (Low Dose) GBA2 GBA2 (Non-Lysosomal) CBE->GBA2 Low Affinity (>100 µM) GAA GAA (alpha-Glucosidase) CBE->GAA Low Affinity (>500 µM) Phenotype_GD Gaucher Phenotype (GlcCer Accumulation) GBA1->Phenotype_GD Inhibition Phenotype_Off Off-Target Toxicity (Unknown Mechanism) GBA2->Phenotype_Off Inhibition GAA->Phenotype_Off Inhibition

Caption: CBE preferentially targets GBA1. Off-target inhibition of GBA2 and GAA occurs primarily at supraphysiological concentrations, leading to confounding toxicity.

The "Isoform-Split" Assay Protocol

To confirm your CBE treatment is specific, run this assay on your treated cells:

  • Lysate Preparation: Split your cell lysate into two aliquots.

  • Condition A (GBA1 Activity): Assay in pH 4.5 buffer.

    • Expectation: CBE-treated cells should show near 0 activity.

  • Condition B (GBA2 Activity): Assay in pH 6.0 buffer + AMP-DNJ (optional, to block GBA2 specifically for controls) or just pH 6.0.

    • Expectation: CBE-treated cells should retain 100% activity compared to control.

    • Troubleshooting: If GBA2 activity at pH 6.0 is significantly reduced, your CBE concentration is too high .

Part 3: Troubleshooting Common Anomalies

Q4: My cells are dying after CBE treatment, but GBA1 knockout cells don't die. Is this an off-target effect?

A: Yes. This is the classic "Chemical vs. Genetic" discrepancy.

  • Diagnosis: If a GBA1-KO cell line (CRISPR/Cas9) is viable, but the wild-type line treated with CBE dies, the toxicity is likely due to alkylation of non-GBA targets (e.g., epoxide reactivity with other nucleophiles) or inhibition of GBA2/GAA.

  • Solution:

    • Lower the CBE dose.

    • Validate with a second, structurally distinct inhibitor like Afegostat (isofagomine) or Miglustat (though Miglustat inhibits GBA2 more potently, so use with caution).

    • Check GAA activity (Acid alpha-glucosidase) using 4-MU-alpha-D-glucopyranoside.

Q5: I see increased LC3-II (autophagy) markers. Is this GBA1 loss or off-target stress?

A: GBA1 loss does impair autophagy (lysosomal dysfunction), but high-dose CBE can induce general chemical stress.

  • The Control Experiment: Treat GBA1-KO cells with CBE.

    • If LC3-II increases further in the KO cells upon CBE treatment, the effect is off-target .

    • If CBE has no effect on the KO cells, the effect is on-target (GBA1-mediated).

Q6: Can I wash out CBE to reverse the effect?

A: No. CBE is an irreversible inhibitor (suicide substrate).[1][2] It forms a covalent ester bond with the active site glutamate.

  • Implication: Activity only returns when the cell synthesizes new enzyme.

  • Experiment Design: Do not plan "washout recovery" experiments looking for rapid enzymatic recovery. You are measuring protein synthesis rates, not inhibitor dissociation.

Part 4: Summary of Inhibitor Specificity

Use this table to select the right tool for your controls.

InhibitorTarget SpecificityMechanismUse Case
Conduritol B Epoxide (CBE) GBA1 (High) GBA2 (Low)Irreversible (Covalent)Creating GD models (Chronic GBA1 loss).[1][3]
Miglustat (NB-DNJ) GBA2 (High) GBA1 (Moderate)Reversible (Competitive)Not recommended for specific GBA1 inhibition.
AMP-DNJ GBA2 (Specific)Reversible (Potent)Use to block GBA2 background in GBA1 assays.
Cyclophellitol GBA1 & GBA2 (Equal)IrreversibleAvoid if you need to distinguish GBA1 vs GBA2.[3]

References

  • Artola, M. et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal. [Link][2]

  • Kuo, C.L. et al. (2019).[2] "Glucocerebrosidase deficiency in Drosophila results in accumulation of the major substrate glucosylceramide." Biochemical and Biophysical Research Communications. [Link]

  • Ridley, C.M. et al. (2013). "Investigation of the specificity of conduritol B epoxide for acid beta-glucosidase." PLOS ONE. [Link]

  • Vardi, A. et al. (2020).[4] "Differentiating the effects of GBA1 and GBA2 inhibition in Gaucher disease models." Journal of Neurochemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of Synthetic (-)-Conduritol B

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isolation & Purification Protocols for (-)-Conduritol B (1L-1,2,4/3-cyclohex-5-ene-tetrol)

Executive Summary

The purification of synthetic (-)-Conduritol B presents a unique "Polarity Paradox." As a cyclohexenetetrol, the molecule is highly hydrophilic, making standard organic extraction inefficient. Furthermore, synthetic routes—whether chemoenzymatic (Hudlicky’s route) or via sugar transformation—often yield diastereomeric mixtures (Conduritols A, E, F) that are difficult to separate due to similar


 values and solubility profiles.

This guide moves beyond generic protocols to address the specific physicochemical bottlenecks of Conduritol B isolation.

Technical Dashboard: (-)-Conduritol B

PropertySpecificationOperational Note
CAS Number 25348-64-5 (Generic)Ensure you are tracking the (-)-enantiomer specifically.
Appearance White Crystalline SolidHygroscopic; store in desiccator.
Melting Point 170–174 °CSharp MP indicates high diastereomeric purity.
Solubility

, MeOH, DMSO
Insoluble in Hexane,

,

.
TLC Detection

or Anisaldehyde
UV inactive (weak end-absorption).
Key Impurities Conduritol E (diastereomer)Difficult to remove without derivatization.

Module 1: The Derivatization Strategy (The "Acetate Detour")

The Problem: Direct purification of the free tetrol on silica gel is often disastrous due to streaking and irreversible adsorption. The Solution: Convert the crude tetrol mixture to its tetraacetate derivative. This lowers polarity, allowing high-resolution separation of diastereomers on standard silica.

Workflow Diagram: The Acetate Detour

AcetateStrategy Crude Crude Reaction Mix (Tetrols + Salts) Acetylation Acetylation (Ac2O / Pyridine) Crude->Acetylation Protect Extraction Aq. Workup (Extract into EtOAc) Acetylation->Extraction Remove salts Column Flash Column (Sep. of Isomers) Extraction->Column Silica Gel Hydrolysis Deacetylation (NH3 / MeOH) Column->Hydrolysis Deprotect Final Pure (-)-Conduritol B Hydrolysis->Final Recrystallize

Figure 1: The "Acetate Detour" workflow transforms the difficult-to-purify hydrophilic tetrol into a lipophilic ester for efficient chromatographic separation.

Step-by-Step Protocol
  • Acetylation: Dissolve crude residue in Pyridine/Acetic Anhydride (1:1). Stir 12h at RT.

  • Workup: Quench with ice. Extract with Ethyl Acetate (

    
    ). Wash organic layer with 1M HCl (to remove pyridine), then saturated 
    
    
    
    .
  • Chromatography (Critical Step):

    • Stationary Phase: Silica Gel 60 (230–400 mesh).

    • Mobile Phase: Hexane:Ethyl Acetate (Start 8:2

      
       Gradient to 1:1).
      
    • Target: Conduritol B Tetraacetate typically elutes after Conduritol E tetraacetate (check specific

      
       as this varies by exact solvent ratio).
      
  • Hydrolysis: Treat pure acetate with methanolic ammonia (saturated) or NaOMe/MeOH (catalytic) for 4h.

  • Final Polish: Evaporate MeOH. If using NaOMe, pass through a small plug of Dowex 50WX8 (

    
     form) to remove 
    
    
    
    .

Module 2: Direct Purification of Free Tetrol (The "Polarity Paradox")

If derivatization is not an option (e.g., late-stage synthesis), you must manage the extreme polarity.

Solvent Systems for Free Tetrols

Standard Normal Phase (Hex/EtOAc) will not move Conduritol B. Use these systems:

  • System A (TLC/Flash):

    
     (70 : 30 : 3).
    
    • Note: The water is essential to de-tail the spots.

  • System B (High Performance): Acetonitrile : Water (85 : 15).

    • Note: Ideal for prep-HPLC or amino-bonded silica phases.

Troubleshooting: "My Product is Stuck in the Water Phase"

Scenario: You attempted an extraction from water into DCM or EtOAc, and the organic layer is empty. Root Cause: Conduritol B partition coefficient (


) is highly negative.
Corrective Action: 
  • Do NOT extract. Evaporate the aqueous layer to dryness (Lyophilization is best to avoid caramelization).

  • Trituration: Add cold EtOH or iPrOH to the solid residue. Inorganic salts will remain undissolved; Conduritol B will dissolve. Filter and concentrate the filtrate.

Module 3: Stereochemical Integrity (Isomer Maze)

Synthetic routes often produce mixtures of Conduritol B (chiral), A (meso), E (chiral), and F (chiral). Distinguishing them is critical.

Diagnostic Decision Tree

IsomerCheck Start Purified Solid MP_Check Melting Point Check Start->MP_Check NMR_Check 1H NMR Symmetry MP_Check->NMR_Check CondB (-)-Conduritol B (C2 Symmetry) MP: 170-174°C NMR_Check->CondB 2 Olefinic Signals (Specific Pattern) CondA Conduritol A (Meso, Plane of Sym) MP: 142-143°C NMR_Check->CondA Simple Symmetric CondE Conduritol E (C1 Asymmetric) MP: 178-180°C NMR_Check->CondE Asymmetric/Complex

Figure 2: Rapid identification of Conduritol isomers using physical properties and NMR symmetry.

NMR Tip: In


, Conduritol B shows a distinct splitting pattern for the olefinic protons (H-5, H-6) different from the meso-Conduritol A. Use the acetate derivative for sharper NMR separation if 

spectra are overlapped.

FAQs: Troubleshooting Specific Issues

Q1: I see a single spot on TLC, but the Melting Point is broad (160–165 °C). Why?

  • Diagnosis: You likely have a mixture of Conduritol B and E. They are diastereomers with very similar polarity.

  • Fix: You must use the Acetate Detour (Module 1). Separation of free tetrols B and E is nearly impossible on standard silica. Alternatively, recrystallize from hot Ethanol (95%).

Q2: After deprotection with NaOMe, my product mass is higher than expected.

  • Diagnosis: Salt contamination (Sodium Acetate or Sodium Methoxide residues).

  • Fix: Dissolve the crude solid in minimal water and pass through a Dowex 50WX8 (

    
     form)  column. Elute with water. This traps the 
    
    
    
    . Lyophilize the eluent.

Q3: Can I use C18 Reverse Phase chromatography?

  • Diagnosis: Conduritol B is too polar; it will elute in the void volume (with the solvent front) on standard C18.

  • Fix: Use HILIC (Hydrophilic Interaction Liquid Chromatography) or an Amine-functionalized column. If you must use C18, you need the tetraacetate derivative.

Q4: My product is turning brown/yellow during drying.

  • Diagnosis: Oxidation or polymerization, likely catalyzed by trace acids left over from hydrolysis or silica gel.

  • Fix: Ensure the final solution is neutral (pH 7) before evaporation. Store the final solid under Argon at -20°C.

References

  • Hudlicky, T., et al. (1996). "Chemoenzymatic synthesis of all isomeric conduritols and their enantiomers." Journal of the Chemical Society, Perkin Transactions 1.

    • Relevance: The authoritative source on enzymatic resolution and purification of Conduritol B via acet
  • Balci, M., et al. (1990). "Synthesis of conduritols." Tetrahedron.

    • Relevance: foundational work on the chemical synthesis and physical properties (MP, NMR) of cyclitols.
  • Cravatt, B. F., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide..." The FEBS Journal.

    • Relevance: Provides context on the biological application and handling of the epoxide derivative (CBE)
Troubleshooting

Technical Support Center: Refining Enzymatic Assays with (-)-Conduritol B Epoxide (CBE)

Status: Operational Operator: Senior Application Scientist Topic: Optimization of GCase Inhibition & Assay Validation Core Technical Overview: The Molecule & Mechanism (-)-Conduritol B Epoxide (CBE) is not a simple compe...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of GCase Inhibition & Assay Validation

Core Technical Overview: The Molecule & Mechanism

(-)-Conduritol B Epoxide (CBE) is not a simple competitive inhibitor; it is an active-site directed, irreversible inactivator of acid


-glucosidase (GCase/GBA1). Understanding this distinction is critical for experimental design. Unlike reversible inhibitors, CBE’s potency is time-dependent.
Mechanism of Action

CBE mimics the oxocarbenium ion transition state of the glycosidic cleavage. It binds to the catalytic nucleophile (glutamate residue) within the GCase active site, forming a stable covalent ester bond. This permanently disables the enzyme.

GCase_Inhibition_Mechanism cluster_0 Critical Control Point GCase Active GCase (Nucleophilic Glu) Complex Michaelis Complex (Reversible Binding) GCase->Complex + CBE CBE (-)-Conduritol B Epoxide (Inhibitor) CBE->Complex Inactivated Covalently Modified Enzyme (Irreversible) Complex->Inactivated Nucleophilic Attack (Time Dependent)

Figure 1: Mechanism-based inactivation of GCase by CBE. Note that the transition from the reversible complex to the covalent modification is the time-dependent step requiring pre-incubation.

Module 1: Assay Development & Optimization

Solubility & Stability Data

Many users default to DMSO, but CBE is highly water-soluble. Using aqueous stocks minimizes solvent-induced enzyme denaturation.

ParameterSpecificationApplication Note
Solubility (Water) > 50 mg/mL (> 300 mM)Preferred. Eliminates DMSO toxicity in cell models.
Solubility (DMSO) ~ 25 mg/mLUse only if co-dosing with other lipophilic compounds.
Stock Stability -20°C (Months)Aqueous stocks are stable but avoid repeated freeze-thaw cycles.
Working pH 4.5 – 5.5CBE binds optimally at the catalytic pH of lysosomal GCase.
The "Specificity Trap": GBA1 vs. GBA2

A common failure mode is high background signal despite CBE treatment. This is often due to GBA2 (non-lysosomal


-glucosidase), which is active at neutral pH and insensitive to CBE at low concentrations.
  • GBA1 (Lysosomal): Acidic pH (4.5–5.0), CBE-sensitive.

  • GBA2 (Cytosolic): Neutral pH (5.5–7.0), CBE-insensitive (sensitive to NB-DNJ/Miglustat).

Recommendation: To validate GBA1 specificity, perform the assay at pH 4.5 in the presence and absence of CBE. Activity remaining after CBE treatment is likely not GBA1.

Module 2: Cell-Based "Chemical Knockout" Models

Inducing a Gaucher-like phenotype in cells (e.g., SH-SY5Y, fibroblasts) requires careful titration. You are creating a "chemical knockout," not just inhibiting a reaction.

Cell_Model_Workflow cluster_timing Why 72+ Hours? Start Seed Cells (SH-SY5Y / Fibroblasts) Treat Treat with CBE (50 - 100 µM) Start->Treat Incubate Incubation Period (Critical: >72 Hours) Treat->Incubate Daily media change recommended Analysis Downstream Analysis Incubate->Analysis Substrate Lipidomics (GlcCer Accumulation) Analysis->Substrate Protein Western Blot (Synuclein Aggregation) Analysis->Protein

Figure 2: Workflow for establishing a chemical Gaucher model. Extended incubation is required to allow substrate (Glucosylceramide) accumulation after enzyme inhibition.

Module 3: Troubleshooting (Help Desk)

Q: My


 values shift dramatically between experiments. Why? 
A:  You are likely varying the pre-incubation time . Because CBE is an irreversible inhibitor, the apparent 

is a function of time.
  • Correction: Standardize the pre-incubation of Enzyme + CBE to exactly 30 minutes at 37°C before adding the substrate.

Q: I see precipitation when adding CBE to my assay buffer. A: This occurs if you dilute a high-concentration DMSO stock directly into a cold, high-salt buffer.

  • Correction: Prepare CBE in water or PBS.[1] If using DMSO, dilute the stock into an intermediate buffer at room temperature with vortexing before adding to the final reaction mix.

Q: The cells are dying after 48 hours of treatment. A: CBE itself has low cytotoxicity up to 200 µM. Toxicity is usually caused by the solvent or osmotic stress .

  • Correction: Ensure the final DMSO concentration is <0.1%. Switch to water-dissolved CBE. Also, check that you are not depleting nutrients; CBE models often require daily media changes because the cells are metabolically stressed by lipid accumulation.

Q: CBE didn't inhibit the enzyme in my lysate. A: Check your lysis buffer pH and detergents.

  • Correction: GCase requires detergents (Sodium Taurocholate + Triton X-100) for optimal activity and inhibitor binding. Ensure the reaction is at pH 5.0–5.5. At pH 7.0, CBE binds very poorly to GCase.

Validated Protocol: 4-MU GCase Assay with CBE

Objective: Determine specific GCase activity by subtracting CBE-resistant background.

Reagents:

  • Lysis Buffer: Citrate/Phosphate buffer (pH 5.4), 0.25% Triton X-100, 0.25% Sodium Taurocholate.

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MU-Glc), 5 mM stock.
    
  • Inhibitor: CBE, 10 mM stock in water.

  • Stop Solution: 1M Glycine-NaOH, pH 10.5.

Step-by-Step Procedure:

  • Preparation: Harvest cells and lyse in Lysis Buffer by sonication or freeze-thaw. Centrifuge (12,000 x g, 10 min) to clear debris.

  • Setup: In a black 96-well plate, set up two conditions for each sample:

    • Well A (Total Activity): 10 µL Lysate + 10 µL Buffer.

    • Well B (Background): 10 µL Lysate + 10 µL CBE (Final conc. 100 µM).

  • Pre-incubation (CRITICAL): Incubate the plate at 37°C for 30 minutes . This allows CBE to covalently bind GCase.[1]

  • Reaction: Add 20 µL of 4-MU-Glc substrate to all wells.

  • Kinetics: Incubate at 37°C for 30–60 minutes.

  • Termination: Add 150 µL of Stop Solution to quench the reaction and maximize 4-MU fluorescence.

  • Measurement: Read Fluorescence (Ex 365 nm / Em 445 nm).

  • Calculation:

    
    
    

References

  • Mazzulli, J. R., et al. (2011).Gaucher disease glucocerebrosidase and ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -synuclein form a bidirectional pathogenic loop in synucleinopathies. Cell.[2][3][4][5][6][7] 
    
  • Kuo, C. L., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling.[8] The FEBS Journal.

  • Ridley, C. M., et al. (2013). F508del-CFTR accelerates glucocerebrosidase degradation through an unfolded protein response-independent pathway. PLOS ONE.

  • Artola, M., et al. (2017). Classification of inhibitors of glycosidases. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier.

  • MedChemExpress. Conduritol B Epoxide Product Data Sheet & Solubility Information.

Sources

Optimization

Technical Support Center: Conduritol B Epoxide (CBE) Model Optimization

Status: Operational Subject: Troubleshooting Toxicity and Phenotypic Variability in CBE-Induced Animal Models Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology Overview You have reached the technica...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Toxicity and Phenotypic Variability in CBE-Induced Animal Models Assigned Specialist: Senior Application Scientist, In Vivo Pharmacology

Overview

You have reached the technical support hub for the Conduritol B Epoxide (CBE) chemically-induced model of Gaucher Disease (GD) and Parkinson’s Disease (PD).

CBE is an irreversible, mechanism-based inhibitor of acid


-glucocerebrosidase (GCase).[1][2][3][4] While it creates a rapid and robust model of lysosomal storage and 

-synuclein accumulation, it is notorious for a narrow therapeutic window. "Toxicity" in this model is often a double-edged sword: the neurotoxicity is the desired phenotype, but systemic toxicity (rapid weight loss, premature mortality) can derail longitudinal studies.

This guide addresses the three most common "Support Tickets" we receive regarding this model.

Ticket #1: "My mice are dying before the experimental endpoint."

Diagnosis: Acute Systemic Toxicity or Hypersensitivity Severity: Critical

If your subjects are expiring within 48–72 hours of initiation or before significant pathology develops (Day 10–14), the dosing regimen is likely too aggressive for the specific age/strain cohort.

Root Cause Analysis

CBE toxicity is highly dependent on the age of initiation . Vardi et al. (2016) demonstrated that starting injections at Postnatal Day 8 (P8) results in rapid lethality (median survival ~20 days at 100 mg/kg), whereas starting at P15 significantly extends survival while still developing pathology.

Troubleshooting Protocol

Step 1: Calibrate Dose vs. Survival Needs Consult the table below to select the regimen that matches your study duration.

Target PhenotypeDose (IP, Daily)Start AgeMedian SurvivalKey Pathology
Acute Neuronopathic GD 100 mg/kgP8~18–20 DaysSevere seizures, rapid weight loss, massive GlcCer accumulation.
Sub-Acute / Chronic 50 mg/kgP8~24–36 DaysSlower progression, distinct neuroinflammation.
Late-Onset / PD Link 100 mg/kgP15 >40 DaysExtended window for behavioral testing; reduced seizure severity.

Step 2: Verify Injection Vehicle & pH

  • Standard: Dissolve CBE in sterile Phosphate Buffered Saline (PBS).

  • Check: Ensure pH is 7.4. Acidic environments accelerate CBE hydrolysis (degradation), while highly basic solutions can cause local peritoneal necrosis.

Step 3: Supportive Care Implementation If weight loss exceeds 15% but the endpoint is crucial:

  • Provide wet mash (powdered chow mixed with water/hydrogel) on the cage floor.

  • Administer subcutaneous saline (0.5–1.0 mL) if skin turgor indicates dehydration.

Expert Insight: The "toxicity" (seizures/paralysis) is the readout. If you suppress it entirely, you lose the model. The goal is to manage systemic collapse (starvation/dehydration) to allow the central pathology to manifest.

Ticket #2: "I see no phenotype (or low GCase inhibition) despite high dosage."

Diagnosis: Compound Degradation (Hydrolysis) Severity: High

The Issue: CBE is an epoxide.[1][2][3][4][5][6] It is chemically reactive and unstable in aqueous solution. If your stock solution is old or stored improperly, you are injecting hydrolyzed (inactive) compound.

Troubleshooting Protocol

1. The "Fresh is Best" Rule

  • Gold Standard: Prepare CBE fresh daily immediately before injection.

  • Silver Standard: Store stock aliquots at -80°C (stable for ~6 months). Never refreeze an aliquot.

  • Avoid: Storing at 4°C or room temperature for >24 hours.

2. Validate Target Engagement Before sacrificing a full cohort, validate GCase inhibition in a sentinel animal after 3 doses.

  • Assay: Enzymatic activity assay using 4-MU-

    
    -D-glucoside substrate.
    
  • Target: You need >90% inhibition of GCase in the brain to see significant

    
    -synuclein accumulation or neuroinflammation. <70% inhibition often yields no overt phenotype.
    
Ticket #3: "Is the toxicity specific to GCase, or am I seeing off-target effects?"

Diagnosis: Off-Target Enzyme Inhibition Severity: Moderate (Scientific Validity)

The Issue: At high concentrations, CBE loses specificity and can inhibit GBA2 (non-lysosomal


-glucosylceramidase) and lysosomal 

-glucosidase.[1][3][7] This confounds data interpretation.
Mechanistic Visualization

The diagram below illustrates the specific pathway CBE targets to induce pathology, and where off-target effects occur.

CBE_Mechanism CBE Conduritol B Epoxide (Inhibitor) GCase GCase (GBA1) (Lysosomal) CBE->GCase Irreversible Inhibition (Primary Target) GBA2 GBA2 (Non-Lysosomal) CBE->GBA2 Off-Target Inhibition (High Dose Only) GlcCer Glucosylceramide (Accumulation) GCase->GlcCer Blocks Degradation GlcSph Glucosylsphingosine (Accumulation) GCase->GlcSph Blocks Degradation AlphaSyn Alpha-Synuclein Aggregation GlcCer->AlphaSyn Stabilizes Oligomers Inflam Neuroinflammation (Microgliosis) GlcSph->Inflam Toxic to Neurons AlphaSyn->Inflam Feedback Loop

Figure 1: Mechanism of Action. CBE primarily inhibits lysosomal GCase. Note that GBA2 inhibition (yellow) is a potential confounder at high doses, but GCase inhibition (blue) is the driver of the lipid accumulation (green) and subsequent neurotoxicity (red).

Troubleshooting Protocol

1. Dose Titration for Specificity

  • Studies (Artola et al.) suggest a therapeutic window exists. At 100 mg/kg , GBA2 is partially inhibited.[8]

  • Solution: If GBA2 specificity is critical for your hypothesis, use cyclophellitol derivatives (more specific probes) or lower the CBE dose to 25–50 mg/kg , accepting a slower disease progression.

2. Control Groups

  • Always include a vehicle-treated control (PBS).

  • Consider a genetic control (heterozygous Gba knockout) if available, to compare chemical vs. genetic phenotype.

Summary of Experimental Specifications
ParameterRecommendationRationale
Strain C57BL/6Standard background; consistent BBB permeability.
Route Intraperitoneal (IP)Systemic delivery ensures peripheral and CNS inhibition (CBE crosses BBB).
Frequency Daily (q.d.)CBE is a "suicide inhibitor" but enzyme turnover requires daily re-dosing.
Safety Fume HoodCBE is an alkylating agent. Handle with cytotoxic precautions.
Endpoint 20% Weight LossHumane endpoint usually reached before spontaneous death.
References
  • Vardi, A., et al. (2016). Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease. The Journal of Pathology. [Link]

  • Mus, L., et al. (2019). Conduritol B epoxide (CBE) induction of synucleinopathy in the striatum. Neurobiology of Disease. [Link]

  • Artola, M., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal. [Link]

  • Manning-Boğ, A. B., et al. (2009). Alpha-synuclein accumulates in Gaucher disease models. Neurotoxicology. [Link]

Sources

Troubleshooting

Technical Support Center: Confirming Covalent Enzyme Modification by Conduritol B Epoxide (CBE)

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into confirming the covalent modification of enzymes by Conduri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into confirming the covalent modification of enzymes by Conduritol B Epoxide (CBE), a potent, mechanism-based irreversible inhibitor of many β-glucosidases.[1] This document is structured to anticipate the challenges you may encounter, offering not just protocols but the rationale behind them, alongside robust troubleshooting advice.

I. Foundational Knowledge: Understanding CBE and Covalent Inhibition

Before delving into experimental confirmation, it's crucial to understand the mechanism of CBE. As a mechanism-based inhibitor, CBE forms a stable, covalent bond with the catalytic nucleophile of the target enzyme, leading to its irreversible inactivation.[1] This characteristic is fundamental to its use in creating cellular and animal models for conditions like Gaucher disease.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is Conduritol B Epoxide (CBE) and how does it work?

A1: Conduritol B Epoxide (CBE) is an epoxide that acts as a mechanism-based, irreversible inhibitor of certain glycosidases, particularly β-glucosidases.[2][3][4] Its structure allows it to enter the enzyme's active site where it is protonated by a catalytic acid residue. This "activates" the epoxide ring, making it susceptible to nucleophilic attack by a key catalytic residue (often a glutamate or aspartate). This attack results in the formation of a stable covalent bond between CBE and the enzyme, rendering the enzyme permanently inactive.[5][6]

Q2: What is the difference between covalent and non-covalent inhibition?

A2: The primary difference lies in the nature of the bond formed between the inhibitor and the enzyme.

  • Non-covalent inhibitors bind reversibly to the enzyme through weaker interactions like hydrogen bonds, ionic bonds, and van der Waals forces. Their effect can be overcome, for instance, by increasing the substrate concentration.[7]

  • Covalent inhibitors , like CBE, form a strong, stable covalent bond with the enzyme.[7][8] This is often an irreversible process, meaning the enzyme's activity cannot be restored by simply removing the inhibitor.[4][7] Restoration of function typically requires the synthesis of new enzyme molecules.[9]

Q3: Why is it critical to confirm covalent modification?

A3: Confirmation is essential for several reasons:

  • Mechanism of Action (MoA) Validation: It verifies that your compound works as designed, which is a cornerstone of drug development.

  • Selectivity and Off-Target Effects: While CBE is a potent inhibitor of enzymes like glucocerebrosidase (GBA), it can also interact with other glycosidases at higher concentrations.[2][3][4] Confirming covalent modification on your intended target versus off-targets is crucial for interpreting phenotypic outcomes and assessing potential toxicity.[10][11]

  • Structure-Activity Relationship (SAR) Studies: In drug discovery, confirming covalent engagement helps to build robust SAR models, guiding the design of more potent and selective inhibitors.[12]

II. The Confirmation Workflow: A Multi-Pronged Approach

No single experiment can definitively prove covalent modification. A rigorous confirmation strategy relies on a combination of techniques that provide orthogonal (i.e., independent and complementary) evidence. The core workflow involves demonstrating a loss of enzyme activity that is time-dependent and irreversible, coupled with biophysical methods to directly observe the covalent adduct.

Caption: Workflow for confirming covalent enzyme modification.

III. Experimental Guides & Troubleshooting

This section provides detailed protocols and troubleshooting for the key experimental techniques.

A. Enzyme Activity Assays: Proving Irreversibility

The first line of evidence comes from enzyme kinetics. Unlike reversible inhibitors, where inhibition is instantaneous, covalent inhibitors display time-dependent inhibition.[13][14]

Protocol 1: Time-Dependent Inhibition Assay
  • Preparation: Prepare enzyme and CBE solutions in a suitable assay buffer. Ensure the buffer does not contain components that could react with CBE.

  • Incubation: Create a reaction matrix by pre-incubating the enzyme with various concentrations of CBE for different lengths of time (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO) without CBE.

  • Initiate Reaction: At the end of each incubation period, add a saturating concentration of a fluorogenic or chromogenic substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the reaction progress over time using a plate reader.

  • Analysis: Plot the initial reaction velocity against the pre-incubation time for each CBE concentration. A decrease in velocity with increasing incubation time is indicative of time-dependent inhibition.

Protocol 2: Irreversibility "Jump Dilution" Assay

This is the gold standard for demonstrating irreversibility. The goal is to show that once the enzyme is inhibited, its activity does not recover even after the free inhibitor is removed.

  • Inactivation Step: Incubate the enzyme with a concentration of CBE sufficient to cause >90% inhibition (determined from Protocol 1). Also, prepare a control sample with the enzyme and vehicle.

  • Dilution Step: After a set incubation time (e.g., 60 minutes), rapidly dilute both the CBE-treated sample and the control sample at least 100-fold into fresh assay buffer. This "jump dilution" reduces the concentration of free CBE to a non-inhibitory level.

  • Activity Measurement: Immediately after dilution, add the substrate and monitor enzyme activity over an extended period (e.g., several hours).

  • Analysis: Compare the activity of the CBE-treated sample to the control. If the inhibition is irreversible, the activity of the CBE-treated enzyme will not recover over time.

Kinetic Parameter Determination

For irreversible inhibitors, the potency is not described by an IC50 value but by the second-order rate constant kinact/KI .[13] This parameter reflects the efficiency of inactivation.[15]

ParameterDefinitionHow to Determine
KI Inhibitor affinity constant. Represents the concentration of inhibitor that gives half-maximal inactivation rate.Determined from the plot of kobs vs. [Inhibitor].
kinact Maximum rate of inactivation. The rate of inactivation at a saturating concentration of the inhibitor.Determined from the plot of kobs vs. [Inhibitor].
kobs Observed rate of inactivation. The pseudo-first-order rate constant at a given inhibitor concentration.Calculated by fitting the data from the time-dependent inhibition assay to a one-phase exponential decay equation.
kinact/KI Second-order rate constant of inactivation. The most important parameter for comparing the potency of irreversible inhibitors.Calculated from the determined kinact and KI values.
Troubleshooting Enzyme Assays
IssuePossible Cause(s)Recommended Solution(s)
No time-dependent inhibition observed. 1. CBE is inactive/degraded.2. Incubation time is too short.3. Enzyme concentration is too high.1. Use a fresh stock of CBE. Check for proper storage.2. Extend the pre-incubation times.3. Reduce the enzyme concentration to ensure inhibitor is in excess.
Activity recovers in the jump dilution assay. 1. Inhibition is reversible, not covalent.2. The dilution factor was insufficient to eliminate the effect of free inhibitor.1. The compound may be a slow, tight-binding reversible inhibitor.[16]2. Increase the dilution factor (e.g., to 1000-fold).
High variability in kinetic data. 1. Pipetting errors.2. Unstable enzyme or substrate.3. Assay conditions are not optimized (pH, temperature).1. Use calibrated pipettes and proper technique.2. Check the stability of reagents over the assay duration.3. Optimize and standardize all assay conditions.
B. Mass Spectrometry: Direct Detection of the Adduct

Mass spectrometry (MS) provides direct physical evidence of a covalent bond by detecting the mass increase of the protein or a peptide after modification.[17][18]

Caption: Mass spectrometry workflow for covalent adduct analysis.
Protocol 3: Intact Protein and Peptide Mapping MS
  • Sample Preparation: Incubate the purified enzyme with an excess of CBE for a sufficient time to achieve high occupancy. Include a vehicle-treated control. Quench the reaction if necessary and remove excess, unbound CBE using a desalting column or buffer exchange.

  • Intact Protein Analysis: Analyze both the treated and control samples by liquid chromatography-mass spectrometry (LC-MS). Look for a new peak in the deconvoluted mass spectrum of the treated sample corresponding to [Mass of Protein + Mass of CBE].[19]

  • Proteolytic Digestion: Reduce, alkylate, and digest the protein samples with a protease like trypsin.

  • Peptide Mapping (LC-MS/MS): Analyze the resulting peptide mixtures by LC-MS/MS. Compare the peptide maps of the treated and control samples.

  • Data Analysis: Use proteomics software to search for peptides in the treated sample that have a mass shift corresponding to the addition of CBE.[20] The MS/MS fragmentation data for that peptide will then be used to identify the specific amino acid residue that has been modified.[21]

Troubleshooting Mass Spectrometry
IssuePossible Cause(s)Recommended Solution(s)
No mass shift observed in intact protein analysis. 1. Low modification stoichiometry (occupancy).2. The modified protein is insoluble or unstable.3. Instrument resolution is insufficient.1. Increase CBE concentration or incubation time. Optimize reaction pH.2. Check for precipitation after incubation. Adjust buffer conditions.3. Use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR).
Cannot identify the modified peptide. 1. The modified peptide is too large, too small, or too hydrophilic/hydrophobic to be detected.2. Incomplete digestion.3. The modification is labile and lost during analysis.1. Try a different protease (e.g., Glu-C, chymotrypsin) to generate different peptides.2. Optimize digestion conditions (enzyme:protein ratio, time).3. Use a "softer" ionization or fragmentation method if available.
Ambiguous identification of the modified residue. 1. Insufficient MS/MS fragmentation.2. The peptide contains multiple potential nucleophilic residues.1. Optimize collision energy (CID/HCD) or use an alternative fragmentation method (ETD/ECD).2. Site-directed mutagenesis of suspected residues can confirm the modification site.
C. X-Ray Crystallography: Visualizing the Bond

The ultimate confirmation is to visualize the covalent bond in a high-resolution crystal structure of the enzyme-inhibitor complex.[22][23] This provides unequivocal proof of the bond's existence, its location, and the specific atoms involved.

Protocol 4: Crystallization of the Covalent Complex

There are two main approaches:

  • Co-crystallization:

    • Incubate the purified protein with CBE to form the covalent complex in solution.

    • Re-purify the complex to ensure homogeneity.

    • Set up crystallization trials with the purified complex.

  • Crystal Soaking:

    • Grow crystals of the apo-enzyme (unmodified).

    • Prepare a "soaking solution" containing CBE, typically dissolved in a cryo-protectant solution compatible with the crystals.

    • Transfer the apo-crystals into the soaking solution for a defined period (minutes to hours) to allow CBE to diffuse in and react.[24][25]

    • Flash-freeze the crystal and collect diffraction data.

Troubleshooting Crystallography
IssuePossible Cause(s)Recommended Solution(s)
The protein-CBE complex won't crystallize. 1. The complex is not homogenous (mixture of apo and modified protein).2. Covalent modification induces conformational changes that are not conducive to crystallization.1. Ensure complete modification via MS before setting up trays. Re-purify the complex.2. Screen a wider range of crystallization conditions. Try different protein constructs.
No electron density for the inhibitor is observed after soaking. 1. CBE did not diffuse into the crystal or react.2. Soaking time was too short or CBE concentration too low.3. The reaction is very slow in the crystalline state.1. Confirm that the active site is accessible in the crystal lattice.2. Systematically increase soaking time and/or CBE concentration.3. Switch to the co-crystallization approach.
Electron density is ambiguous or shows partial occupancy. 1. Incomplete reaction within the crystal.2. Radiation damage to the inhibitor.1. Increase soaking time. Collect data from multiple crystals.2. Minimize X-ray exposure time and collect data at cryogenic temperatures.

IV. Conclusion and Best Practices

Confirming the covalent modification of an enzyme by CBE is a multi-step process that requires a convergence of evidence from biochemical and biophysical techniques. By systematically applying the principles of time-dependent inhibition, irreversibility assays, mass spectrometry, and X-ray crystallography, researchers can build an unassailable case for the covalent mechanism of their inhibitor.

Key Takeaways:

  • Start with Kinetics: Always begin by demonstrating time-dependent and irreversible inhibition through activity assays.

  • Demand Direct Evidence: Use mass spectrometry to directly observe the mass adduct and pinpoint the site of modification.

  • Visualize for Ultimate Proof: When feasible, solve the crystal structure of the complex to provide a definitive, atomic-level picture of the covalent bond.

  • Troubleshoot Systematically: When experiments fail, use the troubleshooting guides to methodically diagnose and solve the problem. Each unexpected result is an opportunity to better understand your system.

V. References

  • Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(9), 1944-1959. Available at: [Link]

  • Gloster, T. M., & Vocadlo, D. J. (2012). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology, 22(12), 1572-1590. Available at: [Link]

  • Witte, M. D., et al. (2010). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society, 132(40), 14261-14273. Available at: [Link]

  • Schroeder, G. K., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. Available at: [Link]

  • Joseph, R., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 82-96. Available at: [Link]

  • Tang, B., Gladysheva, T., & Lang, P. (2024). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS Discovery, 29(9), 100250. Available at: [Link]

  • Antão, C., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1993. Available at: [Link]

  • Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. Available at: [Link]

  • London, N., et al. (2014). Covalent targeting of a promiscuous cysteine in the protein kinase C-related kinase PRK1. Journal of the American Chemical Society, 136(22), 7845-7853. Available at: [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. Available at: [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Targeted covalent inhibitors: a new paradigm for kinase drug discovery. Future Medicinal Chemistry, 2(6), 949-966. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Inhibitory Effects of (-)-Conduritol B Epoxide and Cyclophellitol

For researchers in glycoscience and drug development, the selection of appropriate chemical tools is paramount for elucidating enzyme function and validating therapeutic targets. Among the arsenal of glycosidase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in glycoscience and drug development, the selection of appropriate chemical tools is paramount for elucidating enzyme function and validating therapeutic targets. Among the arsenal of glycosidase inhibitors, (-)-Conduritol B epoxide (CBE) and cyclophellitol stand out as potent, mechanism-based inactivators. While both are instrumental in studying β-glucosidases, particularly glucocerebrosidase (GBA), their subtle yet significant differences in potency and selectivity have profound implications for experimental design and data interpretation. This guide provides an in-depth comparison of their inhibitory profiles, supported by experimental data and protocols, to empower researchers to make informed decisions for their specific applications.

The Mechanism: Covalent and Irreversible Inhibition

Both CBE and cyclophellitol are classified as mechanism-based irreversible inhibitors.[1][2] Their efficacy stems from their structural similarity to the natural glucose substrate, allowing them to enter the enzyme's active site. The key feature of both molecules is a strained epoxide ring.[1][2] Within the acidic microenvironment of the glycosidase active site, the catalytic acid residue protonates the epoxide oxygen, activating it for nucleophilic attack by the enzyme's catalytic nucleophile (an aspartate or glutamate residue). This attack results in the formation of a stable, covalent ester linkage between the inhibitor and the enzyme, rendering the enzyme permanently inactive.[1][2] This process mimics the formation of the transient glycosyl-enzyme intermediate during normal catalysis but prevents the subsequent hydrolysis step.[2]

G Enzyme GBA Catalytic Nucleophile (e.g., Glu340) EI_Complex Reversible Michaelis Complex (E-I) Enzyme->EI_Complex Binding Inhibitor Inhibitor (CBE or Cyclophellitol) Inhibitor->EI_Complex Covalent_Adduct Irreversibly Inactivated Enzyme (Covalent E-I Adduct) EI_Complex->Covalent_Adduct

Caption: Mechanism of irreversible inhibition by epoxide-containing compounds.

Head-to-Head Comparison: Potency and Selectivity

While sharing a common mechanism, CBE and cyclophellitol exhibit crucial differences in their interaction with GBA and other glycosidases.

Inhibitory Potency Against Glucocerebrosidase (GBA)

Cyclophellitol is consistently reported to be a more potent inhibitor of GBA than CBE.[1][3] This enhanced potency is attributed to its structure being a closer mimic of the β-glucose substrate.[2][4] In vivo studies in mice have shown that a single administration of cyclophellitol can cause maximal inhibition of GBA within 30 minutes, with the effect lasting for 2-4 days.[3] In contrast, inducing a similar Gaucher's-like phenotype with CBE often requires repetitive injections.[3]

The inhibitory potential of these compounds is quantified by parameters like the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific experimental conditions, while the Ki is an intrinsic measure of the inhibitor's binding affinity.[5][6] For irreversible inhibitors, the IC50 is also time-dependent, reflecting the covalent nature of the interaction.

InhibitorTarget EnzymeParameterValue (µM)Incubation TimeSource
(-)-Conduritol B Epoxide Recombinant Human GBAIC5026.630 min[1]
Recombinant Human GBAIC502.30180 min[1]
Human GBAKi166 ± 57N/A[7]
Human GBA (in Hek293T cells)IC5044.124 hr[1]
Cyclophellitol Almond β-glucosidaseIC50~4.5 (0.8 µg/ml)N/A[8]
Human GBA-Qualitatively more potent than CBE-[1][3]
Selectivity Profile: The Critical Distinction

The most significant difference for experimental design is the selectivity of these inhibitors. While both are used to model Gaucher disease, which is caused by GBA deficiency, their off-target effects differ substantially.[9][10]

(-)-Conduritol B Epoxide has been shown to have a reasonable window of selectivity for GBA.[1][4] While it can inhibit other glycosidases, it does so at significantly higher concentrations. The major off-targets are the non-lysosomal glucosylceramidase (GBA2) and the lysosomal α-glucosidase (GAA).[1][4] This makes CBE a suitable tool for generating cellular and animal models that are more specific to GBA deficiency.[1][11]

Cyclophellitol , being a more faithful glucose mimic, unfortunately, inactivates both GBA and GBA2 with nearly equal affinity.[1][4] This lack of selectivity makes it unsuitable for creating a genuine Gaucher disease-like model, as the concurrent inhibition of GBA2 can confound experimental results.[1][4]

InhibitorTarget EnzymeIC50 (µM) in Hek293T cells
(-)-Conduritol B Epoxide GBA (Target) 44.1
GBA2 (Off-target)890
GAA (Off-target)9550
GANAB (Off-target)4700
GUSB (Off-target)6470
Cyclophellitol GBA (Target) Inhibits with high affinity
GBA2 (Off-target)Inhibits with equal affinity to GBA

Data sourced from a comparative in vivo target engagement study.[1]

Experimental Protocols for Inhibitor Evaluation

To empirically determine and compare the inhibitory potency of compounds like CBE and cyclophellitol, a standardized in vitro enzyme inhibition assay is essential.

Protocol: In Vitro Determination of IC50 for GBA Inhibitors

This protocol is designed to measure the inhibition of recombinant human GBA using a fluorogenic substrate. The key principle is that the enzyme cleaves the substrate, releasing a fluorescent molecule, and the rate of fluorescence increase is proportional to enzyme activity.

Rationale for Key Steps:

  • McIlvaine Buffer (pH 5.2): This buffer system mimics the acidic environment of the lysosome, where GBA is optimally active.

  • Detergents (Taurocholate/Triton X-100): These are crucial for solubilizing the lipid substrate and ensuring optimal enzyme activity.[1]

  • Pre-incubation: For irreversible inhibitors like CBE and cyclophellitol, a pre-incubation step of the enzyme and inhibitor (without substrate) is critical. This allows time for the covalent modification to occur, providing a more accurate measure of inhibitory potency.

Materials:

  • Recombinant human GBA

  • Inhibitor stock solutions (CBE or cyclophellitol in DMSO or appropriate buffer)

  • McIlvaine Buffer (Citrate-Phosphate), pH 5.2

  • Assay Buffer: McIlvaine Buffer containing 0.2% Sodium Taurocholate and 0.1% Triton X-100

  • Substrate: 4-Methylumbelliferyl β-D-glucopyranoside (4-MUG) stock solution

  • Stop Solution: 0.5 M Glycine-NaOH, pH 10.4

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor (e.g., 10 concentrations) in Assay Buffer. Include a "no inhibitor" control (vehicle only, e.g., DMSO).

  • Enzyme Preparation: Dilute the recombinant human GBA to the desired working concentration in ice-cold Assay Buffer.

  • Pre-incubation: In the wells of the 96-well plate, add 25 µL of each inhibitor concentration (or vehicle). Add 25 µL of the diluted enzyme solution to each well.

  • Initiate Inactivation: Mix gently and incubate the plate at 37°C for a defined period (e.g., 30 or 60 minutes) to allow for covalent inhibition.

  • Start Reaction: Add 50 µL of the 4-MUG substrate (pre-warmed to 37°C) to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or below its Km value.

  • Reaction Incubation: Incubate the plate at 37°C for 15-30 minutes. The reaction time should be optimized to ensure the "no inhibitor" control remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding 100 µL of Stop Solution to each well. The basic pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product.

  • Read Fluorescence: Measure the fluorescence intensity on a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of a "no enzyme" blank from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Fluorescence_inhibitor / Fluorescence_vehicle)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_workflow IC50 Determination Workflow p1 Prepare Serial Dilution of Inhibitor p2 Add Inhibitor and GBA Enzyme to 96-well Plate p1->p2 p3 Pre-incubate at 37°C (e.g., 30 min) p2->p3 p4 Add 4-MUG Substrate to Initiate Reaction p3->p4 p5 Incubate at 37°C (e.g., 20 min) p4->p5 p6 Add Stop Solution p5->p6 p7 Read Fluorescence (Ex: 365nm, Em: 445nm) p6->p7 p8 Calculate % Inhibition & Plot Dose-Response Curve p7->p8 p9 Determine IC50 Value p8->p9

Caption: Experimental workflow for determining IC50 values.

Conclusion and Recommendations

The choice between (-)-Conduritol B epoxide and cyclophellitol hinges entirely on the specific research question.

  • For creating a selective in vivo or in vitro model of Gaucher disease , where the primary goal is to study the consequences of GBA deficiency with minimal confounding factors, (-)-Conduritol B epoxide is the superior choice .[1][4] Its demonstrated selectivity window allows for the targeted inhibition of GBA, provided that concentrations are carefully chosen to avoid significant off-target effects on GBA2 and GAA.[1]

  • Cyclophellitol , due to its high potency, can be an excellent tool for applications where broad and potent inhibition of β-glucosidases is desired, such as in activity-based protein profiling (ABPP) when used as a scaffold for probes.[12][13] However, researchers must be aware of its lack of selectivity between GBA and GBA2 .[1][4] Using cyclophellitol to model Gaucher disease is not recommended, as the resulting phenotype cannot be attributed solely to the loss of GBA function.

References

  • Atsumi, S., Iinuma, H., Nosaka, C., & Umezawa, K. (1991). Inhibition of glucocerebrosidase and induction of neural abnormality by cyclophellitol in mice. The Journal of Antibiotics, 44(12), 1579-85. Available at: [Link]

  • Artola, M., Kuo, C. L., van der Marel, G. A., Aerts, J. M. F. G., & Overkleeft, H. S. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(7), 1347-1362. Available at: [Link]

  • Grabowski, G. A., Dinur, T., Osiecki, K. M., Kruse, J. R., Legler, G., & Gatt, S. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of Biological Chemistry, 261(18), 8263-9. Available at: [Link]

  • Wu, L., Armstrong, Z., Schröder, S. P., de Boer, C., Artola, M., Aerts, J. M. F. G., ... & Davies, G. J. (2020). Epi-Cyclophellitol Cyclosulfate, a Mechanism-Based Endoplasmic Reticulum α-Glucosidase II Inhibitor, Blocks Replication of SARS-CoV-2 and Other Coronaviruses. Journal of the American Chemical Society, 142(47), 20021-20029. Available at: [Link]

  • Kuo, C. L., Artola, M., van der Marel, G. A., Aerts, J. M. F. G., & Overkleeft, H. S. (2019). Functionalized cyclophellitols are selective glucocerebrosidase inhibitors and induce a bona fide neuropathic Gaucher model in zebrafish. White Rose Research Online. Available at: [Link]

  • ResearchGate. (n.d.). Structure of cyclophellitol, cyclophellitol-aziridine and conduritol B epoxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of inactivation by conduritol B-epoxide. Retrieved from [Link]

  • Wu, L., Armstrong, Z., Adpressa, D. A., Schröder, S. P., de Boer, C., Artola, M., ... & Davies, G. J. (2020). Glycosylated cyclophellitol-derived activity-based probes and inhibitors for cellulases. Chemical Science, 11(29), 7515-7521. Available at: [Link]

  • Artola, M., Kuo, C. L., Aerts, J. M. F. G., & Overkleeft, H. S. (2020). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society, 142(32), 13635-13651. Available at: [Link]

  • Kallemeijn, W. W., Li, K. Y., Witte, M. D., van der Marel, G. A., Aerts, J. M. F. G., & Overkleeft, H. S. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS journal, 286(7), 1347–1362. Available at: [Link]

  • Practical Self-Reliance. (n.d.). What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions?. Retrieved from [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclophellitol. Retrieved from [Link]

  • ResearchGate. (n.d.). Twenty cyclophellitol analogues studied in this paper for their inhibitory activity against human retaining α‐glucosidases. Retrieved from [Link]

  • Jiang, J., van der Marel, G. A., Aerts, J. M. F. G., & Overkleeft, H. S. (2016). Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated cyclophellitol aziridines. Chemical Communications, 52(42), 6933-6936. Available at: [Link]

  • Kaewpiboon, C., Lirdprapamongkol, K., Srisomsap, C., Winayanuwattikun, P., Yongvanich, T., Svasti, J., ... & Assavalapsakul, W. (2012). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Journal of Ethnopharmacology, 141(2), 606-12. Available at: [Link]

  • Artola, M., Wu, L., Ferraz, M. J., van der Marel, G. A., Aerts, J. M. F. G., & Overkleeft, H. S. (2017). 1,6-Cyclophellitol Cyclosulfates: A New Class of Irreversible Glycosidase Inhibitor. ACS Central Science, 3(7), 740-748. Available at: [Link]

  • ResearchGate. (n.d.). Apparent IC 50 Values and Inhibitory Constants (K i ) for in Vitro Inhibition of α-and β-Glucosidase Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). A Preparation and Screening Strategy for Glycosidase Inhibitors. Retrieved from [Link]

  • van den Berg, R. J. B. H. N., Witte, M. D., van der Marel, G. A., & Overkleeft, H. S. (2021). An Orthogonally Protected Cyclitol for the Construction of Nigerose- and Dextran-Mimetic Cyclophellitols. The Journal of Organic Chemistry, 86(24), 17953-17962. Available at: [Link]

  • Cincinnati Children's Hospital Medical Center. (2020). Breaking Down the Build-Up: Enhancing Brain GCase in Gaucher Disease. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Selective α-Glucosidase Inhibitors via Virtual Screening with Machine Learning. Retrieved from [Link]

  • Wu, L., Armstrong, Z., Schröder, S. P., de Boer, C., Artola, M., Aerts, J. M. F. G., ... & Davies, G. J. (2020). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. White Rose Research Online. Available at: [Link]

  • Frontiers. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Retrieved from [Link]

  • CheckRare. (2025). Plans for a Phase 3 Clinical Trial Evaluating FLT201 in Patients With Gaucher Disease. Retrieved from [Link]

  • Pandey, S., Sree, A., Dash, S. S., & Sethi, D. P. (2013). A novel method for screening beta-glucosidase inhibitors. BMC Microbiology, 13, 59. Available at: [Link]

  • Leiden University. (n.d.). Cyclophellitol analogues for profiling of exo- and endo-glycosidases. Retrieved from [Link]

  • Wu, L., Armstrong, Z., Schröder, S. P., de Boer, C., Artola, M., Aerts, J. M. F. G., ... & Davies, G. J. (2020). An overview of activity-based probes for glycosidases. White Rose Research Online. Available at: [Link]

  • Atsumi, S., Iinuma, H., Nosaka, C., & Umezawa, K. (1990). Biological activities of cyclophellitol. The Journal of Antibiotics, 43(12), 1579-85. Available at: [Link]

  • Grabowski, G. A., Osiecki-Newman, K., & Dinur, T. (1985). Gaucher disease types 1, 2, and 3: differential mutations of the acid beta-glucosidase active site identified with conduritol B epoxide derivatives and sphingosine. American Journal of Human Genetics, 37(3), 499-510. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of (-)-Conduritol B Epoxide as a Selective β-Glucosidase Inhibitor

This guide provides an in-depth technical comparison and validation framework for (-)-Conduritol B Epoxide (CBE), a widely utilized tool compound for studying β-glucosidases. We will move beyond simple catalog data, focu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for (-)-Conduritol B Epoxide (CBE), a widely utilized tool compound for studying β-glucosidases. We will move beyond simple catalog data, focusing on the mechanistic rationale and experimental systems required to authoritatively validate its performance against relevant alternatives. This document is intended for researchers in enzymology, cell biology, and drug development who require a nuanced understanding of how to select and deploy glycosidase inhibitors effectively.

Introduction: The Critical Role of β-Glucosidase Selectivity

β-Glucosidases are a broad class of enzymes that hydrolyze β-glycosidic bonds, playing crucial roles in processes ranging from cellulose degradation in plants to the breakdown of complex glycolipids in human lysosomes.[1][2] In human physiology, the lysosomal enzyme glucocerebrosidase (GBA1) is of paramount importance. Its deficiency leads to Gaucher disease, the most common lysosomal storage disorder, and is a major genetic risk factor for Parkinson's disease.[3][4]

Consequently, inhibitors of GBA1 are invaluable research tools for creating cellular and animal models of these diseases.[3][5] However, the utility of any inhibitor is dictated by its selectivity. The human genome encodes other β-glucosidases, such as the non-lysosomal GBA2 and the cytosolic GBA3, which have distinct physiological roles.[3][6] Cross-reactivity can lead to confounding off-target effects, muddying experimental interpretation. Therefore, rigorous validation of an inhibitor's selectivity profile is not just a preliminary check; it is the foundation of robust and translatable research.

(-)-Conduritol B Epoxide: A Mechanism-Based Covalent Inhibitor

(-)-Conduritol B Epoxide (CBE) is a potent, active-site-directed irreversible inhibitor of retaining β-glucosidases.[1][5] Its efficacy stems from its structural similarity to the D-glucose core of natural substrates, allowing it to be recognized by the enzyme's active site.

Mechanism of Irreversible Inhibition: The key to CBE's action is its strained epoxide ring. Within the catalytic pocket of a retaining β-glucosidase like GBA1, the enzyme's catalytic nucleophile (a glutamate residue, e.g., Glu340 in GBA1) performs a nucleophilic attack on one of the epoxide carbons.[4] This attack opens the ring and forms a stable, covalent ester bond between the inhibitor and the enzyme, leading to its irreversible inactivation.[4][5][7] This "mechanism-based" inactivation is time- and concentration-dependent and is a hallmark of this class of inhibitors.[1][7]

G cluster_1 cluster_2 Enzyme GBA1 Active Site (Catalytic Nucleophile: Glu-COO⁻) Intermediate Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Intermediate Binding CBE (-)-Conduritol B Epoxide CBE->Intermediate Covalent_Adduct Covalently Inactivated Enzyme (Stable Ester Linkage) Intermediate->Covalent_Adduct Nucleophilic Attack (Irreversible)

Caption: Mechanism of GBA1 inactivation by (-)-Conduritol B Epoxide.

Performance Comparison: CBE vs. Alternative Inhibitors

To validate CBE, its performance must be benchmarked against other common β-glucosidase inhibitors. A crucial alternative is Cyclophellitol , another potent mechanism-based inhibitor that is a closer structural mimic of glucose.[3][4] We also consider Isofagomine , which represents a different class of reversible, competitive inhibitors.[5][8]

The following table summarizes inhibitory potency (IC50) data, providing a clear view of selectivity across key human glycosidases. Lower IC50 values denote higher potency.

Enzyme Target(-)-Conduritol B Epoxide (CBE) IC50 (µM)Cyclophellitol IC50 (µM)Isofagomine
GBA1 (Target) 0.59 [5]0.063 [5]Potent Reversible Inhibitor[5]
GBA2 (Off-Target)315[5]0.154[5]-
GAA (α-glucosidase)249[5]> 10[5]Weak Inhibitor (IC50 = 1 mM)[5]
GANAB (α-glucosidase II)2900[5]> 10[5]Weak Inhibitor (IC50 ≈ 200 µM)[5]
GUSB (β-glucuronidase)857[5]> 10[5]-

Expert Interpretation:

  • Potency: Cyclophellitol is approximately 10-fold more potent against the target enzyme GBA1 than CBE.[5]

  • Selectivity (GBA1 vs. GBA2): This is the most critical comparison. CBE displays a selectivity ratio (IC50 GBA2 / IC50 GBA1) of over 500, making it a highly selective tool for distinguishing GBA1 from GBA2 activity.[5] In stark contrast, Cyclophellitol inhibits GBA1 and GBA2 with nearly equal affinity, rendering it unsuitable for creating selective GBA1-deficient models.[3][9]

  • Selectivity (vs. α-Glucosidases): Both CBE and Cyclophellitol show weak inhibition of the tested α-glucosidases (GAA, GANAB), indicating good selectivity over these off-targets.[5]

This data empirically validates CBE as the superior choice when the specific inhibition of lysosomal GBA1, and not GBA2, is the experimental goal.

Experimental Validation Protocols

Trustworthy validation requires robust, well-controlled experiments. Below is a detailed protocol for determining the IC50 value of an inhibitor against β-glucosidase, a foundational experiment for generating the comparative data shown above.

Protocol: In Vitro β-Glucosidase Inhibition Assay (IC50 Determination)

This protocol is based on a colorimetric assay using p-nitrophenyl-β-D-glucopyranoside (pNPG) as a substrate, which upon hydrolysis by β-glucosidase, releases p-nitrophenol, a yellow chromophore detectable at 405 nm.[10][11]

A. Materials & Reagents:

  • Recombinant human β-glucosidase (GBA1)

  • Assay Buffer: e.g., 50 mM citrate/phosphate buffer, pH 5.5

  • Substrate: p-nitrophenyl-β-D-glucopyranoside (pNPG)

  • Inhibitor Stock: (-)-Conduritol B Epoxide (CBE) dissolved in DMSO or water

  • Stop Solution: e.g., 0.5 M Sodium Carbonate (Na₂CO₃)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

B. Experimental Workflow:

G prep 1. Reagent Preparation - Serial dilution of CBE - Prepare Enzyme & Substrate solutions incubate 2. Pre-incubation - Add Enzyme and CBE to plate - Incubate (e.g., 30 min at 37°C) prep->incubate reaction 3. Initiate Reaction - Add pNPG Substrate to all wells incubate->reaction incubate2 4. Reaction Incubation - Incubate (e.g., 20 min at 37°C) reaction->incubate2 stop 5. Stop Reaction - Add Stop Solution (e.g., Na₂CO₃) incubate2->stop read 6. Read Plate - Measure Absorbance at 405 nm stop->read analyze 7. Data Analysis - Plot % Inhibition vs. [CBE] - Fit to sigmoidal curve to find IC50 read->analyze

Caption: Workflow for IC50 determination of a β-glucosidase inhibitor.

C. Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point, 2-fold serial dilution of CBE in Assay Buffer from your concentrated stock. Also prepare a "no inhibitor" control (buffer only).

  • Assay Plate Setup:

    • Add 20 µL of each inhibitor dilution to triplicate wells of the 96-well plate.

    • Add 20 µL of Assay Buffer to the "no inhibitor" (100% activity) and "no enzyme" (blank) control wells.

  • Enzyme Addition & Pre-incubation:

    • Add 60 µL of β-glucosidase solution (at a pre-determined optimal concentration) to all wells except the "no enzyme" blanks.

    • Causality Check: For irreversible inhibitors like CBE, a pre-incubation step is critical . This allows time for the covalent modification to occur before the substrate is introduced. A typical time is 30 minutes at 37°C.

    • Mix gently and incubate the plate.

  • Reaction Initiation:

    • Add 20 µL of pNPG substrate solution to all wells to start the reaction. The final volume is now 100 µL.

  • Reaction Incubation: Incubate the plate for a fixed time (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of product formation.

  • Reaction Termination: Add 100 µL of Stop Solution to all wells. This raises the pH, stopping the enzymatic reaction and maximizing the color of the p-nitrophenolate ion.

  • Measurement: Read the absorbance of the plate at 405 nm.

D. Data Analysis:

  • Correct for Blank: Subtract the average absorbance of the "no enzyme" blank wells from all other readings.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_no_inhibitor))

  • Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of inhibitor that produces 50% inhibition.

Advanced Validation: Activity-Based Protein Profiling (ABPP)

For an authoritative, in-cell or in-vivo validation of target engagement and selectivity, Activity-Based Protein Profiling (ABPP) is the gold standard.[3][4] This technique uses fluorescently-tagged or biotinylated probes that, like CBE, covalently bind to the active site of specific enzymes.

The experimental logic is a competition assay:

  • Treat live cells or animal models with the unlabeled inhibitor (CBE).

  • Lyse the cells/tissues and treat the lysate with a broad-spectrum β-glucosidase activity-based probe (ABP).

  • The ABP will only label active enzyme molecules whose catalytic sites have not been blocked by CBE.

  • Visualize the labeled enzymes via SDS-PAGE and in-gel fluorescence scanning. A decrease in fluorescent signal for a specific enzyme band indicates successful target engagement by CBE.

This method allows for the direct visualization of CBE's effects on GBA1, GBA2, and other potential off-targets simultaneously within a complex biological sample, providing the highest level of validation for its selectivity.[4]

Conclusion

References

  • Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(3), 519-535. Retrieved from [Link]

  • Li, Y., et al. (2020). A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity. Frontiers in Chemistry, 8, 588. Retrieved from [Link]

  • Gloster, T. M., & Vocadlo, D. J. (2012). β-Glucosidases. Sub-cellular biochemistry, 59, 323–353. Retrieved from [Link]

  • Assay Genie. (n.d.). Beta-Glucosidase Activity Assay Kit (BA0018). Assay Genie. Retrieved from [Link]

  • Artola, M., et al. (2019). Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining β-Glucosidase Inhibitors. Chemistry, 25(45), 10691–10699. Retrieved from [Link]

  • Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(3), 519-535. Retrieved from [Link]

  • Withers, S. G., & Williams, L. (2009). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(1), 1-13. Retrieved from [Link]

  • Dinur, T., et al. (1986). Human acid beta-glucosidase. Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. The Journal of biological chemistry, 261(18), 8375–8381. Retrieved from [Link]

  • Yildiz, Y., et al. (2006). β-Glucosidase 2 (GBA2) Activity and Imino Sugar Pharmacology. Journal of Biological Chemistry, 281(49), 37536–37544. Retrieved from [Link]

  • Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(3), 519-535. Retrieved from [Link]

  • Witte, M. D., et al. (2011). From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling. Journal of the American Chemical Society, 133(47), 18932–18935. Retrieved from [Link]

  • Elabscience. (n.d.). β-Glucosidase (β-GC) Activity Assay Kit (E-BC-K822-M). Elabscience. Retrieved from [Link]

  • Isgor, Y. G., et al. (2013). Synthesis of novel mono and bis-indole conduritol derivatives and their α/β-glycosidase inhibitory effects. Bioorganic & medicinal chemistry, 21(1), 134–140. Retrieved from [Link]

Sources

Validation

Structure-Activity Relationship of Conduritol Stereoisomers: A Comparative Guide

Executive Summary This guide provides a technical analysis of conduritol stereoisomers and their epoxide derivatives, focusing on their utility as mechanism-based glycosidase inhibitors.[1] While Conduritol B Epoxide (CB...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of conduritol stereoisomers and their epoxide derivatives, focusing on their utility as mechanism-based glycosidase inhibitors.[1] While Conduritol B Epoxide (CBE) is the industry standard for modeling Gaucher disease via


-glucosidase (GCase) inhibition, this guide objectively compares it against alternative stereoisomers (Conduritol C) and structural analogs (Cyclophellitol). We explore the precise structure-activity relationships (SAR) that dictate enzyme specificity, providing researchers with the data needed to select the correct probe for lysosomal storage disease modeling and enzyme kinetic studies.

Part 1: Structural Classification & Mechanism of Action

The Conduritol Scaffold

Conduritols are cyclic polyols (1,2,3,4-cyclohexanetetrols) that act as transition-state mimics for glycosidases. The stereochemical arrangement of the four hydroxyl groups determines the "sugar mimicry" and, consequently, the target enzyme specificity.

  • Conduritol B: Configured like myo-inositol. Its epoxide derivative mimics the transition state of D-glucose , making it a potent inhibitor of glucosidases.

  • Conduritol C: Configured like allo-inositol. Its derivatives often target galactosidases due to the axial hydroxyl orientation matching the C4 epimer of glucose (galactose).

  • Conduritol A: Configured like muco-inositol. Less commonly used as a standalone drug model but critical for defining SAR boundaries.

Mechanism-Based "Suicide" Inhibition

Conduritol epoxides are affinity labels (active-site directed irreversible inhibitors). They do not merely compete for the active site; they covalently modify it.

The Mechanism:

  • Recognition: The inhibitor binds to the enzyme's active site (mimicking the oxocarbenium ion intermediate).

  • Nucleophilic Attack: A catalytic carboxylate residue (usually Aspartate or Glutamate) in the enzyme's active site attacks the epoxide ring.

  • Covalent Trapping: The epoxide ring opens, forming a stable ester bond with the enzyme.

  • Inactivation: The enzyme is permanently disabled until synthesized de novo.

InhibitionMechanism cluster_legend Mechanism Phase Enzyme Active Enzyme (Nucleophile: Asp/Glu) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + CBE CBE Conduritol B Epoxide (Glucose Mimic) CBE->Complex Transition Epoxide Ring Opening Complex->Transition Nucleophilic Attack DeadEnzyme Covalently Modified Enzyme (Irreversible Ester Bond) Transition->DeadEnzyme Stable Ester Formation

Caption: Kinetic pathway of mechanism-based inhibition by Conduritol B Epoxide.

Part 2: Comparative Performance Analysis (SAR)

Conduritol B Epoxide (CBE) vs. Cyclophellitol

CBE is the gold standard for creating Gaucher Disease (GD) models. However, Cyclophellitol is a more potent, albeit less selective, alternative in certain contexts.

FeatureConduritol B Epoxide (CBE)Cyclophellitol
Primary Target Lysosomal

-Glucosidase (GBA1)
GBA1 & GBA2 (Non-lysosomal)
Mechanism Irreversible Epoxide OpeningIrreversible Epoxide Opening
IC50 (GBA1) ~4.2 - 9.5 µM [1]~0.06 µM (High Potency) [2]
Selectivity Moderate: Selectivity window exists between GBA1 and GBA2.[1]Low: Inhibits GBA1 and GBA2 with nearly equal affinity.
Blood-Brain Barrier Poor penetration (requires high dose/direct injection).Improved penetration profiles in derivatives.
Key Application Specific GBA1 knockdown for Gaucher models.Broad

-glucosidase profiling; Activity-Based Probes.[1][2]

Expert Insight: While Cyclophellitol is a tighter binder (lower IC50), CBE is preferred for GD modeling because it allows for a "therapeutic window" where GBA1 is inhibited without completely abolishing GBA2 activity, which is crucial for distinguishing lysosomal vs. non-lysosomal pathology [3].

Stereochemical Specificity: The "Perfect Match" Rule

The efficacy of conduritol derivatives is strictly governed by the Cahn-Ingold-Prelog configuration of the hydroxyl groups relative to the target sugar.

  • 
    -Glucosidase Inhibition:  Requires Conduritol B Epoxide .[1][2][3][4][5][6] The equatorial hydroxyls match the glucose transition state.
    
  • 
    -Galactosidase Inhibition:  Requires Conduritol C Epoxide . The axial hydroxyl at the position corresponding to C4 of the sugar ring mimics galactose.
    
  • 
    -Glucosidase Inhibition:  CBE shows cross-reactivity (IC50 ~100 µM) but is 10-20x less potent than against 
    
    
    
    -glucosidase [4].

Part 3: Experimental Protocols

Protocol: Generation of a Chemically Induced Gaucher Cell Model

Objective: Induce lysosomal glucosylceramide accumulation in SH-SY5Y neuroblastoma cells using CBE.

Reagents:

  • Conduritol B Epoxide (CBE) (Purity >98%)

  • DMSO (anhydrous)

  • Cell Culture Media (DMEM/F12)

Workflow:

  • Stock Preparation: Dissolve CBE in DMSO to create a 100 mM stock solution . Store at -20°C. Note: CBE is sensitive to moisture; avoid repeated freeze-thaw cycles.

  • Dosing: Dilute stock into fresh culture media to a final concentration of 50–100 µM .

    • Validation: 50 µM typically inhibits >90% of GBA activity within 24 hours.

  • Incubation: Treat cells for 3–5 days .

    • Critical Step: Replenish media with fresh CBE every 48 hours, as the epoxide can hydrolyze spontaneously in aqueous media over time.

  • Validation Assay: Harvest cells and measure GCase activity using the 4-MUG substrate assay (see Section 3.2).

Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: Determine the inhibitory potency of a conduritol derivative against a specific glycosidase.

  • Buffer System: Citrate-Phosphate buffer (pH 4.5 for Lysosomal GBA; pH 7.0 for Cytosolic GBA).

  • Substrate: 4-Methylumbelliferyl

    
    -D-glucopyranoside (4-MUG) (3 mM).
    
  • Reaction:

    • Mix 10 µL Enzyme source (e.g., cell lysate).

    • Add 10 µL Inhibitor (Serial dilutions: 0.1 µM to 1000 µM).

    • Pre-incubate for 30 minutes at 37°C (Essential for covalent inhibitors to bind).

    • Add 20 µL Substrate (4-MUG).

    • Incubate for 30–60 minutes.

  • Termination: Stop reaction with Glycine-Carbonate buffer (pH 10.7).

  • Readout: Measure fluorescence (Ex 365 nm / Em 445 nm).

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a non-linear regression model to calculate IC50.

ExperimentalWorkflow Start Start: Select Inhibitor (CBE or Analog) Solubilization Dissolve in DMSO (Avoid Moisture) Start->Solubilization PreIncubation Pre-incubation (30 min @ 37°C) Allows Covalent Bond Formation Solubilization->PreIncubation SubstrateAdd Add Substrate (4-MUG) PreIncubation->SubstrateAdd Measurement Fluorescence Readout (Ex 365 / Em 445) SubstrateAdd->Measurement

Caption: Step-by-step workflow for validating irreversible glycosidase inhibition.

References

  • Kuo, C. L., et al. (2019).[1] In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling.[1][2] FEBS Journal.[1] Available at: [Link]

  • Legler, G. (1977). Stereospecific ring opening of conduritol-B-epoxide by an active site aspartate residue of sucrase-isomaltase.[2] Biochimica et Biophysica Acta. Available at: [Link]

Sources

Comparative

Confirming the absolute stereochemistry of synthetic (-)-Conduritol B

Publish Comparison Guide: Confirming the Absolute Stereochemistry of Synthetic (-)-Conduritol B Executive Summary Topic: Definitive confirmation of the absolute stereochemistry of synthetic (-)-Conduritol B. Context: (-)...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Confirming the Absolute Stereochemistry of Synthetic (-)-Conduritol B

Executive Summary

Topic: Definitive confirmation of the absolute stereochemistry of synthetic (-)-Conduritol B. Context: (-)-Conduritol B is a potent glycosidase inhibitor and a critical intermediate in the synthesis of cyclitol-based therapeutics (e.g., for Gaucher disease). Its biological activity is strictly governed by its absolute configuration. A mistake here renders a synthesis worthless. Objective: This guide objectively compares the four primary methodologies for stereochemical confirmation, ranking them by rigor, resource intensity, and "self-validating" capability.

Part 1: The Stereochemical Challenge

Conduritol B (1,2-dideoxy-myo-inositol) possesses four chiral centers on a cyclohexene ring. While relative stereochemistry (diastereomeric purity) is easily assessed via standard


H-NMR (

-coupling analysis), absolute stereochemistry (enantiomeric purity) is invisible to standard achiral methods.

The target, (-)-Conduritol B , corresponds to the specific enantiomer that often exhibits distinct inhibitory profiles against


-glucosidases compared to its (+)-antipode. Relying solely on optical rotation (

) is a common but dangerous trap due to the low magnitude of rotation often observed in cyclitols and the influence of trace impurities.

Part 2: Comparative Analysis of Confirmation Methods

We evaluate four distinct approaches. The "Senior Scientist" recommendation is to combine Method B (for routine checks) with Method C (for absolute proof).

Method A: Optical Rotation (Polarimetry)

The "Quick Check" – Necessary but Insufficient.

  • Principle: Measures the rotation of plane-polarized light.

  • Pros: Non-destructive, rapid (minutes), establishes a preliminary benchmark against literature.

  • Cons: Highly susceptible to solvent effects, concentration errors, and trace chiral impurities. A value of

    
     vs 
    
    
    
    is often inconclusive regarding enantiomeric excess (ee).
  • Verdict: Screening Tool Only. Do not release a batch based solely on this.

Method B: Chiral HPLC/GC

The "Purity Quantifier".

  • Principle: Separation of enantiomers on a chiral stationary phase (e.g., Chiralpak derivatized amylose/cellulose).

  • Pros: Quantifies Enantiomeric Excess (ee) with high precision (>99%).

  • Cons: Requires a racemic standard for method development. Does not assign absolute configuration (R/S) unless a known authentic standard is coinjected.

  • Verdict: Essential for Quality Control (QC), but requires a reference standard.

Method C: NMR Derivatization (Mosher's Method)

The "Self-Validating System" – Recommended for De Novo Synthesis.

  • Principle: Reaction with chiral derivatizing agents (R)- and (S)-MTPA-Cl (Mosher's acid chloride) to form diastereomeric esters.[1] The anisotropic shielding of the phenyl ring causes predictable chemical shift differences (

    
    ) in 
    
    
    
    H-NMR.
  • Pros: Determines absolute configuration ab initio without a reference standard. High confidence level.

  • Cons: Destructive (consumes ~5-10 mg); requires careful interpretation of complex multiplets in cyclitols.

  • Verdict: The Chemist's Primary Proof.

Method D: X-Ray Crystallography

The "Gold Standard".

  • Principle: Diffraction of X-rays by a crystalline solid.[2]

  • Pros: Unambiguous 3D structure.

  • Cons: (-)-Conduritol B is a polyol and may be hard to crystallize or form hydrates. Often requires derivatization (e.g., p-nitrobenzoate) to introduce a "heavy atom" or anomalous scatterer if the crystal lacks sufficient anomalous dispersion.

  • Verdict: Ultimate Arbitration. Use if crystals are available or for IND-enabling data.

Part 3: Comparative Data Summary

MetricOptical RotationChiral HPLCMosher's Analysis (NMR)X-Ray Crystallography
Rigor LowMedium (High for ee)High Absolute
Speed < 1 Hour1-2 Days (Dev)1-2 Days1-4 Weeks
Sample Amt >10 mg (Recoverable)<1 mg5-10 mg (Destructive)>5 mg (Crystal dependent)
Reference Std? Literature ValueRequired Not RequiredNot Required
Cost $



Part 4: Detailed Experimental Protocols

Protocol 1: Modified Mosher's Ester Analysis for Cyclitols

Since Conduritol B has four hydroxyls, global derivatization can lead to crowded spectra. A selective protection or per-derivatization strategy is required. We recommend per-derivatization if the signals are resolvable, or acetonide protection of cis-diols followed by derivatization of the remaining alcohol.

Reagents:

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (high enantiomeric purity required).

  • Dry Pyridine-d5 (acts as solvent and base, allows in-situ NMR).

  • DMAP (catalyst).

Workflow:

  • Preparation: Place 5 mg of synthetic (-)-Conduritol B (or protected derivative) into two separate NMR tubes.

  • Reaction:

    • Tube A: Add 0.6 mL Pyridine-d5, catalytic DMAP, and 1.5 eq (per OH) of (R)-(-)-MTPA-Cl .

    • Tube B: Add 0.6 mL Pyridine-d5, catalytic DMAP, and 1.5 eq (per OH) of (S)-(+)-MTPA-Cl .

  • Incubation: Shake at RT for 4-6 hours (monitor by TLC for disappearance of starting material).

  • Analysis: Acquire

    
    H-NMR (minimum 400 MHz, preferably 600 MHz) for both tubes.
    
  • Calculation:

    • Assign proton signals (

      
      ) for the cyclitol ring.
      
    • Calculate

      
       for each proton.[3][4] Note: Be careful with the nomenclature of the acid chloride vs. the ester configuration.
      
    • Interpretation: Construct a 3D model. Protons with positive

      
       lie on the right side of the MTPA plane; negative 
      
      
      
      lie on the left. If the pattern matches the predicted geometry of (-)-Conduritol B, the configuration is confirmed.
Protocol 2: Optical Rotation (Rigorous Method)

Avoid common pitfalls by using a "Standard Addition" approach if a standard is available, or multi-wavelength analysis.

  • Solvent: Use Methanol or Water (strictly spectroscopic grade).

  • Concentration: Prepare a solution of exactly

    
     (1  g/100  mL). Weigh sample on a 5-digit balance.
    
  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Measure rotation (

      
      ) at 589 nm (Sodium D-line) at 20°C or 25°C.
      
    • Formula:

      
       where 
      
      
      
      is path length in dm.
  • Validation: Compare with the established value for (-)-Conduritol B (typically derived from L-Quebrachitol synthesis).

    • Literature Benchmark: Ensure you are comparing to the free alcohol and not a protected intermediate.

Part 5: Decision Logic & Visualization

The following diagram illustrates the decision matrix for confirming absolute stereochemistry.

ConduritolStereo Start Synthetic (-)-Conduritol B Isolated OptRot Step 1: Optical Rotation (Compare to Lit) Start->OptRot Match Matches Lit Sign (-)? OptRot->Match HPLC Step 2: Chiral HPLC (Determine ee%) Match->HPLC Yes Fail STOP: Check Synthesis (Wrong Enantiomer) Match->Fail No (+ or 0) Standard Authentic Standard Available? HPLC->Standard CoInject Coinjection Study (Retention Time Match) Standard->CoInject Yes Mosher Step 3: Mosher Ester Analysis (NMR Derivatization) Standard->Mosher No XRay Step 3 (Alt): X-Ray Crystallography (Derivatize if needed) Standard->XRay No (Solid State Pref) Final Absolute Configuration CONFIRMED CoInject->Final Mosher->Final Consistent Delta-delta Mosher->Fail Inconsistent XRay->Final

Caption: Logical workflow for validating the stereochemistry of (-)-Conduritol B. Green paths indicate routine QC; Red paths indicate de novo structural proof.

References

  • Synthesis from Chiral Pool (L-Quebrachitol)

    • Akiyama, T., et al. "Synthesis of (-)-Conduritol F and (+)-Conduritol B from L-Quebrachitol." Journal of the Chemical Society, Perkin Transactions 1, 1991.
    • Note: This paper establishes the "genealogy" of the configuration
  • Mosher Ester Methodology

    • Hoye, T. R., Jeffrey, C. S., & Shao, F. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2007.[4]

  • X-Ray Crystallography of Conduritol Derivatives

    • Premkumar, L., et al. "X-ray Structure of Human Acid-β-Glucosidase Covalently Bound to Conduritol-B-Epoxide." Journal of Biological Chemistry, 2005.
    • Context: Validates configur
  • Chiral HPLC Techniques

    • Francotte, E. "Enantioselective chromatography as a powerful alternative for the preparation of chiral drugs.

Sources

Validation

Comparative Analysis of Conduritol B Epoxide (CBE) and Glycosidase Inhibitors

[1][2][3][4][5][6] Executive Summary: The Landscape of Glycosidase Inhibition[2] In the realm of lysosomal storage disorder research—specifically Gaucher disease (GD) and Parkinson’s disease (PD)—the modulation of Acid -...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6]

Executive Summary: The Landscape of Glycosidase Inhibition[2]

In the realm of lysosomal storage disorder research—specifically Gaucher disease (GD) and Parkinson’s disease (PD)—the modulation of Acid


-Glucosidase (GCase)  is a critical experimental and therapeutic target.[1] While numerous inhibitors exist, Conduritol B Epoxide (CBE)  stands as the reference standard for irreversible inhibition.

This guide provides a technical comparison of CBE against reversible alternatives like Isofagomine , Miglustat , and Castanospermine . Unlike competitive inhibitors that equilibrate with the active site, CBE acts as a "suicide inhibitor," forming a permanent covalent bond with the catalytic nucleophile. This distinction dictates its utility: CBE is the superior choice for chemically induced disease modeling , whereas reversible inhibitors are preferred candidates for pharmacological chaperone therapy (PCT) .

Mechanistic Profiling: Covalent vs. Competitive

Understanding the binding kinetics is prerequisite to selecting the correct inhibitor for your assay.

Conduritol B Epoxide (CBE)[2][3][4][5][6][7][8]
  • Class: Cyclitol epoxide; Mechanism-based irreversible inhibitor.

  • Mechanism: CBE acts as a structural analogue of

    
    -D-glucose. It binds to the GCase active site where the catalytic nucleophile (Glutamate 340 in human GCase) attacks the epoxide ring. This opens the ring and forms a stable ester linkage, permanently disabling the enzyme.
    
  • Kinetics: Time-dependent inactivation. Efficacy is defined by

    
     rather than a simple 
    
    
    
    .
Reversible Comparators (Isofagomine, Miglustat)
  • Class: Iminosugars / Azasugars.

  • Mechanism: These molecules mimic the transition state (oxocarbenium ion) of glucosylceramide hydrolysis. They compete with the substrate for the active site but do not form covalent bonds.

  • Kinetics: Classical Michaelis-Menten competitive inhibition. Activity returns upon washout.

Mechanistic Pathway Diagram

G Enzyme Active GCase (Glu340 Nucleophile) Complex_Rev Enzyme-Inhibitor Complex (Reversible) Enzyme->Complex_Rev + Reversible Inhibitor (Equilibrium) Covalent_Mod Covalently Modified Enzyme (Irreversible Inactivation) Enzyme->Covalent_Mod + CBE (Nucleophilic Attack) Product Hydrolysis Products (Glucose + Ceramide) Enzyme->Product + Substrate Substrate Substrate (GlcCer / 4-MU-Glc) CBE Conduritol B Epoxide (CBE) Reversible Isofagomine / Miglustat

Figure 1: Kinetic bifurcation of GCase inhibition. CBE leads to a dead-end covalent complex, whereas iminosugars enter a reversible equilibrium.

Comparative Performance Data

The following data aggregates experimental values from human GCase assays (pH 5.2). Note that


 values for CBE are time-dependent; values below assume a standard 30-minute pre-incubation.
FeatureConduritol B Epoxide (CBE)Isofagomine (IFG)Miglustat (NB-DNJ)Castanospermine
Inhibition Type Irreversible (Covalent)Reversible (Competitive)Reversible (Competitive)Reversible (Mixed)
Primary Target Lysosomal GCase (GBA1)Lysosomal GCase (GBA1)GCase & GBA2

- &

-Glucosidases
IC50 (GCase) 5 – 50 µM*10 – 60 nM5 – 50 µM1 – 10 µM
Selectivity High for

-glucosidase; hits GBA2 at high conc.
Extremely High (Active site specific)Low (Hits GBA2, Glucosyltransferase)Low (Broad spectrum)
Cell Permeability ModerateHighHighLow to Moderate
Primary Application Disease Modeling (Inducing Gaucher phenotype)Chaperone Therapy (Rescuing mutant folding)Substrate Reduction (Inhibiting synthesis)Broad Glycosidase Research

*Note: CBE potency increases with pre-incubation time. A 10 µM dose may achieve >90% inhibition after 2 hours.

Experimental Protocol: Validated GCase Inhibition Assay

Objective: Quantify the inhibitory potency of CBE vs. alternatives using the fluorogenic substrate 4-Methylumbelliferyl


-D-glucopyranoside (4-MUG).

Self-Validating System:

  • Internal Control: Use a "No Enzyme" blank to correct for spontaneous substrate hydrolysis.

  • Positive Control: Heat-inactivated lysate (95°C for 5 min) to confirm signal specificity.

  • Linearity Check: Ensure the "No Inhibitor" control signal remains within the linear range of the fluorometer.

Reagents Preparation
  • Lysis Buffer: 50 mM Phosphate-Citrate buffer (pH 5.2) + 0.25% Triton X-100 + Protease Inhibitors.

  • Substrate Solution: 3 mM 4-MUG in Phosphate-Citrate buffer (pH 5.2).

  • Stop Solution: 0.5 M Glycine-NaOH (pH 10.5). High pH is critical to maximize 4-MU fluorescence.

  • Inhibitor Stocks:

    • CBE: 100 mM in DMSO.

    • Isofagomine: 1 mM in water.

Step-by-Step Workflow
  • Lysate Preparation: Harvest cells (e.g., SH-SY5Y or Fibroblasts), lyse on ice for 30 min, and centrifuge (14,000 x g, 10 min). Determine protein concentration (BCA assay).

  • Pre-Incubation (Critical for CBE):

    • Dilute lysate to 1 µg/µL.

    • Add 10 µL Lysate + 10 µL Inhibitor (various concentrations) to a black 96-well plate.

    • Incubate at 37°C for 30 minutes . This step allows CBE to covalently modify the active site.[2]

  • Reaction Initiation:

    • Add 20 µL Substrate Solution (4-MUG) to each well.

    • Incubate at 37°C for 30–60 minutes in the dark.

  • Termination & Readout:

    • Add 150 µL Stop Solution .

    • Read Fluorescence: Ex 365 nm / Em 445 nm .

Protocol Visualization

Protocol Start Cell Lysate Preparation (1 µg/µL in pH 5.2 Buffer) PreInc Pre-Incubation (Lysate + Inhibitor) 30 min @ 37°C Start->PreInc  Allows Covalent Binding (CBE) Substrate Add Substrate (3 mM 4-MUG) PreInc->Substrate Reaction Enzymatic Hydrolysis 30-60 min @ 37°C Substrate->Reaction Stop Add Stop Solution (Glycine-NaOH pH 10.5) Reaction->Stop  Quench & Deprotonate 4-MU Read Measure Fluorescence Ex 365nm / Em 445nm Stop->Read

Figure 2: 4-MUG Fluorometric Assay Workflow. The pre-incubation step is mandatory for accurate


 determination of irreversible inhibitors like CBE.

Applications in Drug Development[7]

Chemical Modeling of Gaucher Disease (The CBE Model)

Because CBE creates a permanent blockade of GCase, it is the gold standard for inducing a Gaucher-like phenotype in wild-type cells or animals.[1]

  • Protocol: Treat cells (e.g., SH-SY5Y) with 50–100 µM CBE for 3–10 days.

  • Outcome: Accumulation of Glucosylceramide (GlcCer) and Glucosylsphingosine (Lyso-GlcCer), coupled with

    
    -synuclein aggregation (Parkinson's link).
    
  • Advantage: Bypasses the need for patient-derived iPSCs for initial screening.

Pharmacological Chaperone Screening (Isofagomine)

Reversible inhibitors like Isofagomine are used paradoxically to increase enzyme activity.

  • Mechanism: At sub-inhibitory concentrations, they bind to unstable mutant GCase in the ER, stabilizing the proper folding and facilitating trafficking to the lysosome. Once in the acidic lysosome, the high substrate concentration displaces the inhibitor.

  • Selection Rule: If the goal is rescue of mutant protein , select Isofagomine . If the goal is substrate reduction , select Miglustat . If the goal is phenotypic disease creation , select CBE .

References

  • Grabowski, G. A., et al. (1986).[3] "Human acid beta-glucosidase.[3] Use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes." Journal of Biological Chemistry.

  • Vardi, A., et al. (2019). "In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling." The FEBS Journal.

  • Legler, G. (1990). "Glycoside hydrolases: mechanistic information from studies with reversible and irreversible inhibitors." Advances in Carbohydrate Chemistry and Biochemistry.

  • BenchChem. (2025).[1] "A Comparative Guide: Conduritol B Epoxide vs. Isofagomine for Gaucher Disease Research."

  • Kuo, C. L., et al. (2019). "Inhibition of α-glucosidase activity by bavachalcone: Mechanism and kinetics." Food Science and Technology.

Sources

Comparative

The Specificity of a Classic: A Comparative Guide to the Cross-Reactivity of Conduritol B Epoxide

For decades, Conduritol B Epoxide (CBE) has been an indispensable tool for researchers studying lysosomal storage disorders, particularly Gaucher disease.[1][2][3] Its role as a potent, irreversible inhibitor of the enzy...

Author: BenchChem Technical Support Team. Date: February 2026

For decades, Conduritol B Epoxide (CBE) has been an indispensable tool for researchers studying lysosomal storage disorders, particularly Gaucher disease.[1][2][3] Its role as a potent, irreversible inhibitor of the enzyme glucocerebrosidase (GBA) has allowed for the development of numerous cell and animal models to investigate the pathophysiology of this and related neurodegenerative diseases like Parkinson's.[1][2][3] However, the utility of any chemical probe is intrinsically linked to its specificity. This guide provides an in-depth analysis of the cross-reactivity of CBE with other cellular enzymes, offering a comparative perspective against other inhibitors and detailing the experimental methodologies crucial for such an evaluation.

The Mechanism of Action: A Covalent Embrace

CBE is a mechanism-based, irreversible inhibitor that covalently modifies the active site of retaining β-glucosidases.[1][4][5] The epoxide ring of CBE is highly strained and susceptible to nucleophilic attack. Within the active site of GBA, the catalytic nucleophile, a glutamate residue (Glu340), attacks one of the carbons of the epoxide ring.[1][6] This results in the opening of the ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme, rendering the enzyme permanently inactive.[1][4][6]

The pseudosymmetric structure of CBE, however, is a key factor in its potential for cross-reactivity.[1][7] This structure allows it to be recognized by the active sites of both β- and α-glucosidases, leading to off-target inhibition.[1][7]


Mechanism of irreversible inhibition of GBA by CBE.

Comparative Analysis of Inhibitor Specificity

The inhibitory activity of CBE and its alternatives against a panel of human lysosomal and related hydrolases reveals important distinctions in their specificity profiles. The data, presented as half-maximal inhibitory concentrations (IC50), underscores the potency and potential off-target effects of these compounds. Lower IC50 values indicate higher potency.

Enzyme TargetConduritol B Epoxide (CBE) IC50 (µM)Cyclophellitol IC50 (µM)IsofagomineAmbroxol
GBA (Glucocerebrosidase)0.59[8]0.063[8]Potent Reversible InhibitorPharmacological Chaperone
GBA2 (Non-lysosomal Glucosylceramidase)315[1][8]0.154[1][8]--
GAA (Acid α-glucosidase)249[1][8]> 10[8]Weak Inhibitor (IC50 = 1 mM)-
GANAB (Neutral α-glucosidase II)2900[1][8]> 10[8]Weak Inhibitor (IC50 ≈ 200 µM)-
GUSB (β-glucuronidase)857[1][8]> 10[8]--
Note: "-" indicates data not readily available in the searched literature. Isofagomine is a reversible competitive inhibitor, and its potency is often expressed as a Ki (inhibition constant). Ambroxol functions as a pharmacological chaperone, aiding in the proper folding and trafficking of mutant GCase, rather than directly inhibiting its activity.

As the data illustrates, while CBE is a potent inhibitor of GBA, it exhibits significant cross-reactivity with other glycosidases, particularly the non-lysosomal glucosylceramidase GBA2 and the lysosomal α-glucosidase GAA, albeit at much higher concentrations.[1][2] In contrast, cyclophellitol, a closer structural mimic of glucose, demonstrates greater potency for GBA and GBA2 but less activity against the tested α-glucosidases.[1][8] This highlights the critical need for careful dose selection and interpretation of results when using CBE in experimental models.

Probing for Off-Targets: The Power of Activity-Based Protein Profiling

A definitive method for assessing inhibitor specificity in a complex biological system is Activity-Based Protein Profiling (ABPP) . This powerful technique utilizes chemical probes that mimic the inhibitor of interest but are also tagged with a reporter molecule (e.g., a fluorophore or biotin) to allow for visualization and identification of target enzymes.

Competitive ABPP is a particularly insightful variation of this method for evaluating the selectivity of an unlabeled inhibitor like CBE. In this approach, a biological sample (e.g., cell lysate, tissue homogenate, or even live cells) is first incubated with the inhibitor of interest (CBE). Subsequently, a broad-spectrum activity-based probe that targets the same class of enzymes is added. The inhibitor, by binding to its targets, will block the binding of the probe. The reduction in signal from the probe on a specific enzyme, as visualized by techniques like SDS-PAGE and in-gel fluorescence scanning or identified by mass spectrometry, directly correlates with the inhibitor's engagement of that enzyme.


Workflow for Competitive Activity-Based Protein Profiling.

Experimental Protocol: Competitive ABPP for CBE Specificity

The following is a generalized protocol for assessing the specificity of CBE in a cellular context.

1. Lysate Preparation:

  • Harvest cultured cells and wash with ice-cold PBS.

  • Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

2. Inhibitor Incubation:

  • Aliquot equal amounts of protein lysate into separate microcentrifuge tubes.

  • Add varying concentrations of CBE (or a vehicle control, e.g., DMSO) to the lysates.

  • Incubate the samples for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

3. Probe Labeling:

  • Add a broad-spectrum retaining glycosidase activity-based probe (e.g., a fluorescently-tagged cyclophellitol derivative) to each lysate.

  • Incubate the samples for a shorter duration (e.g., 15 minutes) at the same temperature to allow for probe labeling of active enzymes.

4. Sample Preparation for Analysis:

  • Quench the labeling reaction by adding SDS-PAGE sample buffer and boiling the samples.

5. Gel Electrophoresis and Visualization:

  • Separate the proteins by SDS-PAGE.

  • Visualize the fluorescently labeled enzymes using an in-gel fluorescence scanner.

  • The intensity of the fluorescent bands corresponding to specific enzymes will be reduced in the CBE-treated samples in a concentration-dependent manner, indicating target engagement.

6. (Optional) Mass Spectrometry Analysis:

  • For a more comprehensive and unbiased identification of off-targets, the probe can be biotin-tagged.

  • After labeling, the biotinylated proteins can be enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound by the probe.

Conclusion: A Tool to be Wielded with Precision

Conduritol B epoxide remains a valuable reagent for the study of GBA and its role in disease. However, a thorough understanding of its potential for cross-reactivity is paramount for the design of rigorous experiments and the accurate interpretation of their results. As this guide has detailed, CBE can interact with other glycosidases, a factor that must be considered, particularly when utilizing higher concentrations. The use of advanced techniques like competitive activity-based protein profiling provides a robust framework for validating the specificity of CBE and other inhibitors in the specific biological context of an investigation. By employing these methodologies and considering the comparative data against other available inhibitors, researchers can continue to leverage the power of CBE while ensuring the scientific integrity of their findings.

References

  • Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α - ResearchGate . ResearchGate. [Link]

  • In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling . National Institutes of Health. [Link]

  • In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling . Semantic Scholar. [Link]

  • β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration . PubMed Central. [Link]

  • Human acid-beta-glucosidase covalently bound to conduritol B epoxide . Proteopedia. [Link]

  • Glucocerebrosidase - Wikipedia . Wikipedia. [Link]

  • m-CPBA (meta-chloroperoxybenzoic acid) - Master Organic Chemistry . Master Organic Chemistry. [Link]

  • In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling . PubMed. [Link]

  • From Mechanism-Based Retaining Glycosidase Inhibitors to Activity-Based Glycosidase Profiling . Journal of the American Chemical Society. [Link]

  • Covalent inhibitors of glycosidases and their applications in biochemistry and biology . Glycobiology. [Link]

  • In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity‐based protein profiling . ResearchGate. [Link]

  • Glucocerebrosidase: Functions in and Beyond the Lysosome . PMC. [Link]

  • The revolution and evolution of activity-based protein profiling . YouTube. [Link]

  • Small molecule covalent inhibitors and the mechanism of action of... . ResearchGate. [Link]

  • A general approach for activity-based protein profiling of oxidoreductases with redox-differentiated diarylhalonium warheads . Chemical Science (RSC Publishing). [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Gaucher Disease Phenotypes: A Critical Comparison of CBE-Induced and Genetic Models

For researchers, scientists, and drug development professionals navigating the complexities of Gaucher disease (GD) modeling, the choice of an appropriate experimental system is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of Gaucher disease (GD) modeling, the choice of an appropriate experimental system is paramount. This guide provides an in-depth, objective comparison of the widely used conduritol B epoxide (CBE)-induced model and various genetic models of Gaucher disease. We will delve into the underlying mechanisms, provide detailed experimental protocols for validation, and present a critical analysis of the strengths and limitations of each approach, supported by experimental data.

Gaucher disease, the most common lysosomal storage disorder, is caused by mutations in the GBA1 gene, leading to a deficiency of the enzyme glucocerebrosidase (GCase).[1][2][3][4][5] This deficiency results in the accumulation of its substrates, primarily glucosylceramide (GlcCer) and glucosylsphingosine (GlcSph), within the lysosomes of macrophages, giving rise to the characteristic "Gaucher cells".[2][6][7] The clinical presentation is heterogeneous, ranging from a non-neuronopathic form (Type 1) to severe, neuronopathic forms (Types 2 and 3).[5][8][9] Developing effective therapies for GD necessitates robust and reliable disease models that accurately recapitulate the key pathological features of the human condition.

The CBE-Induced Model: A Rapid and Versatile Tool

The administration of conduritol B epoxide (CBE), an irreversible inhibitor of GCase, offers a rapid and flexible method for inducing a Gaucher-like phenotype in wild-type animals, most commonly mice.[10][11][12] This chemical induction approach circumvents the time and cost associated with generating and maintaining genetically modified animal lines.[13]

Mechanism of Action

CBE is a mechanism-based inhibitor that covalently binds to the active site of GCase, rendering it inactive.[14] This enzymatic inhibition leads to the systemic accumulation of GlcCer and GlcSph, mimicking the primary biochemical defect in Gaucher disease.[11] The degree of GCase inhibition and substrate accumulation can be modulated by adjusting the dose and duration of CBE administration, allowing for the induction of varying disease severities.[12][13]

cluster_lysosome Lysosome GCase Glucocerebrosidase (GCase) Ceramide Ceramide GCase->Ceramide Glucose Glucose GCase->Glucose GlcCer Glucosylceramide (GlcCer) GlcCer->GCase Hydrolysis CBE Conduritol B Epoxide (CBE) CBE->GCase Irreversible Inhibition

Caption: Mechanism of CBE-induced GCase inhibition.

Experimental Workflow for Induction and Validation

A typical workflow for establishing and validating a CBE-induced Gaucher disease model involves several key steps, from inhibitor administration to comprehensive phenotypic analysis.

start Start: Wild-type Mice cbe_admin CBE Administration (e.g., daily i.p. injection) start->cbe_admin phenotype_dev Phenotype Development (days to weeks) cbe_admin->phenotype_dev biochem_assays Biochemical Assays (GCase activity, substrate levels) phenotype_dev->biochem_assays histology Histological Analysis (Neuroinflammation, Gaucher cells) phenotype_dev->histology behavior Behavioral Testing (Motor function, cognition) phenotype_dev->behavior end Endpoint: Validated GD Model biochem_assays->end histology->end behavior->end

Caption: Experimental workflow for CBE-induced Gaucher disease model.

Validating the CBE-Induced Phenotype: A Multi-faceted Approach

Robust validation is critical to ensure that the CBE-induced model accurately reflects the pathophysiology of Gaucher disease. This involves a combination of biochemical, histological, and behavioral analyses.

Biochemical Validation

1. Glucocerebrosidase (GCase) Activity Assay:

The primary validation step is to confirm the inhibition of GCase activity in relevant tissues. A fluorometric assay using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) is a standard method.[4]

Step-by-Step Protocol:

  • Tissue Homogenization: Homogenize tissues (e.g., brain, liver, spleen) in a suitable lysis buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the homogenates using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Reaction: Incubate a defined amount of protein homogenate with the 4-MUG substrate in a sodium acetate buffer (pH 5.2) at 37°C. To differentiate between GCase (GBA1) and the non-lysosomal β-glucosidase (GBA2), the assay can be performed in the presence of a GBA1 inhibitor like CBE or a GBA2 inhibitor.[15]

  • Reaction Termination: Stop the reaction by adding a high pH buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).

  • Fluorescence Measurement: Measure the fluorescence of the liberated 4-methylumbelliferone (4-MU) using a fluorometer (excitation ~365 nm, emission ~445 nm).

  • Data Analysis: Calculate GCase activity as the amount of 4-MU produced per unit of protein per unit of time and compare between CBE-treated and vehicle-treated control animals.

2. Substrate Accumulation Analysis:

Demonstrating the accumulation of GlcCer and GlcSph is a crucial hallmark of the Gaucher phenotype. This is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step-by-Step Protocol:

  • Lipid Extraction: Extract total lipids from tissue homogenates using a solvent system such as chloroform:methanol.

  • Sample Preparation: Dry the lipid extracts and reconstitute them in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Separate and quantify GlcCer and GlcSph using a validated LC-MS/MS method with appropriate internal standards.

  • Data Analysis: Normalize substrate levels to tissue weight or protein concentration and compare between CBE-treated and control groups.

Histological and Cellular Validation

1. Neuroinflammation Assessment:

In neuronopathic forms of Gaucher disease, neuroinflammation is a key pathological feature. This can be assessed in the brains of CBE-treated mice through immunohistochemistry (IHC) or immunofluorescence (IF).[10][16]

Step-by-Step Protocol:

  • Tissue Processing: Perfuse animals and fix brains in 4% paraformaldehyde. Process the tissue for paraffin embedding or cryosectioning.

  • Immunostaining: Stain tissue sections with antibodies against markers of astrocytosis (e.g., Glial Fibrillary Acidic Protein, GFAP) and microgliosis (e.g., Ionized calcium-binding adapter molecule 1, Iba1, or CD11b).[10]

  • Imaging and Quantification: Acquire images using a microscope and quantify the immunoreactive area or cell number in specific brain regions.

2. Detection of Gaucher-like Cells:

While classic Gaucher cells are not always prominent in CBE-treated mice, especially in short-term studies, evidence of lipid-laden macrophages can be observed in visceral organs like the spleen and liver using histological stains such as Periodic acid-Schiff (PAS).[17]

A Comparative Analysis: CBE-Induced vs. Genetic Models

While the CBE model offers speed and flexibility, genetic models, such as knock-in (KI) and conditional knockout (cKO) mice, provide a more direct representation of the human genetic condition.[6][9]

FeatureCBE-Induced ModelGenetic Models (KI/cKO)
Induction Time Rapid (days to weeks)[10][13]Long (months to years for breeding)
Cost Relatively lowHigh (generation and maintenance)
Flexibility High (tunable severity, reversible)[12][13]Low (fixed genotype)
Genetic Fidelity Does not model specific GBA1 mutationsModels specific human mutations[6][9]
Off-Target Effects Potential for off-target effects of CBE[14][18]Specific to the targeted gene
Phenotypic Similarity Can recapitulate key biochemical and neuropathological features[12][13]Can more closely mimic the human disease spectrum, though some phenotypes differ[6]
ER Stress Does not induce ER stress as GCase is not misfolded[11]Can model ER stress associated with misfolded mutant GCase

Table 1: Comparison of CBE-Induced and Genetic Models of Gaucher Disease.

Gene array analysis has shown a remarkable similarity in the gene expression profiles of CBE-treated mice and a genetic GD mouse model (Gbaflox/flox;nestin-Cre), with a significant overlap in upregulated genes.[13] This suggests that the CBE model can effectively mimic many of the downstream pathological pathways of the genetic disease.

Alternative Models: Expanding the Research Toolkit

Beyond CBE and traditional genetic models, other approaches exist for studying Gaucher disease:

  • Other Chemical Inhibitors: While CBE is the most common, other GCase inhibitors can be used. However, some, like cyclophellitol, may have less favorable selectivity profiles.[14]

  • Patient-Derived Cells: Fibroblasts or induced pluripotent stem cells (iPSCs) from Gaucher patients provide a human-relevant in vitro system.[18][19]

  • Non-mammalian Models: Organisms like zebrafish and Drosophila offer high-throughput screening capabilities for genetic and chemical modifiers of the Gaucher phenotype.[11]

Conclusion: Selecting the Right Model for the Right Question

The choice between a CBE-induced and a genetic model of Gaucher disease depends on the specific research question. The CBE model is an invaluable tool for rapid, proof-of-concept studies, for investigating the consequences of GCase inhibition in a wild-type background, and for studies where temporal control of the disease phenotype is advantageous.[12][13] However, for research focused on the effects of specific GBA1 mutations, the role of protein misfolding and ER stress, or for long-term studies of disease progression, genetic models are the more appropriate choice.[6]

A comprehensive understanding of the strengths and limitations of each model, coupled with rigorous, multi-faceted validation, is essential for advancing our understanding of Gaucher disease and for the development of novel therapeutic strategies.

References

  • A Comparative Biochemical and Pathological Evaluation of Brain Samples from Knock-In Murine Models of Gaucher Disease - PubMed Central. Available from: [Link]

  • In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling - PubMed. Available from: [Link]

  • Gaucher Disease - Scantox | CRO. Available from: [Link]

  • Animal Models for the Study of Gaucher Disease - MDPI. Available from: [Link]

  • About Gaucher Disease - National Human Genome Research Institute (NHGRI). Available from: [Link]

  • (PDF) Delineating pathological pathways in a chemically-induced mouse model of Gaucher disease - ResearchGate. Available from: [Link]

  • Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features - PubMed. Available from: [Link]

  • Gaucher Disease Inheritance & Genetics. Available from: [Link]

  • Mechanisms of Gaucher disease pathogenesis - PMC - NIH. Available from: [Link]

  • Modeling bone marrow microenvironment and hematopoietic dysregulation in Gaucher disease through VavCre mediated Gba deletion | Human Molecular Genetics | Oxford Academic. Available from: [Link]

  • Gaucher Disease - StatPearls - NCBI Bookshelf. Available from: [Link]

  • Lyso-Gb1 — a highly specific biomarker for Gaucher disease | Słowik - Via Medica Journals. Available from: [Link]

  • Animal models for Gaucher disease research - PMC - PubMed Central. Available from: [Link]

  • Gaucher Disease - GeneReviews® - NCBI Bookshelf. Available from: [Link]

  • Using Genes To Predict Better Gaucher Treatments. Available from: [Link]

  • Decoding Gaucher Disease - YouTube. Available from: [Link]

  • The Establishment of a new CBE Gaucher mouse model - unipub. Available from: [Link]

  • From Cell to Mouse: Patient-Derived and Preclinical Models for Gaucher Disease Research. Available from: [Link]

  • Animal Models for the Study of Gaucher Disease - PMC. Available from: [Link]

  • Patient centered guidelines for the laboratory diagnosis of Gaucher disease type 1 - PMC. Available from: [Link]

  • Gaucher Disease Type 1, Type 2, and Type 3 Explained - YouTube. Available from: [Link]

  • Gaucher Disease: Understanding Symptoms, Types, and Treatment - YouTube. Available from: [Link]

  • Dependence of reversibility and progression of mouse neuronopathic Gaucher disease on acid β-glucosidase residual activity levels - PubMed Central. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Efficacy of (-)-Conduritol B Derivatives in Glycosidase Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of (-)-Conduritol B derivatives as potent tools in the study of glycosidases. We will explore their mechanism of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of (-)-Conduritol B derivatives as potent tools in the study of glycosidases. We will explore their mechanism of action, compare the efficacy of prominent derivatives, and provide detailed protocols for assessing their inhibitory activity, grounded in experimental data and authoritative sources.

Introduction: The Significance of Conduritol B Derivatives

Glycosidases are a broad class of enzymes crucial to a myriad of biological processes, from digestion to the post-translational modification of proteins.[1] Their dysfunction is implicated in numerous diseases, including lysosomal storage disorders like Gaucher disease, diabetes, and viral infections. Consequently, specific and potent glycosidase inhibitors are invaluable research tools and potential therapeutic agents.

(-)-Conduritol B and its derivatives are cyclitol compounds that act as mechanism-based irreversible inhibitors of certain glycosidases.[2][3][4] Among these, Conduritol B epoxide (CBE) is the most widely studied and utilized derivative. It has been instrumental in creating cellular and animal models of Gaucher disease, a condition caused by the deficiency of the lysosomal enzyme glucocerebrosidase (GCase or GBA).[2][3][4][5] Understanding the comparative efficacy and specificity of CBE and other derivatives is critical for their effective application in research and drug development.

Mechanism of Irreversible Inhibition

Conduritol B derivatives are known as active-site-directed, irreversible inhibitors.[6] Their efficacy stems from their structural similarity to the natural sugar substrates of glycosidases. This allows them to enter the enzyme's active site. The key feature of derivatives like CBE is a strained epoxide ring.

Within the active site of a retaining β-glucosidase, such as GCase, a catalytic nucleophile (a glutamate residue, specifically Glu340 in human GCase) attacks the anomeric carbon of the substrate.[7] CBE mimics this substrate. The acidic environment of the active site protonates the epoxide ring, making it susceptible to nucleophilic attack by the catalytic glutamate. This results in the opening of the epoxide ring and the formation of a stable, covalent ester bond between the inhibitor and the enzyme.[7][8] This covalent modification permanently inactivates the enzyme. This process is time and concentration-dependent and can be prevented by the presence of the enzyme's natural substrate.[6]

G cluster_0 Enzyme Active Site Enzyme GCase Enzyme (Inactive) ActiveSite Active Site with Catalytic Nucleophile (Glu340) Complex Enzyme-CBE Michaelis Complex CBE Conduritol B Epoxide (CBE) CBE->Complex Enters Active Site CovalentlyBound Covalently Modified Enzyme (Inactive) Complex->CovalentlyBound Nucleophilic Attack by Glu340 G A 1. Reagent Preparation (Buffer, Substrate, Inhibitor Dilutions) B 2. Plate Setup Add buffer, enzyme, and inhibitor to designated wells. A->B C 3. Pre-incubation Incubate plate at 37°C for 30 min. Allows inhibitor to bind to enzyme. B->C D 4. Initiate Reaction Add 4-MUG substrate to all wells. C->D E 5. Reaction Incubation Incubate at 37°C for 20-60 min. D->E F 6. Terminate Reaction Add Stop Solution to all wells. E->F G 7. Read Fluorescence Ex: 365 nm, Em: 445 nm F->G H 8. Data Analysis Plot % Inhibition vs. [Inhibitor]. Calculate IC50. G->H

Caption: Workflow for an in vitro GCase inhibition assay.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the conduritol B derivative in the assay buffer. It is crucial to include a vehicle control (buffer with DMSO, but no inhibitor).

  • Plate Layout:

    • Blank wells: 50 µL Assay Buffer (no enzyme).

    • 100% Activity wells (Control): 25 µL Assay Buffer + 25 µL Enzyme solution.

    • Inhibitor wells: 25 µL of each inhibitor dilution + 25 µL Enzyme solution.

  • Pre-incubation: Add the enzyme to the control and inhibitor wells. Mix gently and incubate the plate at 37°C for 30 minutes. This step is critical for irreversible inhibitors like CBE to allow for time-dependent inactivation of the enzyme.

  • Reaction Initiation: Add 50 µL of the 4-MUG substrate solution to all wells to start the reaction. The final volume in each well will be 100 µL.

  • Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range for the 100% activity control.

  • Reaction Termination: Add 100 µL of Stop Solution to all wells. The high pH of the stop solution denatures the enzyme and maximizes the fluorescence of the 4-MU product. [9]7. Fluorescence Measurement: Read the plate on a fluorescence microplate reader with excitation set to ~365 nm and emission to ~445 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Control))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Self-Validation and Causality:

  • Why pre-incubate? For mechanism-based irreversible inhibitors, binding and covalent modification take time. Pre-incubation ensures that the measured activity reflects the stable, inhibited state of the enzyme, providing a more accurate IC50. [2]* Why use a stop solution? The acidic pH optimum for GCase is not optimal for 4-MU fluorescence. The high pH stop solution serves the dual purpose of halting the reaction simultaneously across all wells and shifting the pH to the optimal range for fluorescence detection, ensuring signal consistency and accuracy. [9]* Controls are key: The "100% activity" control establishes the baseline enzyme activity, while the "blank" control accounts for background fluorescence from the substrate and buffer. These are essential for accurate calculation of percent inhibition.

Conclusion

(-)-Conduritol B derivatives, particularly CBE, are powerful and specific inhibitors of glucocerebrosidase. While highly effective, researchers must consider their potential off-target effects at higher concentrations. The comparative data clearly shows a therapeutic window for the selective inhibition of GBA by CBE, making it a superior tool for creating GBA-deficient models compared to less selective inhibitors like cyclophellitol. [2][3]The provided experimental protocol offers a robust and validated method for researchers to determine the inhibitory efficacy of these and other compounds, ensuring data quality and reproducibility in the quest to understand and treat glycosidase-related diseases.

References

  • Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS Journal, 286(8), 1561-1577. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of conduritol B epoxide treatment on β-glucocerebrosidase.... Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibitory Activities (IC50, μM) of Compound (1-5) Against -or -Glucosidase. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of 2a, 2d, 3, 6a, 6b, 6c, 6d and 6h with average percent.... Retrieved from [Link]

  • Proteopedia. (2016). Human acid-beta-glucosidase covalently bound to conduritol B epoxide. Retrieved from [Link]

  • Kallemeijn, W. W., et al. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of inactivation by conduritol B-epoxide of (A) a retaining α- and (B) a retaining β-glucosidase. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. Retrieved from [Link]

  • Al-Salahi, R., et al. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Scientific Reports, 13(1), 4303. Retrieved from [Link]

  • Campos, R. S. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationship for α-glucosidase inhibition of cycloartane-type triterpenes. Retrieved from [Link]

  • Boschker, H. T. S., & Cappenberg, T. E. (1994). A Sensitive Method Using 4-Methylumbelliferyl-β-Cellobiose as a Substrate To Measure (1,4)-β-Glucanase Activity in Sediments. Applied and Environmental Microbiology, 60(10), 3592-3596. Retrieved from [Link]

  • Khan, I., et al. (2021). Rational Design of Novel Inhibitors of α-Glucosidase: An Application of Quantitative Structure Activity Relationship and Structure-Based Virtual Screening. Molecules, 26(10), 2979. Retrieved from [Link]

  • ResearchGate. (n.d.). Glycosidase inhibitory activity values of IC50 a (µM). Retrieved from [Link]

  • ResearchGate. (2015). Have you experienced any problems in solubilizing 4-Methylumbelliferyl β-D-glucopyranoside to perform glucocerebrosidase activity assay?. Retrieved from [Link]

  • Academia.edu. (n.d.). Enzyme inhibitory activities an insight into the structureeActivity relationship of biscoumarin derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2020). Structure-Activity Relationships of Natural and Synthetic Indole-Derived Scaffolds as α-Glucosidase Inhibitors: A Mini-Review. Current Medicinal Chemistry, 27(35), 6028-6043. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to the Independent Verification of (-)-Conduritol B's Activity on Glucosylceramidase

This guide offers an in-depth comparison and verification of the published effects of (-)-Conduritol B, also known as Conduritol B Epoxide (CBE), a cornerstone tool in cellular and animal modeling of Gaucher disease. For...

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparison and verification of the published effects of (-)-Conduritol B, also known as Conduritol B Epoxide (CBE), a cornerstone tool in cellular and animal modeling of Gaucher disease. For decades, CBE has been utilized as a potent, irreversible inhibitor of the lysosomal enzyme β-glucocerebrosidase (GCase). Its application has been pivotal in understanding the pathophysiology of Gaucher disease, a lysosomal storage disorder, and its links to Parkinson's disease.[1][2] This document serves to critically evaluate the reproducibility of CBE's inhibitory action and compare its performance with contemporary alternatives.

The Foundational Principle: Mechanism-Based Irreversible Inhibition

(-)-Conduritol B is classified as a mechanism-based inhibitor. Its efficacy stems from its structural resemblance to glucose, the natural substrate of GCase. This mimicry allows it to enter the enzyme's active site. Once positioned, the epoxide ring of CBE is attacked by a catalytic nucleophile within the active site, leading to the formation of a stable, covalent bond.[3][4] This action permanently inactivates the enzyme, providing a durable and predictable experimental model of GCase deficiency.[5][6]

The primary use of CBE is to create cellular and animal models that phenocopy Gaucher disease.[7][8] By inhibiting GCase, CBE induces the accumulation of glucosylceramide, the hallmark of the disease, allowing researchers to study its downstream pathological effects.[9][10]

Caption: Mechanism of GCase inactivation by (-)-Conduritol B.

Verification of Inhibitory Potency and Specificity

The enduring utility of any chemical tool in research hinges on the reproducibility of its reported effects. Over the years, multiple independent studies have corroborated the initial findings on CBE's potent inhibition of GCase. However, these studies have also shed light on its potential for off-target effects, a critical consideration for any researcher designing experiments.

A key aspect of verifying CBE's performance is to assess its selectivity. While it is a potent GCase inhibitor, studies have shown that at higher concentrations, CBE can also inhibit other glycosidases, such as the non-lysosomal glucosylceramidase (GBA2) and lysosomal α-glucosidase.[1][11] This underscores the importance of careful dose-response studies to establish a therapeutic window where GCase is selectively inhibited.[12]

Comparative Analysis of Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of CBE against GCase and key off-target enzymes, as reported in the literature. For comparison, data for Cyclophellitol, another potent GCase inhibitor, is also included.

Enzyme Target(-)-Conduritol B (CBE) IC50 (µM)Cyclophellitol IC50 (µM)
GBA (Glucocerebrosidase) 0.59 0.063
GBA2 (Non-lysosomal Glucosylceramidase)3150.154
GAA (Acid α-glucosidase)249> 10
GUSB (β-glucuronidase)857> 10
Data compiled from BenchChem's comparative analysis.[5]

This data clearly illustrates that while both compounds are potent GBA inhibitors, their selectivity profiles differ. Cyclophellitol exhibits higher potency for both GBA and GBA2, making it less suitable for creating a specific GBA-deficient model.[1][13] In contrast, the significant difference in IC50 values for CBE against GBA versus other glycosidases provides a workable experimental window for achieving selective inhibition.

Experimental Protocol: In Vitro GCase Activity Assay

To independently verify the inhibitory effect of (-)-Conduritol B, a robust and reproducible GCase activity assay is essential. The following protocol outlines a common method using a fluorogenic substrate.

Principle

This assay measures GCase activity by monitoring the cleavage of a synthetic fluorogenic substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), which upon hydrolysis by GCase, releases the fluorescent molecule 4-methylumbelliferone (4-MU). The rate of 4-MU production is directly proportional to GCase activity. By comparing the activity in the presence and absence of CBE, its inhibitory effect can be quantified.[14]

Workflow

Caption: Workflow for in vitro GCase activity assay.

Step-by-Step Methodology
  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., fibroblasts, neurons) to confluence.

    • Harvest cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., 1% Triton X-100 in distilled water) and homogenize.[15]

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble lysosomal enzymes.

  • Inhibitor Pre-incubation:

    • Divide the cell lysate into two sets of tubes.

    • To one set, add the desired concentration of (-)-Conduritol B (experimental group).

    • To the other set, add the same volume of vehicle (e.g., DMSO) as a control.[16]

    • Incubate both sets at 37°C for a defined period (e.g., 60 minutes) to allow for inhibitor binding.[16]

  • Enzymatic Reaction:

    • Prepare a reaction buffer containing a fluorogenic substrate like 4-methylumbelliferyl-β-D-glucopyranoside. The buffer should have an acidic pH (e.g., 4.5-5.4) to mimic the lysosomal environment and may contain taurocholate to inhibit GBA2 and activate GBA1.[14]

    • Initiate the reaction by adding the substrate-containing buffer to the pre-incubated lysates.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours).[15]

  • Reaction Termination and Measurement:

    • Stop the enzymatic reaction by adding a high pH buffer (e.g., glycine-carbonate buffer). This also enhances the fluorescence of the product.[14]

    • Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer.

  • Data Analysis:

    • Calculate the GCase activity as the rate of fluorescent product formation per unit of time per amount of protein in the lysate.

    • Compare the activity in the CBE-treated samples to the control samples to determine the percentage of inhibition.

Comparison with Alternative Approaches

While (-)-Conduritol B remains a valuable tool, several alternatives for modeling and treating GCase deficiency have emerged. These can be broadly categorized as other irreversible inhibitors and pharmacological chaperones.

Therapeutic StrategyCompound ExampleMechanism of ActionKey Characteristics
Irreversible Inhibition (-)-Conduritol BCovalently binds to the GCase active site, causing permanent inactivation.[3]Well-established for creating disease models; potential for off-target effects.[1][11]
CyclophellitolSimilar to CBE, forms a covalent bond with the GCase active site.[13]More potent than CBE but may have less selectivity between GBA and GBA2.[1][13]
Pharmacological Chaperone Therapy (PCT) AmbroxolA pH-dependent mixed-type inhibitor that can act as a chaperone to enhance the activity of certain mutant GCase forms.[17]Aims to restore partial enzyme function; its efficacy is mutation-dependent.[18]
IsofagomineA competitive, reversible inhibitor that can stabilize mutant GCase and aid in its proper folding and trafficking.[19]Another example of a chaperone therapy approach for Gaucher disease.[20]
Substrate Reduction Therapy (SRT) Miglustat, EliglustatInhibit the synthesis of glucosylceramide, thereby reducing the amount of substrate that accumulates.[20]An alternative therapeutic strategy that does not directly target the GCase enzyme.[20]

Pharmacological chaperones represent a paradigm shift from simple inhibition to potentially restoring the function of mutant enzymes.[21] These small molecules bind to the misfolded mutant GCase, stabilizing it and facilitating its proper trafficking to the lysosome.[20] This approach is particularly promising for certain mutations that cause protein misfolding rather than a complete loss of catalytic activity.

Conclusion

(-)-Conduritol B has been and continues to be an indispensable tool for researchers studying Gaucher disease and the function of β-glucocerebrosidase. Its mechanism of action as an irreversible inhibitor is well-understood and its effects have been independently verified across numerous studies. However, a nuanced understanding of its selectivity profile is crucial for designing experiments that yield clear and interpretable results. The emergence of alternative inhibitors and pharmacological chaperones provides researchers with a broader toolkit, each with its own set of advantages and limitations. The choice of which tool to use will ultimately depend on the specific research question being addressed. This guide provides a framework for making that decision by critically evaluating the published data and providing a robust protocol for independent verification.

References

  • Artola, M., Kuo, C. L., Dou, Y., van der Marel, G. A., Overkleeft, H. S., & Aerts, J. M. F. G. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. The FEBS journal, 286(3), 584–600. [Link]

  • Artola, M., Kuo, C. L., Dou, Y., van der Marel, G. A., Overkleeft, H. S., & Aerts, J. M. F. G. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. PubMed. [Link]

  • Artola, M., Kuo, C. L., Dou, Y., van der Marel, G. A., Overkleeft, H. S., & Aerts, J. M. F. G. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. ResearchGate. [Link]

  • Dinur, T., Osiecki, K. M., Legler, G., Gatt, S., Desnick, R. J., & Grabowski, G. A. (1986). Human acid beta-glucosidase: use of conduritol B epoxide derivatives to investigate the catalytically active normal and Gaucher disease enzymes. PubMed. [Link]

  • Wikipedia. (n.d.). Glucocerebrosidase. Wikipedia. [Link]

  • Atsumi, S., Iinuma, H., Umezawa, K., & Takeuchi, T. (1991). Inhibition of glucocerebrosidase and induction of neural abnormality by cyclophellitol in mice. PubMed. [Link]

  • ResearchGate. (n.d.). Mechanism of inactivation by conduritol B-epoxide of ( A ) a retaining α. ResearchGate. [Link]

  • DRUM. (n.d.). Developing a Gaucher Disease Pharmacological Model of the Blood-Brain Barrier. DRUM. [Link]

  • Pavan, S., Antonini, A., & Bubacco, L. (2021). β-Glucocerebrosidase Deficiency Activates an Aberrant Lysosome-Plasma Membrane Axis Responsible for the Onset of Neurodegeneration. PubMed Central. [Link]

  • MDPI. (2023). Animal Models for the Study of Gaucher Disease. MDPI. [Link]

  • Adachi, M., & Volk, B. W. (1977). Gaucher disease in mice induced by conduritol-B-epoxide: morphologic features. PubMed. [Link]

  • Artola, M., Kuo, C. L., Dou, Y., van der Marel, G. A., Overkleeft, H. S., & Aerts, J. M. F. G. (2019). In vivo inactivation of glycosidases by conduritol B epoxide and cyclophellitol as revealed by activity-based protein profiling. NIH. [Link]

  • Suzuki, Y. (2013). Emerging novel concept of chaperone therapies for protein misfolding diseases. PMC. [Link]

  • Parenti, G., Andria, G., & Valenzano, K. J. (2015). Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders. MDPI. [Link]

  • Protocols.io. (2023). In vitro GCase activity assay (total cell lysate). Protocols.io. [Link]

  • Witte, M. D., Kallemeijn, W. W., Aten, J., Scheij, S., van der Marel, G. A., Aerts, J. M. F. G., & Overkleeft, H. S. (2017). Stabilization of Glucocerebrosidase by Active Site Occupancy. ACS Chemical Biology. [Link]

  • Parenti, G., Andria, G., & Valenzano, K. J. (2015). Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders. PubMed Central. [Link]

  • Atashrazm, F., Hammond, D., Perera, G., & Byrne, S. (2015). Flow Cytometry Measurement of Glucocerebrosidase Activity in Human Monocytes. PMC. [Link]

  • Protocols.io. (2022). In Vitro GCase Activity Assay (Total Cell Lysate). Protocols.io. [Link]

  • MDPI. (n.d.). Beneficial Handling of Molecular Chaperones (Chaperonotherapy) in Glioblastoma and Neuroblastoma: Novel Therapeutic Targets or Potential Agents?. MDPI. [Link]

  • Suzuki, Y. (2009). Chaperone Therapy for Neuronopathic Lysosomal Diseases: Competitive Inhibitors as Chemical Chaperones for Enhancement of Mutant Enzyme Activities. PMC - PubMed Central. [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (-)-Conduritol B

Topic: Personal protective equipment for handling (-)-Conduritol B Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist Operational Context & Risk Assessment The "Why"...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (-)-Conduritol B Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist

Operational Context & Risk Assessment

The "Why" Behind the Protocol (-)-Conduritol B (CAS: 25348-64-5) is a cyclitol used primarily as a competitive inhibitor of


-glucosidase or as a chiral starting material in total synthesis. While often less reactive than its derivative Conduritol B Epoxide (CBE) , it presents specific handling challenges that jeopardize both operator safety and experimental integrity.

Key Hazard Drivers:

  • Fine Particulate Dispersion: As a crystalline solid, (-)-Conduritol B generates fine dust during weighing. Inhalation risks respiratory tract irritation (STOT SE 3), while surface deposition leads to cross-contamination of sensitive glycosidase assays.

  • Hygroscopicity: Cyclitols are prone to moisture absorption. Improper PPE or handling environments (e.g., breathing directly over the vial) introduces atmospheric water, degrading the precise stoichiometry required for

    
     determination.
    
  • Irritation Profile: Classified as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).[1] Direct contact with mucous membranes must be strictly prevented.[2]

PPE Selection Matrix

Standard Laboratory PPE (Coat, Glasses) is the baseline. The following upgrades are required for handling (-)-Conduritol B.

Protection ZoneRecommended GearTechnical Justification
Hand (Dermal) Nitrile Gloves (Min. thickness 0.11 mm / 4-5 mil)Resistance: Excellent barrier against the solid powder and polar solvents (Water, DMSO, Methanol) typically used to dissolve it. Integrity: Latex proteins can interfere with certain enzymatic assays; Nitrile eliminates this variable.
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)Containment: Engineering controls (Hood) are superior to PPE. Use N95 only if weighing outside a hood is unavoidable to prevent inhalation of H335-classified dust.
Ocular Chemical Safety Goggles (ANSI Z87.1)Seal: Safety glasses with side shields are insufficient if fine dust becomes airborne. Goggles prevent corneal abrasion and chemical conjunctivitis.
Body High-Neck Lab Coat (Cotton/Poly Blend)Coverage: Ensures no skin exposure at the clavicle/neck area, a common deposition zone for static-charged powders.
Operational Protocol: Safe Handling Workflow

This protocol is designed to minimize static discharge and moisture uptake.

Phase A: Retrieval & Equilibration
  • Cold Chain Break: Remove the vial from -20°C storage.

  • Desiccation: Place the sealed vial immediately into a desiccator.

  • Equilibration: Allow the vial to reach room temperature (approx. 30 mins) before opening.

    • Scientific Logic:[1][3] Opening a cold vial introduces condensation. Water uptake alters the molecular weight basis, leading to erroneous

      
       calculations.
      
Phase B: Weighing & Solubilization
  • Static Control: If available, use an ionizing anti-static gun on the weighing boat and spatula. Cyclitols are prone to static cling.

  • Transfer:

    • Open vial inside the Chemical Fume Hood .

    • Transfer solid using a clean, dry micro-spatula.

    • Do not return excess powder to the stock vial to prevent cross-contamination.

  • Solubilization:

    • Dissolve immediately in the chosen solvent (Water, DMSO, or Methanol).

    • Vortex inside the hood to contain potential aerosols.

Phase C: Waste Management
  • Solid Waste: Contaminated weighing boats and wipes must be disposed of in Hazardous Solid Waste containers.

  • Liquid Waste: Solutions containing (-)-Conduritol B should be segregated into Organic Solvent Waste (if in DMSO/MeOH) or Aqueous Waste (if in water), labeled clearly with "Glycosidase Inhibitor."

Visualization: Handling & Safety Logic

The following diagram illustrates the critical decision points and safety barriers for handling (-)-Conduritol B.

ConduritolHandling cluster_safety Critical Control Points Storage Storage (-20°C) Equilibration Desiccator (Warm to RT) Storage->Equilibration Prevent Condensation PPE_Check PPE Verification (Nitrile + Goggles) Equilibration->PPE_Check Ready Weighing Weighing (Fume Hood) PPE_Check->Weighing Safety Barrier Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Minimize Dust Disposal Disposal (Incineration) Weighing->Disposal Contaminated Solids Assay Enzymatic Assay (Target: GBA) Solubilization->Assay Inhibitor Prep Solubilization->Disposal Excess

Caption: Workflow optimizing safety and compound integrity. Red dashed area indicates the zone of highest respiratory and contamination risk.

Emergency Response
  • In Case of Skin Contact: Wash with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.[2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2]

  • Spill Cleanup: Dampen a paper towel (to prevent dust generation), wipe up the spill, and place in a sealed bag for disposal. Do not dry sweep.[2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Conduritol B
Reactant of Route 2
(-)-Conduritol B
© Copyright 2026 BenchChem. All Rights Reserved.